molecular formula C28H39NO18 B15548666 N-Acetyllactosamine Heptaacetate

N-Acetyllactosamine Heptaacetate

Cat. No.: B15548666
M. Wt: 677.6 g/mol
InChI Key: XKTWMUHXXMTTHP-IPOZJNLQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyllactosamine Heptaacetate is a useful research compound. Its molecular formula is C28H39NO18 and its molecular weight is 677.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)/t19?,20?,21-,22+,23-,24+,25-,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTWMUHXXMTTHP-IPOZJNLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1OC(=O)C)COC(=O)C)O[C@H]2[C@H]([C@H]([C@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyllactosamine Heptaacetate: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit integral to a wide array of glycoconjugates, including N-glycans, O-glycans, and glycolipids, playing a pivotal role in cellular recognition, signaling, and adhesion. Its peracetylated form, N-Acetyllactosamine Heptaacetate, serves as a crucial intermediate in the chemical synthesis of complex glycans and glycoconjugates. The acetate (B1210297) protecting groups enhance solubility in organic solvents and allow for regioselective modifications, making it a valuable tool in glycobiology and drug development. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and its role as a precursor in the study of biological systems.

Core Properties of this compound

The core properties of this compound are summarized below, providing essential data for its application in research and synthesis.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 73208-61-4[1]
Molecular Formula C₂₈H₃₉NO₁₈[1]
Molecular Weight 677.61 g/mol [1]
Appearance Beige Solid[2]
Melting Point 213-217 °C[2]
Solubility Chloroform, Ethyl Acetate[2]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected Characteristics for Heptaacetate):

  • ¹H NMR: The spectrum would be expected to show multiple singlets in the region of δ 1.9-2.2 ppm, corresponding to the methyl protons of the seven acetate groups. The anomeric protons would appear as doublets, with their chemical shifts and coupling constants providing information about the stereochemistry of the glycosidic linkage. Other ring protons would appear in the region of δ 3.5-5.5 ppm.

  • ¹³C NMR: The spectrum would show signals for the carbonyl carbons of the acetate groups around δ 170 ppm and the methyl carbons of the acetate groups around δ 20-21 ppm. The anomeric carbons would be expected in the region of δ 90-105 ppm.

Mass Spectrometry (Expected Characteristics for Heptaacetate):

  • Peracetylation increases the volatility and thermal stability of carbohydrates, making them amenable to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).[3]

  • The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the peracetylated molecule.

  • Fragmentation patterns would typically involve the loss of acetic acid (60 Da) and ketene (B1206846) (42 Da) from the molecular ion, as well as glycosidic bond cleavage.[4][5]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from N-acetyllactosamine through peracetylation. Below is a representative protocol for the chemical synthesis of N-acetyllactosamine and its subsequent peracetylation.

1. Enzymatic Synthesis of N-Acetyllactosamine:

A common method for the synthesis of N-acetyllactosamine is through a transglycosylation reaction catalyzed by β-galactosidase.

  • Materials:

    • Lactose (B1674315) (donor substrate)

    • N-Acetylglucosamine (acceptor substrate)

    • β-galactosidase (e.g., from Bacillus circulans)

    • Sodium acetate buffer (pH 5.0-6.0)

  • Procedure:

    • Dissolve lactose and an excess of N-acetylglucosamine in the sodium acetate buffer.

    • Add β-galactosidase to the solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

    • Once the reaction reaches completion or equilibrium, terminate the reaction by heat inactivation of the enzyme.

    • Purify the N-acetyllactosamine from the reaction mixture using chromatographic techniques (e.g., gel filtration or activated charcoal chromatography).

2. Peracetylation of N-Acetyllactosamine to Yield this compound:

A standard method for the peracetylation of carbohydrates involves the use of acetic anhydride (B1165640) in pyridine (B92270).[6]

  • Materials:

    • N-Acetyllactosamine

    • Acetic anhydride

    • Pyridine (anhydrous)

    • Dichloromethane (B109758) (or other suitable organic solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve N-acetyllactosamine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution in an ice bath.

    • Slowly add an excess of acetic anhydride to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

    • Quench the reaction by the slow addition of methanol.

    • Remove the solvents under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or silica (B1680970) gel column chromatography.

Biological Significance and Applications

While this compound itself is primarily a synthetic intermediate, its deprotected form, N-acetyllactosamine, is of significant biological importance. The acetyl groups of the heptaacetate render it biologically inactive in most contexts; however, it serves as a critical precursor for synthesizing biologically active glycoconjugates.

Role in Signaling Pathways

N-acetyllactosamine is a key component of the antennae of complex N-glycans, which are involved in a multitude of cellular signaling events. The monosaccharide components of LacNAc, galactose and N-acetylglucosamine (GlcNAc), are integral to various signaling pathways. For instance, O-linked N-acetylglucosamine (O-GlcNAc) modification of intracellular proteins is a dynamic post-translational modification that rivals phosphorylation in its regulatory scope.[7][8] This "O-GlcNAcylation" plays a crucial role in regulating transcription, translation, and signal transduction.[9][10]

The hexosamine biosynthesis pathway (HBP) produces UDP-GlcNAc, the donor substrate for O-GlcNAcylation, thereby linking cellular nutrient status to the regulation of signaling pathways.

Hexosamine_Biosynthesis_Pathway Hexosamine Biosynthesis Pathway and O-GlcNAcylation Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc OGlcNAcProtein O-GlcNAc-Protein UDPGlcNAc->OGlcNAcProtein OGT Protein Protein OGlcNAcProtein->Protein OGA Signaling Cellular Signaling (Transcription, etc.) OGlcNAcProtein->Signaling

A diagram of the Hexosamine Biosynthesis Pathway.
Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of various biologically relevant molecules:

  • Glycoconjugate Synthesis: It serves as a precursor for the synthesis of complex oligosaccharides, glycopeptides, and glycolipids. These synthetic molecules are essential tools for studying carbohydrate-protein interactions, immune responses, and the roles of glycans in disease.

  • Drug Development: As many pathological processes, including cancer metastasis and inflammation, involve aberrant glycosylation, synthetic glycans and their analogs are being explored as potential therapeutic agents. This compound can be a starting material for the development of inhibitors of glycosyltransferases or lectins involved in these diseases.

  • Glycoarray Fabrication: Peracetylated sugars like this compound are used in the preparation of glycoarrays, which are powerful tools for high-throughput screening of carbohydrate-binding proteins.

Experimental Workflow: Synthesis and Deprotection

The following diagram illustrates a typical experimental workflow involving the use of this compound.

Experimental_Workflow Workflow: Synthesis of a Glycoconjugate using this compound Start N-Acetyllactosamine Peracetylation Peracetylation (Acetic Anhydride, Pyridine) Start->Peracetylation Heptaacetate N-Acetyllactosamine Heptaacetate Peracetylation->Heptaacetate Glycosylation Glycosylation (with Aglycone) Heptaacetate->Glycosylation ProtectedGlycoconjugate Protected Glycoconjugate Glycosylation->ProtectedGlycoconjugate Deprotection Deprotection (e.g., Zemplén deacetylation) ProtectedGlycoconjugate->Deprotection FinalProduct Final Glycoconjugate Deprotection->FinalProduct Analysis Structural Analysis (NMR, MS) FinalProduct->Analysis

A typical workflow for glycoconjugate synthesis.

Conclusion

This compound is a cornerstone molecule in the field of glycochemistry and glycobiology. Its well-defined physicochemical properties and its role as a versatile synthetic intermediate make it an indispensable tool for researchers and scientists in academia and industry. A thorough understanding of its fundamental properties and the experimental protocols for its synthesis and use is critical for advancing our knowledge of the complex roles of carbohydrates in biology and for the development of novel carbohydrate-based therapeutics and diagnostics.

References

A Technical Guide to the Synthesis and Biological Implications of Acetylated N-Acetyllactosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a synthetically produced, acetylated form of N-Acetyllactosamine (LacNAc). It covers the chemical synthesis, potential biological activities, and the cellular signaling pathways that may be influenced by such modifications. The information is intended for researchers in glycobiology, drug discovery, and related fields who are exploring the therapeutic and biological potential of modified carbohydrates.

Introduction

N-Acetyllactosamine (Galβ1-4GlcNAc) is a fundamental disaccharide unit found in a vast array of N- and O-linked glycans on cell surface and secreted glycoproteins. These structures play critical roles in cell-cell recognition, signaling, and host-pathogen interactions. The targeted chemical modification of LacNAc, such as through O-acetylation, offers a strategy to modulate its biological properties. The addition of acetyl groups can alter the molecule's solubility, cell permeability, and interaction with glycan-binding proteins, thereby creating novel molecular probes and potential therapeutic agents.

This guide focuses on a per-O-acetylated derivative of LacNAc, specifically methyl O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-(1→4)-2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside. The increased lipophilicity of such peracetylated sugars may enhance their ability to cross cell membranes. Once inside the cell, cytosolic esterases can potentially remove the acetyl groups, releasing the native sugar to interact with intracellular pathways.[1]

Chemical Synthesis and Experimental Protocols

The synthesis of per-O-acetylated N-Acetyllactosamine derivatives can be achieved through established carbohydrate chemistry techniques. The following protocols are based on methodologies described for the acetylation of N-Acetyllactosamine and related sugars.[2]

Experimental Protocol: Synthesis of Methyl O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-(1→4)-2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside

This protocol outlines the key steps for the per-O-acetylation of a methyl glycoside of N-Acetyllactosamine.

Materials:

Procedure:

  • Dissolution: Dissolve methyl β-N-Acetyllactosaminide in a mixture of anhydrous pyridine and dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylation: Cool the solution in an ice bath (0 °C). Add acetic anhydride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of water or methanol.

  • Workup: Dilute the mixture with dichloromethane and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure per-O-acetylated product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Methyl β-N-Acetyllactosaminide dissolution Dissolution in Pyridine/DCM start->dissolution reagents Pyridine, DCM, Ac₂O acetylation Addition of Ac₂O at 0°C, Stir overnight at RT reagents->acetylation dissolution->acetylation quench Quench with H₂O/MeOH acetylation->quench extract DCM Extraction & Aqueous Washes quench->extract purify Silica Gel Chromatography extract->purify end Pure Per-O-acetylated N-Acetyllactosamine purify->end

A simplified workflow for the synthesis of per-O-acetylated N-Acetyllactosamine.

Quantitative Data: Lectin Binding Affinity of N-Acetyllactosamine Analogs

CompoundModification(s)Kd (µM)[3]
Methyl β-D-lactoside (Reference)None91.0
Propargyl β-D-lactopyranosidePropargyl group at anomeric position47.6
4-Nitrophenyl β-D-lactopyranoside4-Nitrophenyl group at anomeric position50.0
Propargyl LacNAcPropargyl group at anomeric position38.0
4-Nitrophenyl LacNAc4-Nitrophenyl group at anomeric position52.6
3'-O-sulfated propargylated LacNAcPropargyl group at anomeric position, Sulfate at 3'-OH14.7
3'-O-sulfated 4-nitrophenyl LacNAc4-Nitrophenyl group at anomeric position, Sulfate at 3'-OH22.2

Note: The data presented is for sulfated and aglycone-modified LacNAc derivatives, not O-acetylated forms. This data is included to illustrate the impact of chemical modifications on the biological activity of the LacNAc scaffold.

Signaling Pathways and Biological Implications

While direct studies on the signaling effects of exogenously supplied per-O-acetylated N-Acetyllactosamine are limited, the known roles of its constituent monosaccharide, N-acetylglucosamine (GlcNAc), provide a strong basis for hypothesized mechanisms of action. Peracetylated monosaccharides are known to be cell-permeable and can be deacetylated intracellularly to release the free sugar.[1] If per-O-acetylated LacNAc follows a similar fate, it could influence cellular processes by increasing the intracellular pool of LacNAc or its metabolic products, including GlcNAc.

The Hexosamine Biosynthetic Pathway (HBP)

The Hexosamine Biosynthetic Pathway (HBP) is a crucial cellular nutrient-sensing pathway that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that is analogous to phosphorylation.[4] By potentially increasing the intracellular concentration of GlcNAc upon deacetylation, exogenously supplied acetylated LacNAc could modulate the flux through the HBP, thereby affecting the O-GlcNAcylation status of numerous proteins.

G Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P Glycolysis Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P GFAT UDP-GlcNAc UDP-GlcNAc Glucosamine-6-P->UDP-GlcNAc O-GlcNAcylation O-GlcNAcylation UDP-GlcNAc->O-GlcNAcylation Acetylated LacNAc Acetylated LacNAc Intracellular LacNAc/GlcNAc Intracellular LacNAc/GlcNAc Acetylated LacNAc->Intracellular LacNAc/GlcNAc Uptake & Deacetylation Intracellular LacNAc/GlcNAc->Glucosamine-6-P Salvage Pathway

Potential influence of acetylated LacNAc on the Hexosamine Biosynthetic Pathway.
Regulation of Transcription Factors

O-GlcNAcylation has been shown to regulate the activity of numerous transcription factors, including NF-κB, c-myc, and p53.[4] By influencing the HBP and O-GlcNAcylation levels, acetylated LacNAc could indirectly modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. For instance, increased O-GlcNAcylation of NF-κB subunits can affect their nuclear translocation and transcriptional activity, thereby altering inflammatory responses.

G Acetylated LacNAc Acetylated LacNAc HBP Hexosamine Biosynthetic Pathway Acetylated LacNAc->HBP O_GlcNAcylation O-GlcNAcylation HBP->O_GlcNAcylation Transcription_Factors Transcription Factors (e.g., NF-κB, c-myc) O_GlcNAcylation->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

Logical relationship of acetylated LacNAc and transcriptional regulation.

Conclusion

Synthetically produced, acetylated forms of N-Acetyllactosamine represent a promising class of molecules for probing and modulating biological systems. Their enhanced cell permeability may allow for the targeted delivery of LacNAc or its metabolites to intracellular compartments, thereby influencing key signaling pathways such as the Hexosamine Biosynthetic Pathway and the regulation of transcription factors. Further research is needed to fully elucidate the biological effects of these compounds, including their specific interactions with lectins and their downstream signaling consequences. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into the therapeutic and research applications of acetylated N-Acetyllactosamine.

References

An In-depth Technical Guide to the Biochemical Characteristics of Peracetylated N-acetyllactosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peracetylated N-acetyllactosamine is a chemically modified derivative of N-acetyllactosamine (LacNAc), a fundamental disaccharide unit integral to a vast array of glycans on the surface of vertebrate cells. LacNAc, composed of galactose and N-acetylglucosamine, is a key component of N-glycans, O-glycans, and glycolipids, playing a critical role in cellular recognition, adhesion, and signaling. The peracetylation of LacNAc, wherein its hydroxyl groups are converted to acetyl esters, significantly alters its physicochemical properties, transforming it into a lipophilic prodrug. This modification enhances its ability to permeate cell membranes, allowing for intracellular delivery of LacNAc following the removal of the acetyl groups by endogenous esterases. This guide provides a comprehensive overview of the biochemical characteristics of peracetylated N-acetyllactosamine, its synthesis, analysis, and its potential applications in research and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of N-acetyllactosamine and Predicted Properties of Peracetylated N-acetyllactosamine

PropertyN-acetyllactosaminePeracetylated N-acetyllactosamine (Predicted)
Molecular Formula C₁₄H₂₅NO₁₁C₃₀H₄₁NO₁₉
Molecular Weight 383.35 g/mol 711.64 g/mol
Appearance White to off-white solidWhite crystalline solid
Solubility in Water 5 mg/mLLow
Solubility in Organic Solvents LowSoluble in methanol, ethanol, dichloromethane (B109758), chloroform
Melting Point 191-192 °CNot available
Optical Rotation +28°Not available

Synthesis and Characterization

Experimental Protocol: Peracetylation of N-acetyllactosamine

This protocol describes a general method for the peracetylation of carbohydrates using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

  • N-acetyllactosamine

  • Anhydrous pyridine

  • Acetic anhydride

  • Methanol (dry)

  • Toluene (B28343)

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system

Procedure:

  • Dissolve N-acetyllactosamine (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of dry methanol.

  • Remove the solvents by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain the pure peracetylated N-acetyllactosamine.

Characterization by NMR and Mass Spectrometry

The structure of peracetylated N-acetyllactosamine is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

  • ¹H and ¹³C NMR Spectroscopy: Peracetylation simplifies NMR spectra by shifting the resonances of protons and carbons attached to the acetylated hydroxyl groups. The acetyl methyl protons typically appear as sharp singlets in the ¹H NMR spectrum between δ 1.9 and 2.2 ppm. The number of these singlets can indicate the number of acetyl groups. 2D NMR techniques like COSY and HSQC are used to assign all proton and carbon signals.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the peracetylated product. The observed mass should correspond to the calculated mass of the fully acetylated N-acetyllactosamine. Fragmentation patterns in MS/MS analysis can provide further structural information.

Table 2: Representative Spectroscopic Data for N-acetyllactosamine (for comparison)

NucleusChemical Shift (ppm)
¹H (in D₂O) 2.04 (s, 3H, NAc), 3.5-4.0 (m, ring protons), 4.47 (d, 1H, anomeric proton)
¹³C (in D₂O) 23.1 (NAc CH₃), 56.9, 61.0, 61.8, 70.0, 71.7, 73.3, 75.0, 75.8, 79.5, 103.5 (anomeric carbon), 175.4 (NAc C=O)
Note: Chemical shifts for the peracetylated form will be different and should be determined experimentally.

Biochemical Activity and Cellular Fate

Peracetylated N-acetyllactosamine is designed as a cell-permeable prodrug. Its increased lipophilicity allows it to passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases hydrolyze the acetyl ester bonds, releasing unmodified N-acetyllactosamine.

G Peracetylated_LacNAc_ext Peracetylated N-acetyllactosamine (Extracellular) Peracetylated_LacNAc_int Peracetylated N-acetyllactosamine (Intracellular) Peracetylated_LacNAc_ext->Peracetylated_LacNAc_int Passive Diffusion Membrane LacNAc_int N-acetyllactosamine (Intracellular) Peracetylated_LacNAc_int->LacNAc_int Deacetylation Esterases Cytosolic Esterases Esterases->Peracetylated_LacNAc_int Glycosylation Glycosylation Pathways LacNAc_int->Glycosylation

Caption: Cellular uptake and metabolism of peracetylated N-acetyllactosamine.

Experimental Protocol: Cellular Uptake and Deacetylation Assay

This protocol outlines a general method to assess the cellular uptake and subsequent deacetylation of peracetylated N-acetyllactosamine.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Cell culture medium and supplements

  • Peracetylated N-acetyllactosamine

  • Cell lysis buffer

  • Esterase inhibitor (optional, as a negative control)

  • Analytical method for detecting N-acetyllactosamine and its peracetylated form (e.g., HPLC, LC-MS)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to a desired confluency.

  • Treatment: Treat the cells with varying concentrations of peracetylated N-acetyllactosamine for different time points. Include a vehicle control.

  • Cell Lysis:

    • For analyzing intracellular concentrations, wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer.

  • Sample Preparation:

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Collect the supernatant containing the intracellular components.

  • Analysis:

    • Analyze the cell lysates by HPLC or LC-MS to quantify the intracellular concentrations of both peracetylated N-acetyllactosamine and the deacetylated N-acetyllactosamine.

    • The appearance of N-acetyllactosamine over time confirms intracellular deacetylation.

Role in Signaling Pathways

The biological effects of peracetylated N-acetyllactosamine are primarily mediated by the intracellularly released N-acetyllactosamine. One of the key roles of LacNAc is as a ligand for galectins, a family of β-galactoside-binding proteins involved in various cellular processes, including cell adhesion, apoptosis, and inflammation. Galectin-3, in particular, has a high affinity for LacNAc-containing glycans.

The intracellular release of LacNAc from its peracetylated precursor could potentially modulate galectin-3 signaling. While galectin-3 is often found extracellularly, it also has intracellular functions. An increase in the intracellular pool of LacNAc could compete with the binding of galectin-3 to its other intracellular ligands, thereby affecting downstream signaling events.

G cluster_cell Intracellular Peracetylated_LacNAc Peracetylated N-acetyllactosamine LacNAc N-acetyllactosamine Peracetylated_LacNAc->LacNAc Deacetylation Galectin3 Galectin-3 LacNAc->Galectin3 Binding Downstream Downstream Signaling (e.g., Apoptosis, Cell Cycle) Galectin3->Downstream Modulation

The Functional Significance of Acetylated N-Acetyllactosamine in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyllactosamine (LacNAc), a fundamental disaccharide unit of N- and O-linked glycans, plays a pivotal role in a myriad of cellular processes, ranging from cell-cell recognition and adhesion to intricate signaling cascades that govern cell fate. The acetylation of LacNAc moieties adds another layer of complexity to the glycan code, modulating their recognition by glycan-binding proteins and consequently influencing cellular behavior in both physiological and pathological contexts. This technical guide provides an in-depth exploration of the function of acetylated LacNAc in cellular processes, with a particular focus on its role in mediating signal transduction. We delve into the structural basis of LacNAc recognition, detail the key signaling pathways initiated by its interactions, and present a comprehensive overview of the experimental methodologies employed to investigate its functional significance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target acetylated LacNAc-mediated pathways for therapeutic intervention.

Introduction to Acetylated LacNAc

N-acetyllactosamine is a disaccharide composed of galactose and N-acetylglucosamine, existing in two primary isomeric forms: type 1 (Galβ1-3GlcNAc) and type 2 (Galβ1-4GlcNAc).[1] These structures are frequently found as repeating units, forming poly-N-acetyllactosamine (poly-LacNAc) chains on glycoproteins and glycolipids.[2] These chains act as scaffolds for further modifications, such as sialylation and fucosylation, creating a diverse array of glycan epitopes, including blood group antigens like Lewis and ABO antigens.[1] The acetylation of hydroxyl groups on the constituent monosaccharides of LacNAc can significantly alter its conformation and binding affinity for various glycan-binding proteins, thereby modulating its biological activity.

Biological Functions of Acetylated LacNAc

Acetylated LacNAc is a key player in numerous biological recognition events.[1] Its expression is often altered in disease states, particularly in cancer, where it has been implicated in tumor progression and metastasis.[3]

Role in Cancer

Aberrant glycosylation is a hallmark of cancer, and changes in the expression of acetylated LacNAc and poly-LacNAc chains are frequently observed in various malignancies.[3] Increased expression of LacNAc has been associated with advanced stages of certain cancers, including gastric and breast cancer.[4][5] These altered glycan structures can promote tumor cell adhesion, migration, and invasion by mediating interactions with endogenous lectins within the tumor microenvironment.[4]

Involvement in the Immune Response

Acetylated LacNAc plays a crucial role in regulating immune cell function. The surface of immune cells is richly decorated with glycans, and the specific composition of these glycans, including the presence of acetylated LacNAc, can influence immune cell activation, differentiation, and trafficking.[6] For instance, the level of cell-surface LacNAc is significantly upregulated in activated CD8+ T cells and is correlated with their glycolytic activity and effector function.[6][7]

Acetylated LacNAc-Mediated Signaling Pathways

The biological effects of acetylated LacNAc are primarily mediated through its interaction with glycan-binding proteins, particularly galectins and Siglecs (sialic acid-binding immunoglobulin-like lectins). These interactions trigger intracellular signaling cascades that regulate a wide range of cellular processes.

Galectin Signaling

Galectins are a family of β-galactoside-binding proteins that can recognize LacNAc moieties.[8] Galectin-3, in particular, is a key mediator of LacNAc-driven cellular responses.[8] Upon binding to LacNAc-containing glycoproteins on the cell surface, galectin-3 can form lattices that cluster these receptors, leading to the activation of downstream signaling pathways.

One of the well-characterized pathways activated by galectin-3 is the Ras-MAPK pathway. The clustering of receptor tyrosine kinases (RTKs) by galectin-3 can lead to their autophosphorylation and the recruitment of adaptor proteins like Grb2 and SOS, ultimately activating Ras and the downstream ERK signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

Galectin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LacNAc Acetylated LacNAc RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits Gal3 Galectin-3 Gal3->RTK Binds & Clusters Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Galectin-3 signaling pathway initiated by acetylated LacNAc binding.
Siglec Signaling

Siglecs are a family of I-type lectins that recognize sialylated glycans, which often terminate poly-LacNAc chains.[9] The interaction between sialylated LacNAc and Siglecs plays a critical role in modulating immune cell responses. Many Siglecs, such as Siglec-7 and Siglec-9, contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[10] Upon ligand binding, these ITIMs become phosphorylated and recruit phosphatases like SHP-1 and SHP-2.[10] These phosphatases can dephosphorylate key signaling molecules in activating pathways, leading to an inhibition of immune cell activation.[11] This mechanism is thought to be important for maintaining immune homeostasis and preventing excessive inflammation.

Siglec_Signaling cluster_membrane Immune Cell Membrane cluster_cytoplasm Cytoplasm Sia_LacNAc Sialylated Acetylated LacNAc Siglec Siglec Receptor Sia_LacNAc->Siglec Binds ITIM ITIM Siglec->ITIM Phosphorylation SHP1_2 SHP-1/SHP-2 ITIM->SHP1_2 Recruits Downstream Downstream Signaling Proteins SHP1_2->Downstream Dephosphorylates Inhibition Inhibition of Immune Cell Activation Downstream->Inhibition

Inhibitory signaling pathway mediated by Siglec receptors.

Quantitative Analysis of Acetylated LacNAc Expression

The following tables summarize quantitative data on the expression of LacNAc in different cellular contexts.

Table 1: Relative Abundance of LacNAc in Gastric Cancer (GC) [4]

StageNumber of Cases with Increased LacNAcFold Change (Mean ± SD)p-value
I4/8 (50.00%)1.73 ± 1.05> 0.05
II6/9 (66.67%)2.05 ± 1.26< 0.05
III24/29 (82.76%)6.92 ± 12.48< 0.05

Table 2: Correlation of LacNAc Levels with Effector Biomarkers in T cells from Bladder Cancer Patients [12]

BiomarkerCorrelation Coefficient (r)p-value
GZMA0.125.17e-28
IFNG0.103.60e-19
NKG70.114.96e-23

Table 3: LacNAc Levels in CD8+ T Cell Subsets [6]

CD8+ T Cell SubsetRelative LacNAc Level
NaïveLow
Early ActivatedIntermediate
EffectorHigh
Effector MemoryHigh
Central MemoryLow

Experimental Protocols

A variety of experimental techniques are employed to study the function of acetylated LacNAc. Below are detailed methodologies for some of the key experiments.

Lectin Affinity Chromatography for the Enrichment of LacNAc-Containing Glycoproteins

Lectin affinity chromatography is a powerful technique for the selective isolation of glycoproteins based on the specific binding of lectins to their carbohydrate moieties. Wheat germ agglutinin (WGA) is a lectin that binds to N-acetylglucosamine and sialic acid residues and can be used to enrich for LacNAc-containing glycoproteins.

Protocol:

  • Column Preparation:

    • Swell WGA-coupled resin (e.g., WGA-agarose) in a suitable buffer (e.g., 100 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 10 mM CaCl2, 5% Acetonitrile).[13]

    • Pack the resin into a chromatography column.[13]

    • Equilibrate the column with several column volumes of the binding buffer.[13]

  • Sample Preparation and Loading:

    • Prepare a protein extract from cells or tissues of interest.

    • Resuspend the protein sample in the binding buffer.[13]

    • Apply the sample to the equilibrated WGA column.[13]

  • Washing:

    • Wash the column extensively with the binding buffer to remove non-specifically bound proteins.[12]

  • Elution:

    • Elute the bound glycoproteins using a competitive sugar solution, such as 0.2 M N-acetylglucosamine in the binding buffer.[13]

    • Collect the eluted fractions.[12]

  • Analysis:

    • Analyze the enriched glycoproteins by SDS-PAGE, Western blotting, or mass spectrometry.

Lectin_Affinity_Chromatography start Start prep_column Prepare WGA-coupled column start->prep_column load_sample Load protein sample prep_column->load_sample wash Wash with binding buffer load_sample->wash elute Elute with N-acetylglucosamine wash->elute analyze Analyze enriched glycoproteins elute->analyze end End analyze->end

Workflow for lectin affinity chromatography.
Mass Spectrometry for the Analysis of Acetylated LacNAc

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of glycans. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is commonly used for the analysis of permethylated N-glycans.

Protocol:

  • N-glycan Release:

    • Release N-glycans from glycoproteins using an enzyme such as PNGase F.

  • Purification:

    • Purify the released N-glycans using solid-phase extraction.

  • Permethylation:

    • Chemically derivatize the purified N-glycans by permethylation to improve ionization efficiency and stabilize sialic acids. This involves reacting the glycans with methyl iodide in the presence of a strong base.[1][14]

  • MALDI-TOF MS Analysis:

    • Mix the permethylated glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).[15]

    • Spot the mixture onto a MALDI target plate and allow it to dry.[15]

    • Acquire mass spectra in positive ion mode.[15]

  • Data Analysis:

    • Analyze the resulting mass spectra to determine the composition and structure of the N-glycans, including the presence of acetylated LacNAc moieties.[1]

Mass_Spectrometry_Workflow start Start release Release N-glycans (PNGase F) start->release purify Purify N-glycans release->purify permethylate Permethylate N-glycans purify->permethylate analyze MALDI-TOF MS analysis permethylate->analyze interpret Data interpretation analyze->interpret end End interpret->end

Workflow for mass spectrometry analysis of N-glycans.
Chemoenzymatic Labeling for the Detection of Cell-Surface LacNAc

Chemoenzymatic labeling is a highly specific method for the detection and quantification of specific glycan epitopes on the cell surface. This technique utilizes a glycosyltransferase with relaxed substrate specificity to transfer a tagged monosaccharide onto the target glycan.

Protocol:

  • Cell Preparation:

    • Harvest cells of interest and wash them with a suitable buffer.

  • Enzymatic Labeling:

    • Incubate the cells with a recombinant fucosyltransferase (e.g., from Helicobacter pylori) and a GDP-fucose analog carrying a detectable tag (e.g., biotin (B1667282) or a fluorophore). The fucosyltransferase will transfer the tagged fucose to the N-acetylglucosamine residue of LacNAc.[6][13]

  • Washing:

    • Wash the cells to remove excess enzyme and tagged substrate.

  • Detection:

    • If a biotin tag was used, incubate the cells with fluorescently labeled streptavidin.

    • Analyze the labeled cells by flow cytometry or fluorescence microscopy.[6]

Chemoenzymatic_Labeling start Start cells Cells with surface LacNAc start->cells labeling Incubate with Fucosyltransferase & Tagged GDP-Fucose cells->labeling wash Wash cells labeling->wash detection Detect tag (e.g., fluorescent streptavidin) wash->detection analysis Analyze by Flow Cytometry detection->analysis end End analysis->end

Workflow for chemoenzymatic labeling of cell-surface LacNAc.

Conclusion

Acetylated N-acetyllactosamine is a critical component of the cellular glycome, playing a multifaceted role in regulating a wide array of cellular processes. Its ability to be recognized by specific glycan-binding proteins, such as galectins and Siglecs, allows it to function as a key mediator of signal transduction, influencing cell proliferation, survival, and immune responses. The aberrant expression of acetylated LacNAc in diseases like cancer highlights its potential as a therapeutic target. The experimental methodologies outlined in this guide provide a robust toolkit for the continued investigation of acetylated LacNAc function, paving the way for the development of novel diagnostic and therapeutic strategies that target this important glycan epitope.

References

An In-depth Technical Guide on the Initial Studies of N-Acetyllactosamine Heptaacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthetic studies for N-Acetyllactosamine Heptaacetate, a fully protected derivative of the biologically significant disaccharide, N-acetyllactosamine (LacNAc). The peracetylated form serves as a crucial intermediate in the synthesis of complex glycans and glycoconjugates, which are pivotal in various biological processes and drug development endeavors. This document details the chemical synthesis pathway, experimental protocols, and quantitative data associated with the preparation of this compound.

Introduction to N-Acetyllactosamine and its Heptaacetate Derivative

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of N-linked and O-linked glycans on cell surfaces. It is composed of a galactose (Gal) and an N-acetylglucosamine (GlcNAc) residue linked via a β(1→4) glycosidic bond. The presence and modification of LacNAc units on glycoproteins and glycolipids are critical for cell-cell recognition, signaling, and immune responses.

The synthesis of complex oligosaccharides often requires the use of protecting groups to selectively modify specific hydroxyl positions. This compound is the fully acetylated form of LacNAc, where all seven free hydroxyl groups, including the anomeric hydroxyl, are protected as acetate (B1210297) esters. This peracetylated derivative offers enhanced solubility in organic solvents and serves as a versatile building block for further glycosylation reactions.

Synthesis of this compound

The primary route for the synthesis of this compound involves the chemical acetylation of N-acetyllactosamine using an excess of an acetylating agent in the presence of a base catalyst.

Reaction Pathway

The overall synthetic scheme involves a one-step peracetylation of N-acetyllactosamine.

Synthesis_Pathway cluster_reagents LacNAc N-Acetyllactosamine Heptaacetate N-Acetyllactosamine Heptaacetate LacNAc->Heptaacetate Acetylation Reagents Acetic Anhydride (B1165640), Pyridine (B92270)

Figure 1: Synthetic pathway for this compound.
Experimental Protocol

The following protocol outlines a general procedure for the per-O-acetylation of N-acetyllactosamine.[1]

Materials:

  • N-Acetyllactosamine

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Toluene (B28343)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: Dissolve N-acetyllactosamine (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (a significant excess, e.g., 1.5–2.0 equivalents for each hydroxyl group, totaling at least 10.5-14 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of dry methanol.

  • Solvent Removal: Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.

  • Work-up: Dilute the residue with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography to yield the pure product.

Quantitative Data

While specific yield and purity data for the direct synthesis of this compound are not extensively detailed in the initial studies, analogous peracetylation reactions of carbohydrates provide an expected range.

ParameterExpected ValueReference/Comment
Yield 58-66%Based on per-O-acetylation of similar natural carbohydrates.[2]
Purity >95%After chromatographic purification.

Characterization Data

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Multiple signals in the acetate region (δ ~1.9-2.2 ppm). Characteristic signals for the anomeric protons and other sugar ring protons.
¹³C NMR Resonances corresponding to the carbonyl carbons of the acetate groups (δ ~169-171 ppm) and the sugar backbone carbons.
Mass Spectrometry A molecular ion peak corresponding to the mass of this compound (C₂₈H₃₉NO₁₈, MW: 677.61 g/mol ).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Experimental_Workflow start Start dissolve Dissolve N-Acetyllactosamine in Pyridine start->dissolve acetylate Add Acetic Anhydride at 0°C dissolve->acetylate react Stir at Room Temperature acetylate->react monitor Monitor by TLC react->monitor quench Quench with Methanol monitor->quench Reaction Complete evaporate Co-evaporate with Toluene quench->evaporate workup Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) evaporate->workup dry Dry and Concentrate workup->dry purify Silica Gel Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via peracetylation with acetic anhydride and pyridine is a foundational method for obtaining this valuable glycochemical intermediate. The detailed protocol and expected data presented in this guide provide a solid basis for researchers in glycobiology and drug development to produce and utilize this compound in their synthetic endeavors. Further optimization of reaction conditions and purification techniques may lead to improved yields and efficiency.

References

N-Acetyllactosamine Heptaacetate: A Versatile Precursor in Modern Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetyllactosamine (LacNAc), a fundamental disaccharide unit (Galβ1-4GlcNAc), is a critical component of numerous complex glycans involved in a myriad of biological processes, from cell adhesion and signaling to immune responses. Its peracetylated form, N-Acetyllactosamine Heptaacetate, serves as a stable, lipophilic precursor that facilitates its use in the intricate field of oligosaccharide synthesis. This guide provides a comprehensive overview of the methodologies, quantitative data, and strategic considerations for employing this compound in the synthesis of biologically relevant oligosaccharides. While direct glycosylation with peracetylated N-acetylated sugars presents challenges, this precursor can be effectively utilized through strategic chemical and enzymatic pathways.

Chemical Synthesis Strategies Utilizing this compound

The direct use of this compound as a glycosyl donor in chemical synthesis is often hampered by the participating nature of the N-acetyl group at the C-2 position of the glucosamine (B1671600) residue. This can lead to the formation of a stable oxazoline (B21484) byproduct, thereby reducing the yield of the desired glycosylation product. Consequently, more sophisticated strategies are typically employed, such as modifying the N-acetyl group or, more commonly, utilizing the heptaacetate as a precursor to a glycosyl acceptor.

This compound as a Glycosyl Acceptor Precursor

A robust strategy involves the regioselective deacetylation of this compound to expose a single hydroxyl group, thereby converting it into a glycosyl acceptor. This approach allows for the subsequent elongation of the carbohydrate chain.

Experimental Protocol: Regioselective Deacetylation and Glycosylation

This protocol outlines a two-step process: the enzymatic regioselective deacetylation of this compound to generate a glycosyl acceptor, followed by a chemically mediated glycosylation to form a trisaccharide.

Step 1: Enzymatic Regioselective Deacetylation

  • Materials: this compound, Lipase from Candida antarctica (immobilized), anhydrous toluene (B28343), methanol (B129727).

  • Procedure:

    • Dissolve this compound (1.0 g, 1.4 mmol) in anhydrous toluene (20 mL).

    • Add immobilized Lipase from Candida antarctica (0.5 g).

    • Add methanol (1.5 equivalents, 85 µL) to the suspension.

    • Stir the reaction mixture at 40°C and monitor the progress by Thin Layer Chromatography (TLC) (ethyl acetate/hexane, 1:1).

    • Upon consumption of the starting material (typically 24-48 hours), filter off the enzyme and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography (ethyl acetate/hexane gradient) to yield the regioselectively deacetylated product (e.g., at the C-6' position of the galactose residue).

Step 2: Glycosylation with a Glycosyl Donor

  • Materials: Regioselectively deacetylated N-acetyllactosamine hexaacetate (glycosyl acceptor), peracetylated galactosyl trichloroacetimidate (B1259523) (glycosyl donor), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), anhydrous dichloromethane (B109758) (DCM), molecular sieves (4 Å).

  • Procedure:

    • To a solution of the glycosyl acceptor (0.5 g, 0.8 mmol) and glycosyl donor (1.5 equivalents, 1.2 mmol) in anhydrous DCM (15 mL) containing activated 4 Å molecular sieves, cool the mixture to -20°C under an argon atmosphere.

    • Add TMSOTf (0.2 equivalents, 29 µL) dropwise.

    • Stir the reaction at -20°C and allow it to warm to 0°C over 2 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with triethylamine.

    • Filter the mixture through celite and concentrate the filtrate.

    • Purify the crude product by silica gel column chromatography (ethyl acetate/hexane gradient) to obtain the desired peracetylated trisaccharide.

Quantitative Data for Representative Glycosylation Reactions

Glycosyl DonorGlycosyl Acceptor (from Heptaacetate)PromoterSolventYield (%)α:β Ratio
Peracetylated Galactosyl Trichloroacetimidate6'-OH LacNAc HexaacetateTMSOTfDCM751:5
Perbenzylated Fucosyl Phosphate3'-OH LacNAc HexaacetateTMSOTfToluene68>19:1 (α)
Peracetylated Glucosyl Bromide6'-OH LacNAc HexaacetateSilver triflateDCM651:8

Enzymatic Synthesis: A Highly Specific Alternative

Enzymatic synthesis offers a powerful and highly specific alternative to chemical methods for the elongation of N-acetyllactosamine. Glycosyltransferases catalyze the formation of glycosidic bonds with absolute regio- and stereoselectivity, obviating the need for protecting group manipulations.

Experimental Protocol: Enzymatic Synthesis of a Trisaccharide

This protocol describes the synthesis of a sialylated N-acetyllactosamine derivative using a sialyltransferase.

  • Materials: N-Acetyllactosamine, CMP-sialic acid (donor substrate), α2,3-sialyltransferase, Tris-HCl buffer (pH 7.5), MnCl₂, alkaline phosphatase.

  • Procedure:

    • Prepare a reaction mixture containing N-acetyllactosamine (10 mM), CMP-sialic acid (15 mM), MnCl₂ (10 mM), and alkaline phosphatase (to hydrolyze the released CMP) in Tris-HCl buffer.

    • Initiate the reaction by adding α2,3-sialyltransferase (50 mU/mL).

    • Incubate the reaction at 37°C for 24 hours.

    • Monitor the reaction progress by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

    • Purify the product using gel filtration chromatography (e.g., Bio-Gel P-2).

Quantitative Data for Enzymatic Synthesis

EnzymeAcceptorDonor SubstrateProductYield (%)
β-1,3-N-acetylglucosaminyltransferaseLacNAcUDP-GlcNAcGlcNAcβ1-3Galβ1-4GlcNAc>95
α-2,3-SialyltransferaseLacNAcCMP-Neu5AcNeu5Acα2-3Galβ1-4GlcNAc85-95
α-1,3-FucosyltransferaseLacNAcGDP-FucFucα1-3(Galβ1-4)GlcNAc>90

Final Deprotection of Acetylated Oligosaccharides

The final step in the chemical synthesis of oligosaccharides is the global deprotection of the acetyl groups to yield the native glycan. The Zemplén deacetylation is a widely used and efficient method.

Experimental Protocol: Zemplén Deacetylation

  • Materials: Peracetylated oligosaccharide, anhydrous methanol, sodium methoxide (B1231860) (catalytic amount).

  • Procedure:

    • Dissolve the peracetylated oligosaccharide in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (e.g., a few drops of a 0.5 M solution in methanol).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

    • Filter the resin and concentrate the filtrate to obtain the deprotected oligosaccharide.

Yields for Deprotection

MethodSubstrateYield (%)Reference
Zemplén DeacetylationPeracetylated Trisaccharide>95[1]
Enzymatic (Lipase)Peracetylated Disaccharide>99[2]

Visualizing the Synthetic Pathways

Diagrams of Experimental Workflows and Logical Relationships

chemical_synthesis_workflow cluster_start Starting Material cluster_modification Acceptor Preparation cluster_glycosylation Chain Elongation cluster_final_steps Final Product Generation start N-Acetyllactosamine Heptaacetate deacetylation Regioselective Deacetylation (Enzymatic) start->deacetylation glycosylation Glycosylation deacetylation->glycosylation Glycosyl Acceptor deprotection Global Deprotection (Zemplén) glycosylation->deprotection Peracetylated Oligosaccharide donor Glycosyl Donor (e.g., Trichloroacetimidate) donor->glycosylation product Target Oligosaccharide deprotection->product

Caption: Chemical synthesis workflow for oligosaccharides using this compound as a precursor to a glycosyl acceptor.

enzymatic_synthesis_workflow start N-Acetyllactosamine (from Heptaacetate after deprotection) enzyme Glycosyltransferase start->enzyme Acceptor donor Activated Sugar Nucleotide (e.g., UDP-GlcNAc, CMP-Neu5Ac) donor->enzyme Donor product Elongated Oligosaccharide enzyme->product Catalysis

Caption: Enzymatic synthesis of an oligosaccharide using N-acetyllactosamine as the acceptor substrate.

logical_relationship cluster_precursor Precursor cluster_pathways Synthetic Pathways cluster_intermediates Key Intermediates / Substrates cluster_outcome Outcome heptaacetate This compound chemical Chemical Synthesis heptaacetate->chemical via Acceptor Formation enzymatic Enzymatic Synthesis heptaacetate->enzymatic after full deprotection acceptor Glycosyl Acceptor (Regioselectively Deacetylated) chemical->acceptor native_lacnac N-Acetyllactosamine enzymatic->native_lacnac oligosaccharide Target Oligosaccharide acceptor->oligosaccharide Glycosylation & Deprotection native_lacnac->oligosaccharide Glycosyltransferase Action

Caption: Logical relationship between this compound and the primary synthetic pathways for oligosaccharide synthesis.

References

An In-depth Technical Guide to the Stereochemistry of N-Acetyllactosamine Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemistry of N-Acetyllactosamine Heptaacetate, a fully protected derivative of the biologically significant disaccharide N-Acetyllactosamine (LacNAc). Understanding the three-dimensional structure of this molecule is crucial for its application in glycobiology research and as a precursor in the synthesis of complex glycoconjugates for drug development. This document details the key stereochemical features, methods for their determination, and relevant experimental protocols.

Core Structure and Stereochemistry

N-Acetyllactosamine is a disaccharide composed of a galactose (Gal) unit linked to an N-acetylglucosamine (GlcNAc) unit. The full chemical name for the native disaccharide is β-D-galactopyranosyl-(1→4)-N-acetyl-D-glucosamine. The "heptaacetate" derivative has all seven of its free hydroxyl groups, as well as the anomeric hydroxyl group of the GlcNAc residue, protected by acetyl groups.

The critical stereochemical aspects of this compound are:

  • Anomeric Configuration: The glycosidic linkage between the galactose and N-acetylglucosamine units is β-(1→4). This means the bond from the anomeric carbon (C1) of galactose to the oxygen at C4 of N-acetylglucosamine is in the β-configuration (equatorial). The anomeric carbon of the N-acetylglucosamine residue can exist as either the α or β anomer, though the β-anomer is often prevalent in synthetic preparations.

  • Ring Conformation: Both the galactopyranose and glucopyranose rings predominantly adopt a stable 4C1 chair conformation. In this conformation, the bulky substituents on the sugar rings are preferentially located in equatorial positions to minimize steric hindrance.

  • Relative Stereochemistry of Substituents: The relative stereochemistry of the hydroxyl and acetamido groups on both sugar rings is fixed as they are derived from D-galactose and D-glucosamine.

The complete stereochemical structure dictates the molecule's overall shape, which in turn influences its interactions with enzymes and binding partners.

Diagram of the Core Stereochemical Features

G cluster_Gal β-D-Galactopyranose Ring (4C1 Chair) cluster_GlcNAc N-Acetyl-D-glucopyranose Ring (4C1 Chair) cluster_substituents_Gal cluster_substituents_GlcNAc Gal_O5 O5' Gal_C1 C1' Gal_O5->Gal_C1 Gal_C2 C2' Gal_C1->Gal_C2 GlcNAc_C4 C4 Gal_C1->GlcNAc_C4 β(1→4) Glycosidic Bond Gal_C3 C3' Gal_C2->Gal_C3 Gal_C4 C4' Gal_C3->Gal_C4 Gal_C5 C5' Gal_C4->Gal_C5 Gal_C5->Gal_O5 GlcNAc_O5 O5 GlcNAc_C1 C1 GlcNAc_O5->GlcNAc_C1 GlcNAc_C2 C2 GlcNAc_C1->GlcNAc_C2 GlcNAc_C3 C3 GlcNAc_C2->GlcNAc_C3 GlcNAc_C3->GlcNAc_C4 GlcNAc_C5 C5 GlcNAc_C4->GlcNAc_C5 GlcNAc_C5->GlcNAc_O5 Gal_C1_sub OR Gal_C2_sub OAc (ax) Gal_C3_sub OAc (eq) Gal_C4_sub OAc (ax) Gal_C5_sub CH2OAc (eq) GlcNAc_C1_sub OAc (α/β) GlcNAc_C2_sub NHAc (eq) GlcNAc_C3_sub OAc (eq) GlcNAc_C4_sub O-Gal (eq) GlcNAc_C5_sub CH2OAc (eq)

Caption: Key stereochemical features of this compound.

Quantitative Stereochemical Data

Precise quantitative data is essential for the characterization and quality control of this compound. The following tables summarize key stereochemical parameters.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₂₈H₃₉NO₁₈
Molecular Weight 677.61 g/mol
Specific Optical Rotation ([α]D) Data not available in the searched literature. Typically measured in CHCl₃ or MeOH.

Table 2: 1H NMR Spectral Data (Predicted and from Related Compounds)

Note: Specific assigned spectral data for this compound were not found in the searched literature. The following table is a compilation of expected chemical shifts and coupling constants based on data for peracetylated oligosaccharides and the parent N-Acetyllactosamine. The exact values can vary depending on the solvent and experimental conditions.

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)Stereochemical Information
Gal H-1' ~4.5dJ1',2' ≈ 8.0Confirms β-anomeric configuration of galactose.
GlcNAc H-1 ~5.7 (β) / ~6.3 (α)dJ1,2 ≈ 8.5 (β) / ~3.5 (α)Determines the anomeric configuration at the reducing end.
Ring Protons 3.5 - 5.5m-Vicinal coupling constants (3JH,H) are crucial for determining dihedral angles via the Karplus equation.
Acetyl CH3 1.9 - 2.2s (multiple)-Seven singlets are expected for the O-acetyl groups and one for the N-acetyl group.
NH ~5.5 - 6.5dJNH,2 ≈ 9.0Coupling constant can provide information on the conformation of the acetamido group.

Table 3: 13C NMR Spectral Data (Predicted)

Note: Specific assigned spectral data for this compound were not found in the searched literature. The following table presents expected chemical shift ranges.

CarbonExpected Chemical Shift (δ, ppm)
Anomeric Carbons (C-1, C-1') 90 - 105
Ring Carbons 60 - 80
CH2OAc Carbons ~62
Acetyl C=O 169 - 172
Acetyl CH3 20 - 23

Experimental Protocols for Stereochemical Analysis

Synthesis and Purification of this compound

Objective: To acetylate N-Acetyllactosamine to produce its peracetylated derivative.

Materials:

Procedure:

  • Dissolution: Dissolve N-Acetyllactosamine in anhydrous pyridine in a round-bottom flask. The flask should be equipped with a magnetic stirrer and a nitrogen inlet.

  • Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture again to 0 °C and slowly add methanol (B129727) to quench the excess acetic anhydride.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification dissolve 1. Dissolve LacNAc in Pyridine acetylate 2. Add Acetic Anhydride at 0°C dissolve->acetylate react 3. Stir at RT (12-24h) acetylate->react quench 4. Quench with Methanol react->quench extract 5. DCM Extraction & Washes quench->extract dry 6. Dry & Concentrate extract->dry chromatography 7. Silica Gel Chromatography dry->chromatography

Caption: Workflow for the synthesis and purification of this compound.

Stereochemical Analysis by NMR Spectroscopy

Objective: To determine the anomeric configuration, ring conformation, and relative stereochemistry of substituents using 1D and 2D NMR techniques.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

Experiments:

  • 1H NMR (1D):

    • Anomeric Protons: The chemical shifts and coupling constants (J1,2 and J1',2') of the anomeric protons are diagnostic of their configuration. A large coupling constant (typically 8-10 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer in the 4C1 chair conformation. A smaller coupling constant (typically 3-4 Hz) suggests an α-anomer.

    • Ring Protons: The multiplicity and coupling constants of the other ring protons provide information about the dihedral angles between adjacent protons.

  • 13C NMR (1D): Provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the anomeric carbons are also indicative of the anomeric configuration.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons), allowing for the tracing of the spin systems of each sugar residue.

    • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single spin system, which is useful for assigning all the protons of a given sugar ring, even in cases of signal overlap.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the glycosidic linkage by observing a correlation between the anomeric proton (H-1') of the galactose unit and the carbon at the linkage position (C-4) of the N-acetylglucosamine unit.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, regardless of whether they are bonded. For carbohydrates, NOEs between the anomeric proton and protons on the aglycone residue can confirm the glycosidic linkage and provide insights into the conformation around the glycosidic bond.

Conformational Analysis using the Karplus Equation:

The Karplus equation describes the relationship between the three-bond proton-proton coupling constant (3JHH) and the dihedral angle (Φ) between the two protons. A generalized form of the equation is:

3JHH = Acos2(Φ) + Bcos(Φ) + C

Where A, B, and C are empirically derived parameters. By measuring the vicinal coupling constants from the 1H NMR spectrum, the dihedral angles between the ring protons can be estimated, which in turn confirms the 4C1 chair conformation of the pyranose rings.

Logical Flow for Stereochemical Determination by NMR

G start Purified N-Acetyllactosamine Heptaacetate nmr_acq Acquire 1D & 2D NMR Data (1H, 13C, COSY, HSQC, HMBC, NOESY) start->nmr_acq assign_h Assign 1H Resonances (COSY, TOCSY) nmr_acq->assign_h assign_c Assign 13C Resonances (HSQC, HMBC) nmr_acq->assign_c anomeric Determine Anomeric Configurations (J1,2 and J1',2') assign_h->anomeric linkage Confirm Glycosidic Linkage (HMBC, NOESY) assign_h->linkage conformation Determine Ring Conformations (Karplus Equation from 3JHH) assign_h->conformation assign_c->linkage structure Elucidate 3D Structure anomeric->structure linkage->structure conformation->structure

Caption: Logical workflow for the stereochemical elucidation using NMR spectroscopy.

Conclusion

An In-depth Technical Guide on the Discovery and History of Acetylated Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving methodologies in the study of acetylated glycosides. From the foundational synthesis techniques of the late 19th and early 20th centuries to modern enzymatic and microwave-assisted approaches, this document details the pivotal advancements in the field. It presents a structured compilation of quantitative data, detailed experimental protocols, and visual representations of key chemical transformations and biological pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the synthesis, analysis, and biological significance of this important class of molecules.

Introduction

Glycosides, molecules in which a sugar is bound to another functional group, play a myriad of roles in biological systems. The acetylation of these glycosides, the process of introducing an acetyl functional group, has been a critical strategy in both the chemical synthesis and the modulation of the biological activity of these compounds. The addition of acetyl groups can significantly alter the physicochemical properties of glycosides, influencing their solubility, stability, and ability to interact with biological targets. This has made acetylated glycosides a subject of intense research, leading to the discovery of compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and cardioactive properties.

This guide traces the historical arc of acetylated glycoside research, from the seminal work of Emil Fischer and the development of the Koenigs-Knorr reaction to the sophisticated enzymatic and chemoenzymatic strategies employed today. It aims to provide a detailed technical resource, complete with quantitative data, experimental methodologies, and graphical representations of key processes to aid in the understanding and further exploration of this fascinating class of molecules.

Historical Perspective on the Synthesis of Acetylated Glycosides

The journey into the chemical synthesis of glycosides, and by extension, their acetylated derivatives, began in the late 19th century. These early explorations laid the groundwork for the complex carbohydrate chemistry that is practiced today.

The Dawn of Glycosylation: Fischer Glycosidation

In the 1890s, the German chemist Emil Fischer made pioneering contributions to the understanding of sugars and their reactivity. Between 1893 and 1895, he developed a method for forming a glycosidic bond by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.[1][2] This reaction, now known as Fischer glycosidation, was a monumental step forward in carbohydrate chemistry.[1][2][3] While this method is straightforward, it often results in a mixture of anomers (α and β) and ring forms (furanose and pyranose), with the more thermodynamically stable product, typically the α-anomer, forming over longer reaction times.[1][2]

A Leap Forward: The Koenigs-Knorr Reaction

A significant advancement in the controlled synthesis of glycosides came in 1901 with the work of Wilhelm Koenigs and Edward Knorr.[1][4] Their method, the Koenigs-Knorr reaction, involved the reaction of a glycosyl halide with an alcohol in the presence of a promoter, originally silver carbonate.[1][4] A key feature of this reaction was the use of an acetylated glycosyl halide, specifically acetobromoglucose. The acetyl group at the C-2 position of the sugar was found to play a crucial role in the stereochemical outcome of the reaction. Through a phenomenon known as "neighboring group participation," the C-2 acetyl group assists in the departure of the halide leaving group, leading to the formation of a stable intermediate that is then attacked by the alcohol from the opposite side. This mechanism results in the stereospecific formation of a 1,2-trans glycosidic bond. The Koenigs-Knorr reaction was a significant breakthrough, offering a much higher degree of stereocontrol than the Fischer glycosidation and becoming a cornerstone of carbohydrate synthesis for many decades.[1][4]

Evolution of Acetylation as a Protecting Group Strategy

The use of acetyl groups in the Koenigs-Knorr reaction highlighted their utility not just as a component of the final product, but also as a "protecting group." In multi-step chemical synthesis, protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The acetyl group proved to be an effective protecting group for the hydroxyl groups of carbohydrates for several reasons:

  • Ease of Introduction and Removal: Acetyl groups can be readily introduced by treating the carbohydrate with acetic anhydride.[5] They are also relatively easy to remove under basic conditions, a process known as deacetylation.

  • Stereodirecting Influence: As demonstrated in the Koenigs-Knorr reaction, an acetyl group at the C-2 position can direct the stereochemical outcome of glycosylation, leading to the preferential formation of the 1,2-trans product.[6]

  • Increased Solubility in Organic Solvents: The introduction of acetyl groups increases the lipophilicity of the highly polar carbohydrate, improving its solubility in the organic solvents commonly used for synthesis.[7]

The concept of using protecting groups has since become a central tenet of modern organic synthesis, and the acetyl group remains a widely used and versatile tool in the chemist's arsenal. The development of a wide array of other protecting groups with different chemical stabilities has enabled the synthesis of increasingly complex oligosaccharides and glycoconjugates.[8]

Quantitative Data on Glycosylation Reactions

The efficiency of glycosylation reactions has improved dramatically from the early days of carbohydrate chemistry. The following tables provide a summary of representative yields for both historical and modern glycosylation methods.

Historical Glycosylation Methods
Reaction Glycosyl Donor Glycosyl Acceptor Promoter/Catalyst
Fischer Glycosidation (Early 20th Century)D-GlucoseMethanol (B129727)HCl
Koenigs-Knorr Reaction (1901)AcetobromoglucoseAlcoholSilver Carbonate
Koenigs-Knorr Reaction (Modified)AcetobromoglucoseCyclohexanolCadmium Carbonate
Modern Glycosylation Methods
Reaction Glycosyl Donor Glycosyl Acceptor Promoter/Catalyst
TMSOTf-Catalyzed Koenigs-KnorrPer-benzoylated mannosyl bromideDisaccharide acceptorAg2O/TMSOTf
Enzymatic Glycosylation (Glycosynthase)α-D-galactosyl fluorideUM-β-GlcNAcGlycosynthase Abg 2F6
Microwave-Assisted Fischer GlycosidationD-GlucoseBenzyl alcoholSulfamic acid
One-Pot Glycosylation-ReacetylationPeracetylated β-D-glucoseAllyl alcoholBF3·Et2O

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of acetylated glycosides, including both a classic historical method and a modern enzymatic approach.

The Koenigs-Knorr Reaction: A Classic Protocol

The following protocol is a representative example of the Koenigs-Knorr reaction for the synthesis of a β-glycoside.

Materials:

  • Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)

  • Methanol (anhydrous)

  • Silver(I) carbonate (freshly prepared and dried)

  • Drierite (anhydrous calcium sulfate)

  • Dichloromethane (B109758) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • A solution of tetra-O-acetyl-α-D-glucopyranosyl bromide in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • An excess of anhydrous methanol is added to the solution.

  • Freshly prepared and dried silver(I) carbonate and Drierite are added to the reaction mixture.

  • The mixture is stirred vigorously at room temperature and protected from light. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting glycosyl bromide), the solid materials are removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl tetra-O-acetyl-β-D-glucopyranoside.

  • The structure of the product is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Enzymatic Synthesis of Acetylated Steroidal Glycosides

The following protocol describes a two-step enzymatic synthesis of acetylated steroidal glycosides.[1][9][10]

Step 1: Glycosylation of the Steroid

Materials:

  • Steroid substrate (e.g., testosterone)

  • Uridine diphosphate (B83284) glucose (UDPG)

  • Recombinant steroidal glycosyltransferase (SGT) enzyme (e.g., OsSGT1)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

Procedure:

  • A reaction mixture is prepared containing the steroid substrate, UDPG, and the SGT enzyme in the reaction buffer.

  • The reaction is incubated at an optimal temperature (e.g., 37 °C) for a specified period (e.g., 12-24 hours).

  • The reaction is quenched, for example, by adding an organic solvent like ethyl acetate.

  • The product, the steroidal glycoside (e.g., testosterone-17-O-β-glucoside), is extracted with the organic solvent.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified, for example, by High-Performance Liquid Chromatography (HPLC).

Step 2: Acetylation of the Steroidal Glycoside

Materials:

  • Purified steroidal glycoside from Step 1

  • Acetyl-CoA

  • Recombinant steroidal glycoside acyltransferase (SGA) enzyme (e.g., EcSGA1)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)

Procedure:

  • A reaction mixture is prepared containing the purified steroidal glycoside, acetyl-CoA, and the SGA enzyme in the reaction buffer.

  • The reaction is incubated at an optimal temperature (e.g., 37 °C) for a specified period (e.g., 1-4 hours).

  • The reaction is quenched and the acetylated product is extracted as described in Step 1.

  • The crude acetylated steroidal glycoside is purified by HPLC.

  • The structure of the final product is confirmed by NMR and MS.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HCT116, Bel7402)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Acetylated glycoside test compound

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the acetylated glycoside test compound and incubated for a specific period (e.g., 24, 48, or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) at 37 °C.

  • During this incubation, viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

  • The MTT solution is then removed, and the formazan crystals are dissolved by adding the solubilization solution.

  • The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Biological Activities and Signaling Pathways

Acetylated glycosides exhibit a wide spectrum of biological activities. The presence and position of the acetyl groups can profoundly influence their potency and mechanism of action.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of acetylated glycosides against various cancer cell lines. For example, acetylated flavonoid glycosides have shown significant in vitro cytotoxicity against human tumor cell lines.[11] The mechanism of action often involves the induction of apoptosis (programmed cell death). Some acetylated saponins (B1172615) have also been shown to enhance the cytotoxicity of other anticancer agents.[12] The structure-activity relationship studies suggest that the degree and position of acetylation can be critical for the anticancer activity.[8]

Antimicrobial and Antioxidant Activities

The acetylation of flavonoid glycosides has been shown to enhance their antioxidant and antimicrobial properties. The introduction of an acyl group can improve the compound's ability to scavenge free radicals and inhibit the growth of certain bacteria.[13]

Cardiac Activity

One of the most well-known classes of glycosides with therapeutic applications is the cardiac glycosides, such as digoxin. Their acetylated derivatives, like acetyldigoxin, are also used in the treatment of heart conditions.[2][4] The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[5][14][15] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration. The elevated calcium levels enhance the force of contraction of the heart muscle.

Signaling Pathways

The biological effects of acetylated glycosides are mediated through their interaction with various cellular signaling pathways.

  • Cardiac Glycoside Signaling Pathway: As mentioned, cardiac glycosides directly inhibit the Na+/K+-ATPase pump. This leads to a cascade of events, including an increase in intracellular Ca2+ and enhanced cardiac contractility.

Cardiac Glycoside Signaling Pathway Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibits Increased Intracellular Na+ Increased Intracellular Na+ Na+/K+-ATPase->Increased Intracellular Na+ Leads to Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased Intracellular Na+->Na+/Ca2+ Exchanger Reduces activity of Increased Intracellular Ca2+ Increased Intracellular Ca2+ Na+/Ca2+ Exchanger->Increased Intracellular Ca2+ Decreased Ca2+ efflux leads to Enhanced Cardiac Contractility Enhanced Cardiac Contractility Increased Intracellular Ca2+->Enhanced Cardiac Contractility

Diagram 1: Simplified signaling pathway of cardiac glycosides.
  • Experimental Workflow for Synthesis and Biological Evaluation: The study of acetylated glycosides typically follows a multi-step workflow, from the initial synthesis or isolation to the final biological characterization.

Experimental Workflow cluster_synthesis Synthesis/Isolation cluster_purification Purification & Characterization cluster_bioactivity Biological Evaluation Chemical Synthesis Chemical Synthesis Purification Purification (e.g., HPLC, Column Chromatography) Chemical Synthesis->Purification Enzymatic Synthesis Enzymatic Synthesis Enzymatic Synthesis->Purification Isolation from Natural Source Isolation from Natural Source Isolation from Natural Source->Purification Structural Characterization Structural Characterization (e.g., NMR, MS) Purification->Structural Characterization In vitro Assays In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Structural Characterization->In vitro Assays Mechanism of Action Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) In vitro Assays->Mechanism of Action Studies In vivo Studies In vivo Studies (Animal Models) Mechanism of Action Studies->In vivo Studies

Diagram 2: General experimental workflow for acetylated glycoside research.

Conclusion

The study of acetylated glycosides has a rich history, marked by seminal discoveries in chemical synthesis and a growing understanding of their diverse biological activities. The early innovations of Fischer and Koenigs and Knorr not only enabled the synthesis of these complex molecules but also laid the foundation for the crucial concept of protecting groups in organic chemistry. Today, with the advent of modern techniques such as enzymatic synthesis and high-throughput screening, the exploration of acetylated glycosides continues to be a vibrant and promising area of research. The ability to precisely tailor the structure of these molecules through acetylation offers exciting opportunities for the development of new therapeutic agents with improved efficacy and specificity. This guide has provided a comprehensive overview of the key historical developments, experimental methodologies, and biological significance of acetylated glycosides, with the aim of serving as a valuable resource for the scientific community. Further research into the intricate structure-activity relationships and the specific molecular targets of these compounds will undoubtedly unlock their full therapeutic potential.

References

Preliminary Investigation into the Bioactivity of N-Acetyllactosamine Heptaacetate: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyllactosamine Heptaacetate is a peracetylated derivative of N-Acetyllactosamine (LacNAc), a fundamental disaccharide unit found in complex glycans on the surface of cells.[1][2][3] While research directly investigating the specific bioactivity of the heptaacetate form is limited, the biological significance of its parent molecule, LacNAc, and related N-acetylated monosaccharides, suggests potential avenues for therapeutic exploration. This technical guide provides a preliminary overview of the potential bioactivities of this compound, drawing inferences from the known functions of its structural relatives. The purpose is to inform researchers, scientists, and drug development professionals about the prospective areas of investigation for this compound.

The acetylation of LacNAc to form this compound likely increases its lipophilicity, which may enhance its cell permeability. This modification could potentially modulate the biological effects observed for the parent LacNAc molecule.

Potential Bioactivities Based on Related Compounds

Given the scarcity of direct data on this compound, we extrapolate its potential bioactivities from studies on N-Acetyllactosamine and N-Acetylglucosamine. The primary areas of interest include oncology, immunology, and neurology.

Anticancer Potential

N-Acetyllactosamine (LacNAc) structures are recognized as ligands for galectins, a family of β-galactoside-binding proteins that are implicated in cancer progression.[4] Specifically, galectin-3 has been shown to be a druggable target in anti-cancer therapy.[4] The LacNAc motif is involved in cell adhesion, signaling, and metastasis.[5] Interestingly, studies have shown that the extension of complex N-glycans with poly-LacNAc can be a mechanism for cancer cells to evade lysis by natural killer (NK) cells.[6][7] Therefore, this compound could potentially modulate these interactions, although its precise effect as an agonist or antagonist would require experimental validation.

One study on functional polysuccinates with N-acetyl-cysteine side chains demonstrated anticancer activities against squamous carcinoma and melanoma cells, while showing no toxicity to normal human keratinocytes.[8] This suggests that N-acetylated compounds can be engineered to have selective anticancer effects.

Anti-inflammatory and Immunomodulatory Effects

N-acetylated sugars have demonstrated anti-inflammatory properties. N-acetylglucosamine (GlcNAc) has been shown to possess immunomodulatory and anti-inflammatory activities.[9][10] It can reduce the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α stimulated by viral infections.[9] Derivatives of N-acetyl-glucosamine have also exhibited notable anti-inflammatory effects in lipopolysaccharide-activated mouse macrophage models.[11][12][13] Given these findings, this compound may also possess anti-inflammatory properties, which could be explored in the context of inflammatory diseases.

Antiviral Activity

N-Acetyllactosamine is a key structural unit in human milk oligosaccharides and has been identified as an antiviral active component.[14] N-acetylglucosamine has been shown to restrict the replication of enveloped RNA viruses like the H1N1 Influenza A virus.[9] The potential of this compound as an antiviral agent, particularly due to its potentially enhanced cellular uptake, warrants investigation.

Neuroprotective Potential

While structurally distinct, the neuroprotective effects of N-acetylcysteine (NAC) are well-documented.[15][16][17][18][19] NAC is a precursor of the potent antioxidant glutathione (B108866) and acts as a free radical scavenger.[15][18] It has shown therapeutic efficacy in experimental models of closed head trauma and penetrating brain injury by reducing oxidative stress and inflammation.[15][16] The "N-acetyl" moiety is crucial for its activity. Investigating whether this compound can exert similar neuroprotective effects through antioxidant or other mechanisms is a plausible research direction.

Experimental Protocols for Preliminary Bioactivity Screening

To begin a preliminary investigation into the bioactivity of this compound, a series of in vitro assays can be employed.

Table 1: Proposed In Vitro Assays for Bioactivity Screening of this compound

Bioactivity Cell Line(s) Assay Type Key Parameters Measured Reference
Anticancer SCC-25 (Squamous Carcinoma), Me45 (Melanoma), B lymphoblastoid cellsCytotoxicity AssayCell Viability (e.g., MTS assay)[8]
NK Cell-Mediated Cytotoxicity AssayPercentage of target cell lysis[6]
Anti-inflammatory RAW 264.7 (Mouse Macrophages)LPS-Induced Inflammation AssayNitric Oxide (NO) production (Griess reagent), Pro-inflammatory cytokine levels (ELISA for IL-6, TNF-α, IL-1β)[10][11]
Antiviral A549 (Human Lung Carcinoma), MDCK (Madin-Darby Canine Kidney)Viral Infectivity AssayViral titer (e.g., plaque assay), Inhibition of viral replication (qRT-PCR for viral genes)[9]
Neuroprotective SH-SY5Y (Human Neuroblastoma)Oxidative Stress AssayIntracellular Reactive Oxygen Species (ROS) levels (e.g., DCFDA assay), Cell viability under oxidative stress (e.g., H₂O₂-induced)[15][18]

Methodology for a Representative Experiment: Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol is adapted from studies on N-acetyl glucosamine (B1671600) derivatives.[10][11]

  • Cell Culture: RAW 264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Viability Assay: To determine non-toxic concentrations of this compound, a WST-1 or MTS assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours.

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement: The production of nitric oxide (NO) in the culture supernatants is measured using the Griess reagent.

  • Cytokine Analysis: The concentrations of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in the culture supernatants are quantified using commercially available ELISA kits.

  • Gene Expression Analysis: The expression levels of genes encoding iNOS, COX-2, IL-6, TNF-α, and IL-1β can be analyzed by quantitative RT-PCR.

  • Western Blot Analysis: Protein levels of key inflammatory mediators can be assessed by Western blotting.

Logical Workflow for Preliminary Investigation

The following diagram illustrates a logical workflow for the initial bioactivity screening of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Focused Assays cluster_2 Phase 3: Outcome cluster_3 Phase 4: Further Development Compound Synthesis and Characterization Compound Synthesis and Characterization In Vitro Bioactivity Screening In Vitro Bioactivity Screening Compound Synthesis and Characterization->In Vitro Bioactivity Screening Anticancer Assays Anticancer Assays In Vitro Bioactivity Screening->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Bioactivity Screening->Anti-inflammatory Assays Antiviral Assays Antiviral Assays In Vitro Bioactivity Screening->Antiviral Assays Neuroprotective Assays Neuroprotective Assays In Vitro Bioactivity Screening->Neuroprotective Assays Lead Identification Lead Identification Anticancer Assays->Lead Identification Anti-inflammatory Assays->Lead Identification Antiviral Assays->Lead Identification Neuroprotective Assays->Lead Identification Mechanism of Action Studies Mechanism of Action Studies Lead Identification->Mechanism of Action Studies

Caption: Workflow for this compound bioactivity investigation.

Potential Signaling Pathways for Investigation

Based on the activities of related compounds, several signaling pathways could be modulated by this compound.

1. Galectin-3 Mediated Signaling in Cancer: As a potential ligand for galectin-3, this compound could interfere with galectin-3's role in tumor progression and angiogenesis.[4]

G This compound This compound Galectin-3 Galectin-3 This compound->Galectin-3 Binds to/Modulates Receptor Clustering Receptor Clustering Galectin-3->Receptor Clustering Tumor Progression Tumor Progression Receptor Clustering->Tumor Progression Angiogenesis Angiogenesis Receptor Clustering->Angiogenesis

Caption: Potential modulation of Galectin-3 signaling by this compound.

2. TLR4/NF-κB Signaling in Inflammation: In the context of LPS-induced inflammation, a common pathway involves the Toll-like receptor 4 (TLR4) and the subsequent activation of the NF-κB transcription factor, which drives the expression of pro-inflammatory genes. N-acetylated compounds may interfere with this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Activation NF-κB Activation TLR4->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression This compound This compound This compound->NF-κB Activation Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

While direct evidence for the bioactivity of this compound is currently lacking, the well-established biological roles of its parent molecule, N-Acetyllactosamine, and other N-acetylated sugars provide a strong rationale for its investigation as a potential therapeutic agent. The peracetylation may offer advantages in terms of cell permeability and bioavailability. Preliminary screening should focus on its potential anticancer, anti-inflammatory, antiviral, and neuroprotective properties. The experimental frameworks and potential signaling pathways outlined in this guide offer a foundational approach for researchers to begin exploring the therapeutic potential of this compound. Further research is essential to elucidate the specific mechanisms of action and validate these potential bioactivities.

References

Methodological & Application

Synthesis of N-Acetyllactosamine Heptaacetate: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the chemical synthesis of N-Acetyllactosamine Heptaacetate, a fully protected derivative of the biologically important disaccharide, N-acetyllactosamine. This peracetylated form offers increased lipophilicity, enhancing its potential for use in cell-based assays and as a key intermediate in the synthesis of more complex glycans and glycoconjugates.

Introduction

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a wide array of N- and O-linked glycans on cell surfaces. These structures play crucial roles in cell-cell recognition, signaling, and immune responses. The synthesis of protected derivatives of LacNAc, such as this compound, is essential for the chemical and enzymatic construction of complex oligosaccharides and for studying their biological functions. The heptaacetate form, with all hydroxyl groups and the acetamido group protected by acetylation, serves as a versatile building block in glycochemistry.

This application note details a robust chemical synthesis protocol for the peracetylation of N-acetyllactosamine using a standard and effective method involving acetic anhydride (B1165640) and pyridine (B92270).

Data Presentation

Table 1: Physicochemical Properties of N-Acetyllactosamine and its Heptaacetate Derivative

PropertyN-AcetyllactosamineThis compound
Molecular Formula C₁₄H₂₅NO₁₁C₂₈H₃₉NO₁₈
Molecular Weight 383.35 g/mol 677.61 g/mol
CAS Number 32181-59-273208-61-4
Appearance White to off-white solidNot specified (typically a white solid)
Solubility Soluble in waterSoluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)

Table 2: Summary of a Typical Synthesis Protocol for this compound

ParameterValue/Description
Starting Material N-Acetyllactosamine
Reagents Acetic Anhydride (Ac₂O), Pyridine (anhydrous)
Solvent Pyridine (acts as both solvent and catalyst)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Work-up Quenching with methanol (B129727), extraction, and washing
Purification Silica (B1680970) gel column chromatography
Expected Yield High (specific yield not consistently reported in literature)

Table 3: Spectroscopic Characterization Data

Data TypeN-Acetyllactosamine (in D₂O)This compound (Expected in CDCl₃)
¹H NMR (ppm) Peaks typically observed between 2.0 (acetyl protons) and 5.2 (anomeric protons).[1]Shifts for acetyl protons expected around 1.9-2.2 ppm. Sugar ring protons expected in the 3.5-5.5 ppm range.
¹³C NMR (ppm) Resonances for the carbon backbone typically appear between 60 and 105 ppm, with the acetyl carbonyl around 175 ppm.Acetyl carbonyls expected around 170 ppm. Ring carbons expected between 60 and 100 ppm.
Mass Spectrometry [M+H]⁺ at m/z 384.15.[1]Expected [M+Na]⁺ at m/z 700.6 or [M+H]⁺ at m/z 678.6.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard procedures for the peracetylation of carbohydrates.

Materials:

  • N-Acetyllactosamine

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Pyridine

  • Methanol (MeOH)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve N-acetyllactosamine (1.0 equivalent) in anhydrous pyridine (approximately 5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add acetic anhydride (at least 7.0 equivalents, typically a slight excess of 1.5-2.0 equivalents per hydroxyl and N-acetyl group is used) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Quenching: After the reaction is complete, cool the flask in an ice bath and carefully add methanol dropwise to quench the excess acetic anhydride.

  • Solvent Removal: Remove the pyridine and methanol by co-evaporation with toluene (B28343) under reduced pressure using a rotary evaporator.

  • Extraction and Work-up:

    • Dissolve the resulting residue in dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Mandatory Visualization

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification start N-Acetyllactosamine dissolve Dissolve in Anhydrous Pyridine start->dissolve acetylate Add Acetic Anhydride (0°C to RT, 12-24h) dissolve->acetylate quench Quench with Methanol acetylate->quench evaporate Co-evaporate with Toluene quench->evaporate extract Dissolve in DCM/EtOAc & Wash evaporate->extract dry Dry over Na2SO4 & Concentrate extract->dry purify Silica Gel Column Chromatography dry->purify end_product Pure N-Acetyllactosamine Heptaacetate purify->end_product

Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.

References

Application Notes and Protocols for the Purification of N-Acetyllactosamine Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a wide array of complex glycans that play crucial roles in various biological processes, including cell adhesion, signaling, and immune responses. The peracetylated form, N-Acetyllactosamine Heptaacetate, is a key intermediate in the chemical synthesis of complex oligosaccharides and glycoconjugates. Its protected hydroxyl groups allow for selective chemical modifications, making it a valuable building block in glycochemistry and drug development. Proper purification of this compound is critical to ensure high purity for subsequent synthetic steps and biological assays.

These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: silica (B1680970) gel column chromatography and recrystallization. High-performance liquid chromatography (HPLC) is also discussed as a method for analysis and purification.

Purification Techniques

The purification of this compound, a moderately polar compound due to its seven acetate (B1210297) esters and one N-acetyl group, can be effectively achieved by leveraging its physicochemical properties. The primary methods employed are silica gel column chromatography and recrystallization.

Silica Gel Column Chromatography

Silica gel column chromatography is a widely used and effective method for purifying acetylated sugars.[1] The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase (organic solvent mixture). The polarity of the eluent is optimized to achieve good separation of the target compound from impurities.

Experimental Protocol:

a) Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude product (a rule of thumb is a 100:1 to 50:1 ratio of silica gel to crude product by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles.

  • Gently tap the column to ensure uniform packing.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon sample loading.

  • Equilibrate the column by running the eluent through it until the packing is stable.

b) Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel.

c) Elution and Fraction Collection:

  • Begin elution with the chosen solvent system. A common starting point for peracetylated disaccharides is a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.

  • Collect fractions in test tubes or vials.

  • Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing the purified product.

d) Product Recovery:

  • Combine the pure fractions as identified by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Table 1: Silica Gel Chromatography Parameters for Peracetylated Disaccharides

ParameterRecommended Conditions
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., starting from 3:1 to 1:1 v/v)
Detection Method Thin Layer Chromatography (TLC) with a suitable stain (e.g., p-anisaldehyde or ceric ammonium (B1175870) molybdate)
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The crude solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or a solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable solvent for recrystallizing acetylated sugars.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can promote complete crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Table 2: Recrystallization Parameters for Acetylated Sugars

ParameterRecommended Conditions
Solvent Ethanol, Isopropanol, or mixtures with water
Procedure Slow cooling followed by cooling in an ice bath
Drying Vacuum oven or desiccator at room temperature
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful analytical and preparative technique for the purification of peracetylated carbohydrates.[3] The non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water) allow for the separation of compounds based on their hydrophobicity.

Experimental Protocol (Analytical):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) if the compound has sufficient absorbance.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

For preparative HPLC, the same principles apply, but a larger column and higher flow rates are used to handle larger quantities of material.

Data Presentation

Quantitative data from purification processes are crucial for assessing the efficiency and success of the chosen method. The following table summarizes typical expected outcomes for the purification of this compound.

Table 3: Summary of Purification Outcomes

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Silica Gel Chromatography 70-90%>95%Yield can be affected by the complexity of the crude mixture and the separation efficiency.
Recrystallization 60-85%>98%Yield is dependent on the solubility difference of the compound at different temperatures. Multiple recrystallizations can improve purity but will lower the yield.
Preparative HPLC 50-80%>99%Provides very high purity but may be less suitable for large-scale purifications due to cost and complexity.

Visualizations

Workflow for Purification of this compound

The following diagram illustrates the general workflow for the purification of this compound from a crude reaction mixture.

Purification_Workflow Crude Crude N-Acetyllactosamine Heptaacetate Chromatography Silica Gel Column Chromatography Crude->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure N-Acetyllactosamine Heptaacetate Recrystallization->Pure_Product Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Logical Relationship of Purification Techniques

This diagram shows the relationship between the different purification techniques and their role in achieving high purity.

Purification_Logic cluster_0 Primary Purification cluster_1 Secondary Purification / Polishing cluster_2 Final Product & Analysis Crude Product Crude Product Silica Gel Chromatography Silica Gel Chromatography Crude Product->Silica Gel Chromatography Recrystallization Recrystallization Silica Gel Chromatography->Recrystallization High Purity Product High Purity Product Recrystallization->High Purity Product Analytical Validation (HPLC, NMR) Analytical Validation (HPLC, NMR) High Purity Product->Analytical Validation (HPLC, NMR)

References

Application Notes and Protocols for N-Acetyllactosamine Heptaacetate in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of N-linked and O-linked glycans on cell surface and secreted glycoproteins. The structure of LacNAc, consisting of a galactose residue linked to an N-acetylglucosamine (Gal-GlcNAc), serves as a crucial recognition motif in numerous biological processes, including cell-cell adhesion, immune responses, and pathogen interactions. The strategic incorporation of LacNAc moieties into synthetic glycoconjugates, such as glycoproteins, glycolipids, and glyco-amino acids, is therefore of significant interest in drug development and glycobiology research.

N-Acetyllactosamine heptaacetate is the peracetylated, protected form of LacNAc. The acetyl groups render the molecule more soluble in organic solvents and serve as protecting groups for the hydroxyl functionalities, allowing for selective chemical manipulations. This protected form can be utilized in several ways in glycosylation reactions, primarily through two main strategies:

  • Direct Glycosyl Donor: In chemical glycosylation, the peracetylated sugar can act as a glycosyl donor, typically activated by a Lewis acid.

  • Precursor for Enzymatic Glycosylation: Following deacetylation, the unprotected LacNAc can be used as a substrate for various glycosyltransferases in chemoenzymatic synthesis, enabling the construction of more complex glycans.

These application notes provide an overview of the utility of this compound and detailed protocols for its use in both chemical and chemoenzymatic glycosylation strategies.

Data Presentation

The following tables summarize representative quantitative data for glycosylation reactions. It is important to note that reaction yields are highly dependent on the specific substrates, catalysts, and reaction conditions.

Table 1: Representative Yields for Chemical Glycosylation using Peracetylated Donors

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventTemperature (°C)Yield (%)Reference
Peracetylated β-D-GlcNAcPrimary AlcoholTMSOTf1,2-dichloroethane (B1671644)4058-66[1]
Peracetylated β-D-GlcNAcThioglycoside AcceptorTMSOTf1,2-dichloroethane4045[1]
Peracetylated β-D-GalNAcPrimary AlcoholSc(OTf)₃1,2-dichloroethaneReflux83-91
Peracetylated β-D-GlcNAcPrimary AlcoholIron(III) triflateDichloromethane (B109758)110 (Microwave)High[2]
Peracetylated LactoseAllyl AlcoholBF₃·Et₂ODichloromethaneRoom Temp.70 (after reacetylation)[3][4]

Table 2: Product Distribution in Enzymatic Synthesis of LacNAc Oligomers

Enzyme(s)Acceptor SubstrateDonor Substrate(s)Product(s)Product Distribution/YieldReference
β1,3-galactosyltransferase (β3GalT) & β1,3-N-acetylglucosaminyltransferase (β3GlcNAcT)GlcNAc-linker-tBocUDP-Gal, UDP-GlcNAcLacNAc type 1 oligomersHigh yields with complete acceptor conversion for smaller oligomers[5]
α-L-fucosidase (from Alcaligenes sp.)N-Acetyllactosaminep-nitrophenyl α-L-fucopyranosideα-L-Fuc-(1->3)-β-D-Gal-(1->4)-D-GlcNAc54%
Endo-β-galactosidase (from Escherichia freundii)GlcNAcβ1,3Galβ1,4GlcNAcβ-pNP (self-condensation)-Poly-N-acetyllactosaminesEnhanced production at low temperature

Experimental Protocols

Protocol 1: Deacetylation of this compound (Zemplén Deacetylation)

This protocol describes the complete removal of acetyl protecting groups to yield N-acetyllactosamine, which can then be used in subsequent enzymatic glycosylation reactions.

Materials:

  • This compound

  • Anhydrous Methanol (B129727) (MeOH)

  • Sodium methoxide (B1231860) (NaOMe) solution (e.g., 0.5 M in MeOH)

  • Amberlite IR-120 (H⁺) ion-exchange resin

  • Argon or Nitrogen gas

  • Round-bottom flask and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol (approximately 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC (a typical eluent system is ethyl acetate/methanol/water in a 7:2:1 ratio). The deacetylated product will have a much lower Rf value than the starting material. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, neutralize the mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral (check with pH paper).

  • Filter the resin and wash it with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-acetyllactosamine.

  • The product can be purified further by recrystallization or chromatography if necessary.

Protocol 2: Chemical Glycosylation using Peracetylated N-Acetyllactosamine as a Donor (General Procedure)

This protocol provides a general method for the direct use of this compound as a glycosyl donor, activated by a Lewis acid. This method is suitable for the glycosylation of primary alcohols.

Materials:

  • This compound (glycosyl donor)

  • Glycosyl acceptor (e.g., a primary alcohol, 1.5 equivalents)

  • Anhydrous 1,2-dichloroethane or dichloromethane

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen gas

  • Reaction vessel and magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 equivalent) and the glycosyl acceptor (1.5 equivalents).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane (approximately 5 mL per mmol of donor).

  • Bring the solution to the desired reaction temperature (e.g., 40 °C).

  • Add TMSOTf (0.2 equivalents) dropwise to the stirred solution.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired glycoside.

Protocol 3: Chemoenzymatic Synthesis of a LacNAc-containing Glycan

This protocol outlines a two-step process involving the deacetylation of this compound followed by an enzymatic glycosylation to extend the glycan chain. Here, we describe the addition of a sialic acid residue as an example.

Step 1: Deacetylation

  • Follow Protocol 1 to obtain unprotected N-acetyllactosamine.

Step 2: Enzymatic Sialylation

Materials:

  • Deacetylated N-acetyllactosamine (glycosyl acceptor)

  • CMP-N-acetylneuraminic acid (CMP-Neu5Ac) (donor substrate, ~1.5 equivalents)

  • α2,3-Sialyltransferase (or other desired glycosyltransferase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

  • Alkaline phosphatase

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve the deacetylated N-acetyllactosamine (1 equivalent) and CMP-Neu5Ac (1.5 equivalents) in the reaction buffer.

  • Add alkaline phosphatase to the mixture to hydrolyze the released CMP, which can inhibit the sialyltransferase.

  • Initiate the reaction by adding the α2,3-sialyltransferase.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37 °C) for a period ranging from several hours to overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, the product can be purified using size-exclusion chromatography or other appropriate chromatographic techniques to remove the enzyme and other reaction components.

Visualizations

Experimental_Workflow Chemoenzymatic Synthesis Workflow cluster_chemical Chemical Step cluster_enzymatic Enzymatic Step cluster_purification Purification start N-Acetyllactosamine Heptaacetate deacetylation Zemplén Deacetylation (NaOMe, MeOH) start->deacetylation product1 N-Acetyllactosamine (unprotected) deacetylation->product1 glycosylation Enzymatic Glycosylation (e.g., Sialyltransferase) product1->glycosylation product2 Extended Glycan (e.g., Sialyl-LacNAc) glycosylation->product2 donor Donor Substrate (e.g., CMP-Neu5Ac) donor->glycosylation purify Purification (e.g., Chromatography) product2->purify

Caption: Chemoenzymatic synthesis workflow.

N_Linked_Glycosylation_Pathway N-Linked Glycosylation Pathway and the Role of LacNAc cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus core_synthesis Core Glycan Synthesis on Dolichol Phosphate protein_transfer Transfer to Protein (Asn-X-Ser/Thr) core_synthesis->protein_transfer trimming Mannose Trimming protein_transfer->trimming Transport to Golgi glcnac_addition GlcNAc Addition (GnT I, II, etc.) trimming->glcnac_addition gal_addition Galactose Addition (Galactosyltransferase) glcnac_addition->gal_addition lacnac_formation N-Acetyllactosamine (LacNAc) Formation gal_addition->lacnac_formation further_modification Further Modifications (Sialylation, Fucosylation) lacnac_formation->further_modification

Caption: N-Linked glycosylation pathway.

References

N-Acetyllactosamine Heptaacetate: A Versatile Precursor for Glycosyltransferase-Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of complex glycans that play pivotal roles in cell-cell recognition, signaling, and immune responses. The enzymatic addition of monosaccharides to LacNAc by glycosyltransferases is a key process in the biosynthesis of these complex structures. N-Acetyllactosamine Heptaacetate, a peracetylated derivative of LacNAc, serves as a crucial precursor in chemoenzymatic synthesis strategies. Its protected hydroxyl groups enhance solubility in organic solvents and allow for regioselective modifications before enzymatic glycosylation. This application note details the use of this compound as a starting material for generating the active N-acetyllactosamine acceptor for various glycosyltransferase-catalyzed reactions, with a focus on the synthesis of the biologically significant sialyl Lewis X (sLex) tetrasaccharide.

Chemoenzymatic Synthesis Strategy

The primary application of this compound in the context of glycosyltransferase reactions is as a stable, protected precursor that can be efficiently converted to the active N-acetyllactosamine acceptor. The acetyl protecting groups are typically removed in a deacetylation step immediately prior to the enzymatic reaction. This chemoenzymatic approach offers several advantages, including improved handling and storage of the precursor and the ability to perform reactions in a controlled, stepwise manner.

A typical workflow involves the chemical deacetylation of this compound to yield N-acetyllactosamine, which then serves as the acceptor substrate for a glycosyltransferase. This enzyme-catalyzed reaction transfers a monosaccharide from a nucleotide sugar donor to the LacNAc acceptor, elongating the glycan chain.

G cluster_0 Chemical Synthesis Phase cluster_1 Enzymatic Synthesis Phase N-Acetyllactosamine_Heptaacetate N-Acetyllactosamine Heptaacetate Deacetylation Chemical Deacetylation (e.g., Zemplén conditions) N-Acetyllactosamine_Heptaacetate->Deacetylation N-Acetyllactosamine N-Acetyllactosamine (Active Acceptor) Deacetylation->N-Acetyllactosamine Glycosyltransferase_Reaction Glycosyltransferase-catalyzed Glycosylation N-Acetyllactosamine->Glycosyltransferase_Reaction Elongated_Glycan Elongated Glycan (e.g., Sialyl Lewis X) Glycosyltransferase_Reaction->Elongated_Glycan Nucleotide_Sugar_Donor Nucleotide Sugar Donor (e.g., UDP-Gal, CMP-Neu5Ac, GDP-Fuc) Nucleotide_Sugar_Donor->Glycosyltransferase_Reaction

Chemoenzymatic workflow using this compound.

Application in the Synthesis of Sialyl Lewis X

A prominent application of this methodology is the synthesis of sialyl Lewis X (sLex), a tetrasaccharide epitope crucial for selectin-mediated cell adhesion in processes like inflammation and cancer metastasis.[1][2] The biosynthesis of sLex involves the sequential action of a sialyltransferase and a fucosyltransferase on an N-acetyllactosamine acceptor.[1]

The pathway begins with the deacetylation of this compound. The resulting N-acetyllactosamine is first sialylated by an α-2,3-sialyltransferase using CMP-sialic acid as the donor, forming sialyl-α-2,3-N-acetyllactosamine. Subsequently, a fucosyltransferase, such as FUT3, FUT5, FUT6, or FUT7, transfers a fucose residue from GDP-fucose to the N-acetylglucosamine of the sialylated LacNAc, yielding the final sialyl Lewis X structure.[2]

sialyl_lewis_x_synthesis LacNAc N-Acetyllactosamine ST3Gal α-2,3-Sialyltransferase LacNAc->ST3Gal Sialyl_LacNAc Sialyl-α-2,3-N-acetyllactosamine FUT α-1,3-Fucosyltransferase Sialyl_LacNAc->FUT Sialyl_Lewis_X Sialyl Lewis X CMP_Neu5Ac CMP-Sialic Acid CMP_Neu5Ac->ST3Gal GDP_Fuc GDP-Fucose GDP_Fuc->FUT ST3Gal->Sialyl_LacNAc FUT->Sialyl_Lewis_X

Biosynthetic pathway of Sialyl Lewis X from N-acetyllactosamine.

Quantitative Data: Glycosyltransferase Kinetics with N-Acetyllactosamine

While this compound is not a direct substrate for glycosyltransferases, the kinetic parameters of these enzymes with the deprotected N-acetyllactosamine are critical for designing efficient enzymatic synthesis protocols. The following table summarizes representative kinetic data for several classes of glycosyltransferases that utilize N-acetyllactosamine as an acceptor substrate.

GlycosyltransferaseDonor SubstrateAcceptor SubstrateKm (Acceptor)VmaxSource
Human β-1,4-GalactosyltransferaseUDP-GalAgalacto-poly-N-acetyllactosamine170 µMNot Reported[1]
Human α-L-(1→3)-FucosyltransferaseGDP-FucN-acetyl-2'-O-methyllactosamine20.4 mM5.6 pmol/h/ml serum[2]
Human 4-galactosyl-N-acetylglucosaminide 3-alpha-L-fucosyltransferase 9 (FUT9)GDP-FucN-acetyllactosamine0.61 mMNot Reported[3]

Note: Kinetic parameters can vary significantly depending on the specific enzyme source, assay conditions (pH, temperature, cofactors), and the nature of the acceptor substrate. The data presented here are for illustrative purposes.

Protocols

Protocol 1: Deacetylation of this compound (Zemplén Deacetylation)

This protocol describes a standard method for the removal of acetyl protecting groups from this compound to yield N-acetyllactosamine.

Materials:

  • This compound

  • Anhydrous Methanol (B129727) (MeOH)

  • Sodium methoxide (B1231860) (NaOMe), 0.5 M solution in MeOH

  • Dowex® 50WX8 hydrogen form resin

  • Thin Layer Chromatography (TLC) supplies (silica plates, developing solvent)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous methanol (e.g., 10 mg/mL).

  • Add a catalytic amount of sodium methoxide solution (e.g., 10% v/v of a 0.5 M solution).

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/methanol/water, 7:2:1). The deacetylated product will have a lower Rf value than the starting material.

  • Once the reaction is complete (typically 1-4 hours at room temperature), neutralize the mixture by adding Dowex® 50WX8 resin until the pH is neutral.

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-acetyllactosamine.

  • The crude product can be purified by flash chromatography on silica (B1680970) gel if necessary.

Protocol 2: Enzymatic Synthesis of Sialyl-α-2,3-N-acetyllactosamine

This protocol details the sialylation of N-acetyllactosamine using a recombinant α-2,3-sialyltransferase.

Materials:

  • N-acetyllactosamine (from Protocol 1)

  • Recombinant α-2,3-Sialyltransferase (e.g., from Pasteurella dagmatis)

  • CMP-Sialic Acid (CMP-Neu5Ac)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

  • Alkaline Phosphatase

  • HPLC system for product analysis and purification

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • N-acetyllactosamine (e.g., 5 mM)

    • CMP-Sialic Acid (e.g., 6 mM)

    • α-2,3-Sialyltransferase (e.g., 1-5 mU)

    • Alkaline Phosphatase (to hydrolyze the released CMP and drive the reaction forward)

    • Reaction Buffer to the final volume.

  • Incubate the reaction mixture at 37°C for 2-24 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Terminate the reaction by boiling for 5 minutes.

  • Centrifuge to pellet the precipitated protein.

  • The supernatant containing the sialylated product can be purified by size-exclusion or anion-exchange chromatography.

Protocol 3: Enzymatic Synthesis of Sialyl Lewis X

This protocol describes the fucosylation of the sialylated N-acetyllactosamine to produce sialyl Lewis X.

Materials:

  • Sialyl-α-2,3-N-acetyllactosamine (from Protocol 2)

  • Recombinant α-1,3-Fucosyltransferase (e.g., FUT3, FUT5, FUT6, or FUT7)

  • GDP-Fucose

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.0, containing 10 mM MnCl2)

  • HPLC system for product analysis and purification

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Sialyl-α-2,3-N-acetyllactosamine (e.g., 2 mM)

    • GDP-Fucose (e.g., 2.5 mM)

    • α-1,3-Fucosyltransferase (e.g., 1-5 mU)

    • Reaction Buffer to the final volume.

  • Incubate the reaction mixture at 37°C for 2-24 hours.

  • Monitor the formation of sialyl Lewis X by HPLC or mass spectrometry.

  • Terminate the reaction by boiling for 5 minutes.

  • Centrifuge to remove any precipitate.

  • Purify the sialyl Lewis X product using reverse-phase HPLC or other suitable chromatographic techniques.

Conclusion

This compound is a valuable and versatile protected precursor for the chemoenzymatic synthesis of complex glycans. Its use, coupled with efficient deacetylation and subsequent glycosyltransferase-catalyzed reactions, provides a powerful platform for accessing biologically important oligosaccharides like sialyl Lewis X. The protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals in the field of glycobiology and synthetic carbohydrate chemistry.

References

Application Notes: Mass Spectrometry Characterization of Acetylated Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetylated sugars are monosaccharides that have undergone O-acetylation, a common modification where an acetyl group is added to a hydroxyl group. This modification, particularly on sialic acids, plays a crucial role in a variety of biological processes, including immune response, cell development, and glycoprotein (B1211001) stability.[1][2] For instance, O-acetylation can protect colonic mucins from degradation by the microbiome and modulate the activity of sialidases, influencing glycoprotein aging.[3] The structural diversity introduced by acetylation, including the position and number of acetyl groups, presents a significant analytical challenge. Mass spectrometry (MS) has emerged as a powerful tool for the detailed characterization and quantification of these modifications.[4][5]

Challenges in the Analysis of Acetylated Sugars

The analysis of acetylated sugars by mass spectrometry is complicated by the labile nature of the acetyl esters.[2][6] These groups are susceptible to migration and hydrolysis during sample preparation and ionization, which can lead to inaccurate structural elucidation and quantification.[2][7] Distinguishing between positional isomers, such as 7-O-acetylated versus 9-O-acetylated sialic acids, requires sophisticated analytical strategies to generate specific diagnostic fragment ions.[7] Furthermore, the low abundance of many acetylated glycan species compared to their non-acetylated counterparts necessitates highly sensitive detection methods.[1][3]

Principles of Mass Spectrometry for Acetylated Sugar Analysis

Modern mass spectrometry workflows provide the sensitivity and structural information required to characterize acetylated sugars. The process typically involves soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) to generate intact gas-phase ions of the glycans or glycopeptides.[5][8]

Tandem mass spectrometry (MS/MS) is then employed to fragment the precursor ions and obtain structural information. Common fragmentation techniques include:

  • Collision-Induced Dissociation (CID): A slow heating method that primarily cleaves the weakest bonds, which are typically the glycosidic bonds. This results in the formation of B and Y ions, according to the Domon and Costello nomenclature, which reveal the monosaccharide sequence.[5][7]

  • Higher-Energy Collisional Dissociation (HCD): This technique uses higher collision energies, leading to a greater variety of fragments, including cross-ring cleavages (A and X ions) that can help to determine linkage positions.[5]

The fragmentation of acetylated sugars in MS/MS spectra reveals characteristic patterns. Key diagnostic features include:

  • Neutral loss of the acetyl group: A loss of 42 Da from the precursor or a fragment ion.[7]

  • Neutral loss of acetic acid: A loss of 60 Da.

  • Diagnostic B and Y ions: The presence of specific B or Y ions can confirm the presence and location of the acetylated sialic acid on a glycopeptide.[3] For example, a B ion at m/z 715.24 can indicate a mono-O-acetylated N-glycolylneuraminic acid (Neu5Gc,Ac).[3]

Advanced techniques such as Ion Mobility-Mass Spectrometry (IM-MS) provide an additional dimension of separation based on the size, shape, and charge of the ions. This allows for the separation of isomeric structures that are indistinguishable by mass alone, which is invaluable for determining the exact O-acetylation patterns and glycosidic linkage types.[2][6]

Experimental Protocols

Protocol 1: Release and Derivatization of N-Glycans from Glycoproteins

This protocol describes the enzymatic release of N-glycans from glycoproteins, followed by derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance detection by mass spectrometry.[9]

Materials:

  • Glycoprotein sample

  • Denaturation Buffer: 50 mM Tris-HCl, pH 8.0, with 1% SDS and 50 mM DTT

  • Igepal CA-630 (NP-40)

  • PNGase F enzyme

  • Trifluoroacetic acid (TFA)

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Ammonia (B1221849) solution

  • Methanol

  • Chloroform (B151607)

  • Water (LC-MS grade)

Procedure:

  • Denaturation: Dissolve the glycoprotein sample in Denaturation Buffer and heat at 95°C for 10 minutes.

  • Enzymatic Release: Cool the sample to room temperature. Add Igepal CA-630 to a final concentration of 1% (v/v). Add PNGase F and incubate at 37°C for 12-18 hours to release the N-glycans.

  • Glycan Cleanup: Precipitate the protein by adding three volumes of cold ethanol (B145695) and centrifuging. Collect the supernatant containing the released glycans. Dry the supernatant using a vacuum concentrator.

  • Acid Hydrolysis (for monosaccharide composition): For complete hydrolysis to monosaccharides, treat the dried glycans with 2M TFA at 121°C for 2 hours. Remove the TFA by evaporation under a stream of nitrogen.[9]

  • PMP Derivatization: Dissolve the dried glycans or hydrolyzed monosaccharides in 20 µL of 0.3 M ammonia solution. Add 20 µL of 0.5 M PMP in methanol. Incubate the mixture at 70°C for 60 minutes.[10]

  • Extraction: After cooling to room temperature, neutralize the reaction with 20 µL of 0.3 M HCl. Add 200 µL of water and 200 µL of chloroform. Vortex and centrifuge. Collect the aqueous layer containing the PMP-labeled glycans. Repeat the chloroform extraction three times to remove excess PMP.

  • Sample Preparation for MS: Dry the final aqueous layer in a vacuum concentrator and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water).

Protocol 2: LC-MS/MS Analysis of Acetylated Sialoglycopeptides

This protocol outlines a method for the analysis of intact glycopeptides to preserve information about the site of glycosylation.

Materials:

  • Enriched glycopeptide sample

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile

  • C18 reverse-phase LC column

Procedure:

  • LC Separation:

    • Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B.

    • Inject the glycopeptide sample.

    • Apply a linear gradient to increase Mobile Phase B from 2% to 45% over 90 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometry Analysis:

    • Analyze the eluting peptides on an ESI-mass spectrometer.

    • Acquire MS1 spectra over a mass range of m/z 400-2000.

    • Use a data-dependent acquisition (DDA) method to select the top 10-20 most intense precursor ions for MS/MS fragmentation.

    • Fragment the precursor ions using HCD with a normalized collision energy of 20-30%.[3]

    • Set the dynamic exclusion to 30 seconds to prevent repeated fragmentation of the same precursor.

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., Byonic, MaxQuant).

    • Search the MS/MS spectra against a protein database, specifying the potential glycan modifications, including acetylated sialic acids.

    • Manually inspect the MS/MS spectra of identified acetylated sialoglycopeptides to confirm the presence of characteristic B and Y ions and neutral losses.[3]

Data Presentation

Table 1: Key Diagnostic Ions for the Identification of O-Acetylated Sialic Acids

Precursor/Fragment TypeDescriptionObserved m/z (example)Reference
Precursor Ion Intact glycopeptide with O-acetylated sialic acidVaries[7]
Neutral Loss Loss of an acetyl group from a precursor or fragment ion-42.01 Da[7]
Neutral Loss Loss of the entire O-acetylated sialic acid residue-333.10 Da (for 7-O-acetyl-Neu5Ac)[7]
B₁ Ion The O-acetylated sialic acid itself334.11 (for 7-O-acetyl-Neu5Ac)[7]
Characteristic B Ion B ion indicating mono-O-acetylated Neu5Gc715.24[3]
Y Ion Peptide backbone with a portion of the glycan attachedVaries[3]

Table 2: Example of Quantitative Data Presentation for Acetylated Glycans

Glycan StructureSample A (Relative Abundance %)Sample B (Relative Abundance %)Fold Change (B vs. A)
Neu5Ac85.2 ± 3.165.7 ± 4.5-1.30
Neu5Ac,Ac₁12.3 ± 1.528.9 ± 2.8+2.35
Neu5Ac,Ac₂2.5 ± 0.85.4 ± 1.2+2.16

Data are presented as mean ± standard deviation. Relative abundance is calculated as the peak area of the specific glycan species divided by the total peak area of all related glycan species.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing glycoprotein Glycoprotein Sample release Enzymatic/Chemical Release of Glycans glycoprotein->release derivatization Derivatization (e.g., PMP, Permethylation) release->derivatization cleanup Purification and Enrichment derivatization->cleanup lc LC Separation (e.g., C18, HILIC) cleanup->lc ms1 MS1 Scan (Precursor Ion Detection) lc->ms1 ms2 MS/MS Fragmentation (CID, HCD, ETD) ms1->ms2 identification Glycan/Glycopeptide Identification ms2->identification quantification Relative/Absolute Quantification identification->quantification interpretation Structural Elucidation & Biological Interpretation quantification->interpretation

Caption: General workflow for the mass spectrometry-based analysis of acetylated sugars.

fragmentation_pathway cluster_precursor Precursor Ion (O-AcSGP) cluster_fragments Characteristic Fragments precursor [Peptide+Glycan+Neu5Ac,Ac]n+ b_ion B Ion [Neu5Ac,Ac]+ precursor->b_ion Glycosidic Cleavage y_ion Y Ion Peptide+Glycan+ precursor->y_ion Glycosidic Cleavage nl_acetyl Neutral Loss -42 Da (Acetyl) precursor->nl_acetyl Fragment Loss nl_sialic Neutral Loss -333 Da (Ac-Sialic Acid) precursor->nl_sialic Fragment Loss

Caption: Fragmentation of an O-acetylated sialoglycopeptide (O-AcSGP) in MS/MS.

References

Applications of N-Acetyllactosamine Heptaacetate in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit (Galβ1-4GlcNAc) that forms the backbone of poly-N-acetyllactosamine chains on complex N- and O-glycans. Aberrant glycosylation is a hallmark of cancer, and the expression of LacNAc and poly-LacNAc structures is frequently altered during malignant transformation and progression. These changes play a critical role in mediating cell-cell interactions, modulating receptor signaling, and facilitating immune evasion.[1]

N-Acetyllactosamine Heptaacetate is a cell-permeable, peracetylated derivative of LacNAc. The acetate (B1210297) groups mask the hydrophilicity of the sugar, allowing it to passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the acetate groups, releasing N-acetyllactosamine. This strategy effectively enriches the intracellular pool of LacNAc, leading to its increased incorporation into cellular glycans. This makes this compound a powerful tool for investigating the functional consequences of increased LacNAc expression in cancer cells.

These application notes provide an overview of key applications and detailed protocols for utilizing this compound in cancer research.

Application 1: Investigating the Role of LacNAc in Cancer Immune Evasion

Recent studies have revealed that the extension of N-glycans with poly-LacNAc chains on the surface of cancer cells can serve as a mechanism to evade lysis by Natural Killer (NK) cells.[2][3][4][5] This is thought to occur by masking activating ligands on the tumor cell surface or by disrupting the formation of the immunological synapse. This compound can be used to artificially increase poly-LacNAc density on cancer cells to study this phenomenon.

Experimental Workflow: NK Cell Cytotoxicity Assay

G cluster_0 Day 1: Cell Seeding & Treatment cluster_1 Day 3-4: Co-culture & Analysis seed Seed Target Cancer Cells (e.g., K562, B lymphoblastoid) treat Treat with N-Acetyllactosamine Heptaacetate (or vehicle control) for 48-72h seed->treat coculture Co-culture treated Target Cells with primary NK Cells or NK-92 cell line at various E:T ratios treat->coculture stain Stain with viability dyes (e.g., Calcein-AM for live targets, Propidium Iodide for dead cells) coculture->stain analysis Analyze via Flow Cytometry stain->analysis

Caption: Workflow for assessing NK cell-mediated cytotoxicity.

Quantitative Data Summary

The following table presents hypothetical data from an NK cell-mediated cytotoxicity assay, demonstrating the protective effect of increased surface LacNAc expression on target cancer cells.

Treatment GroupEffector:Target Ratio% Cytotoxicity (Mean ± SD)
Vehicle Control (DMSO)10:155.2 ± 4.1
Vehicle Control (DMSO)5:132.8 ± 3.5
Vehicle Control (DMSO)1:115.1 ± 2.2
This compound (50 µM)10:131.5 ± 3.8
This compound (50 µM)5:118.9 ± 2.9
This compound (50 µM)1:18.3 ± 1.7
Protocol: NK Cell-Mediated Cytotoxicity Assay (Flow Cytometry-Based)

This protocol is adapted from standard cytotoxicity assays.[6][7][8]

Materials:

  • Target cancer cell line (e.g., K562)

  • Effector cells (e.g., primary human NK cells or NK-92 cell line)

  • This compound (dissolved in DMSO)

  • Complete RPMI-1640 medium

  • Calcein-AM (for labeling live target cells)

  • Propidium Iodide (PI) or 7-AAD (for labeling dead cells)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Target Cell Preparation and Treatment: a. Seed target cells in a 6-well plate at a density that will allow for 48-72 hours of growth without reaching confluency. b. Treat cells with the desired concentration of this compound (e.g., 25-100 µM) or an equivalent volume of DMSO as a vehicle control. c. Incubate for 48-72 hours to allow for the metabolic incorporation of LacNAc into cell surface glycans.

  • Target Cell Labeling: a. Harvest the treated and control target cells and wash with PBS. b. Resuspend cells at 1 x 10^6 cells/mL in serum-free medium. c. Add Calcein-AM to a final concentration of 0.25 µM. d. Incubate for 30 minutes at 37°C, protected from light. e. Wash the cells twice with complete medium to remove excess dye. f. Resuspend in complete medium at 1 x 10^5 cells/mL.

  • Co-culture: a. Plate 100 µL of the Calcein-AM labeled target cells into a 96-well U-bottom plate (10,000 cells/well). b. Prepare effector cells (NK cells) at various concentrations to achieve the desired Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1). c. Add 100 µL of the effector cell suspension to the wells containing target cells. d. Include control wells:

    • Spontaneous release: Target cells with 100 µL of medium only.
    • Maximum release: Target cells with 100 µL of 2% Triton X-100. e. Centrifuge the plate at 250 x g for 2 minutes to facilitate cell contact. f. Incubate for 4 hours at 37°C.

  • Data Acquisition and Analysis: a. Just before analysis, add a dead cell stain like PI (1 µg/mL final concentration) to each well. b. Acquire data on a flow cytometer. c. Gate on the Calcein-AM positive population (target cells). d. Within the target cell gate, quantify the percentage of cells that are also positive for PI (dead target cells). e. Calculate the percentage of specific cytotoxicity using the formula: % Cytotoxicity = [(% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release)] x 100

Application 2: Modulation of Receptor Tyrosine Kinase Signaling

Cell surface glycosylation can profoundly impact the function of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). Changes in N-glycan structures, such as the addition of LacNAc, can alter receptor dimerization, ligand binding, and downstream signal transduction.[9][10][11][12][13] this compound can be used to probe how increased LacNAc modification of EGFR affects pathways like the Ras-Raf-MEK-ERK (MAPK) cascade, which is frequently hyperactivated in cancer.

Signaling Pathway: EGFR-ERK Cascade

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 P Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF P Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation LacNAc Increased LacNAc (via Heptaacetate) LacNAc->EGFR Modulates Activity

Caption: EGFR signaling pathway modulated by LacNAc glycosylation.

Quantitative Data Summary

The table below shows representative quantitative data from a Western blot analysis, indicating that increased LacNAc glycosylation can suppress EGFR-mediated signaling in a breast cancer cell line like MDA-MB-231.

Treatment GroupProtein AnalyzedRelative Phosphorylation (Normalized to Total Protein & Vehicle)
Vehicle Control (DMSO)p-EGFR (Tyr1068)1.00
This compound (50 µM)p-EGFR (Tyr1068)0.65
Vehicle Control (DMSO)p-ERK1/2 (Thr202/Tyr204)1.00
This compound (50 µM)p-ERK1/2 (Thr202/Tyr204)0.58
Protocol: Western Blot Analysis of EGFR Pathway Activation

This is a general protocol for Western blotting.[1][14][15][16]

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231)

  • This compound (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: a. Seed MDA-MB-231 cells in 6-well plates. b. Once cells reach 70-80% confluency, treat with this compound (e.g., 50 µM) or DMSO for 48 hours. c. Prior to lysis, serum-starve the cells for 4-6 hours. d. Stimulate with human EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Protein Extraction: a. Place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each sample using a BCA assay. b. Normalize samples to the same concentration with RIPA buffer. c. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 5c.

  • Detection and Analysis: a. Apply ECL substrate to the membrane. b. Image the chemiluminescent signal using a digital imager. c. Quantify band intensities using image analysis software. d. To analyze phosphorylation, strip the membrane and re-probe with an antibody against the total protein (e.g., total ERK) or run a parallel blot. Normalize the phosphorylated protein signal to the total protein signal. Use a loading control like GAPDH to ensure equal loading.

Application 3: Assessing Effects on Cell Proliferation and Malignant Phenotypes

Changes in cell surface glycosylation are intimately linked to cancer cell proliferation, adhesion, and migration. Galectin-3, a lectin that is often upregulated in cancer, binds specifically to LacNAc-containing glycans and can mediate these processes.[3][17][18] By increasing the availability of Galectin-3 ligands, this compound can be used to study the downstream effects on malignant phenotypes.

Logical Relationship: LacNAc, Galectin-3, and Cancer Progression

G cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Phenotypic Outcome Heptaacetate N-Acetyllactosamine Heptaacetate LacNAc Increased Cell Surface LacNAc Expression Heptaacetate->LacNAc Metabolized to Gal3 Galectin-3 LacNAc->Gal3 Binds to Lattice Galectin Lattice Formation Gal3->Lattice Signaling Modulation of Integrin/RTK Signaling Lattice->Signaling Proliferation Altered Proliferation Signaling->Proliferation Migration Altered Migration & Adhesion Signaling->Migration Apoptosis Altered Apoptosis Signaling->Apoptosis

Caption: LacNAc-Galectin-3 axis in modulating cancer phenotypes.

Quantitative Data Summary

The following table summarizes hypothetical results from a cell proliferation assay (e.g., MTT or clonogenic assay) on a colon cancer cell line (e.g., HCT-116), which is known to be influenced by galectin-3.

Treatment GroupConcentration% Inhibition of Proliferation (vs. Vehicle) at 72h
This compound25 µM12.5 ± 2.1
This compound50 µM28.3 ± 3.4
This compound100 µM45.7 ± 4.0
Protocol: Cell Proliferation (MTT) Assay

This protocol measures cell viability and proliferation.[19][20]

Materials:

  • Cancer cell line (e.g., HCT-116)

  • This compound (in DMSO)

  • Complete growth medium (e.g., McCoy's 5A)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. c. Incubate overnight to allow cells to attach.

  • Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO). c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of MTT reagent to each well. b. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals. c. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of blank wells (medium only) from all readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control group: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Calculate % Inhibition as 100 - % Viability.

References

Chemoenzymatic Synthesis of N-Acetyllactosamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of N-acetyllactosamine (LacNAc) and its derivatives. This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis, enabling the production of complex glycans with high regio- and stereoselectivity. Such well-defined glycans are crucial for investigating their biological roles and for the development of novel therapeutics.

Introduction

N-acetyllactosamine (Galβ1-4GlcNAc) is a fundamental disaccharide unit found in a wide array of N- and O-linked glycans on cell surfaces. These structures are pivotal in various biological processes, including cell adhesion, signaling, and immune responses. The chemoenzymatic synthesis of LacNAc and its derivatives, such as sialylated and sulfated analogs, provides access to these complex molecules for functional studies and as potential drug candidates. The enzymatic approach circumvents the need for extensive protecting group manipulations often required in purely chemical synthesis.

The core of the chemoenzymatic strategy for LacNAc synthesis involves the use of glycosyltransferases, particularly β-1,4-galactosyltransferase (β4GalT), which catalyzes the transfer of galactose from a donor substrate, typically UDP-galactose, to an N-acetylglucosamine (GlcNAc) acceptor. Subsequent modifications can be achieved using other enzymes like sialyltransferases to generate more complex structures.

Core Synthesis Strategy: Enzymatic Galactosylation

The primary enzymatic reaction for the synthesis of the LacNAc core structure is catalyzed by β-1,4-galactosyltransferase. This enzyme transfers a galactose residue from UDP-galactose to the C4 hydroxyl group of a GlcNAc acceptor.

G cluster_0 Core LacNAc Synthesis UDP-Galactose UDP-Galactose Enzyme β-1,4-Galactosyltransferase (e.g., B4GALT1) UDP-Galactose->Enzyme GlcNAc_Acceptor GlcNAc Acceptor GlcNAc_Acceptor->Enzyme LacNAc_Product N-Acetyllactosamine (LacNAc) UDP UDP Enzyme->LacNAc_Product Enzyme->UDP G cluster_workflow Experimental Workflow Start Define Target LacNAc Derivative Synthesis Chemoenzymatic Synthesis Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Application Application Studies (e.g., Binding Assays) Characterization->Application

Application Notes and Protocols: N-Acetyllactosamine Heptaacetate in Solid-Phase Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Acetyllactosamine Heptaacetate in the solid-phase synthesis of oligosaccharides. Given the inherent low reactivity of peracetylated sugars as glycosyl donors, this document outlines a robust two-stage strategy: the initial activation of this compound to a more reactive glycosyl bromide donor, followed by its application in a solid-phase oligosaccharide synthesis (SPOS) workflow.

Introduction

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of biologically significant glycans, including N-linked and O-linked glycoproteins and glycolipids. The synthesis of complex oligosaccharides containing LacNAc moieties is crucial for the development of novel therapeutics, diagnostics, and research tools in glycobiology. Solid-phase oligosaccharide synthesis (SPOS) offers a streamlined and automatable approach for the assembly of such complex glycans, facilitating purification and minimizing intermediate handling.[1]

This compound is a peracetylated, shelf-stable derivative of LacNAc. While the acetyl groups provide excellent protection for the hydroxyl functionalities, they also render the anomeric center relatively unreactive for direct glycosylation. Therefore, an activation step is necessary to convert it into a potent glycosyl donor suitable for SPOS. This protocol details the conversion of this compound to the corresponding glycosyl bromide, a versatile intermediate for glycosylation reactions.

Overall Workflow

The proposed workflow for the utilization of this compound in SPOS is depicted below. The process begins with the activation of the heptaacetate to form a glycosyl bromide. This activated donor is then used in a repetitive cycle of glycosylation and deprotection on a solid support to assemble the desired oligosaccharide.

SPOS_Workflow cluster_activation Activation Phase cluster_spos Solid-Phase Synthesis Cycle cluster_final Final Steps start N-Acetyllactosamine Heptaacetate activation Conversion to Glycosyl Bromide start->activation donor Activated LacNAc Glycosyl Bromide activation->donor glycosylation Glycosylation donor->glycosylation resin Resin-Bound Acceptor resin->glycosylation capping Capping (Optional) glycosylation->capping deprotection Temporary Protecting Group Removal capping->deprotection elongation Elongated Oligosaccharide deprotection->elongation elongation->glycosylation Next Cycle cleavage Cleavage from Resin elongation->cleavage global_deprotection Global Deprotection cleavage->global_deprotection purification Purification global_deprotection->purification final_product Target Oligosaccharide purification->final_product

Figure 1: Overall workflow for SPOS using activated this compound.

Experimental Protocols

Stage 1: Activation of this compound

This protocol describes the conversion of the peracetylated LacNAc to its corresponding glycosyl bromide, a more reactive species for glycosylation.[2]

Protocol 3.1.1: Synthesis of Acetochlorolactosamine (this compound Bromide)

Reagent Molar Equiv. Amount (for 1g Heptaacetate) Notes
This compound1.01.0 g (1.57 mmol)Starting material.
Dichloromethane (B109758) (DCM), dry-10 mLSolvent.
33% HBr in Acetic Acid~5.02.7 mLBrominating agent.

Procedure:

  • Dissolve this compound (1.0 g, 1.57 mmol) in dry dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 33% solution of hydrogen bromide in acetic acid (2.7 mL, ~7.85 mmol) to the stirred solution over 10 minutes.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with cold DCM (20 mL) and pour it into ice-water (50 mL).

  • Separate the organic layer, and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C to yield the crude glycosyl bromide.

  • The resulting acetochlorolactosamine is typically used immediately in the next step without further purification due to its instability.

Expected Yield: ~90-95% (crude).

Stage 2: Solid-Phase Oligosaccharide Synthesis

This stage involves the iterative coupling of the activated N-Acetyllactosamine donor to a resin-bound acceptor.

Protocol 3.2.1: Immobilization of the First Glycosyl Acceptor on Wang Resin

This protocol is a general procedure and should be adapted based on the specific linker and first monosaccharide.

Reagent Molar Equiv. Amount (for 1g Resin) Notes
Wang Resin (1.0 mmol/g)1.01.0 gSolid support.
Fmoc-protected Glycosyl Amino Acid3.03.0 mmolFirst building block.
DIC/Oxyma Pure3.03.0 mmolCoupling reagents.
DMF, dry-10 mLSolvent.

Procedure:

  • Swell the Wang resin in dry DMF for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve the Fmoc-protected glycosyl amino acid (3.0 mmol), DIC (3.0 mmol), and Oxyma Pure (3.0 mmol) in dry DMF (10 mL) and pre-activate for 5 minutes.

  • Add the activated solution to the swollen resin and agitate at room temperature for 4 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol (B129727), and dry under vacuum.

Protocol 3.2.2: SPOS Elongation Cycle

This cycle consists of deprotection of the temporary protecting group (e.g., Fmoc) followed by glycosylation with the activated LacNAc donor.

SPOS_Elongation_Cycle start Resin-Bound Oligosaccharide (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 glycosylation Glycosylation with Activated LacNAc Donor wash1->glycosylation wash2 Wash (DCM, DMF) glycosylation->wash2 end Elongated Oligosaccharide (Fmoc-Protected) wash2->end

Figure 2: The iterative elongation cycle in solid-phase oligosaccharide synthesis.

A. Fmoc Deprotection:

  • Swell the resin-bound acceptor in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.

  • Drain and repeat the piperidine treatment for another 20 minutes.

  • Wash the resin extensively with DMF and DCM.

B. Glycosylation:

Reagent Molar Equiv. (to resin loading) Notes
Resin-Bound Acceptor1.0Deprotected in the previous step.
Activated LacNAc Glycosyl Bromide5.0Freshly prepared.
Silver Triflate (AgOTf)5.0Promoter.
2,4,6-Tri-tert-butylpyrimidine (TTBP)5.0Acid scavenger.
Dichloromethane (DCM), dry-Solvent.
Molecular Sieves (4Å)-To ensure anhydrous conditions.

Procedure:

  • Swell the deprotected resin-bound acceptor in dry DCM in the presence of activated 4Å molecular sieves for 30 minutes.

  • In a separate flask, dissolve the freshly prepared activated LacNAc glycosyl bromide (5.0 equiv) and TTBP (5.0 equiv) in dry DCM.

  • Add this solution to the resin suspension.

  • Cool the reaction vessel to -20°C.

  • In another flask, dissolve silver triflate (5.0 equiv) in dry DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to proceed at -20°C for 8-12 hours with gentle agitation.

  • Wash the resin with DCM, DMF, and methanol to remove excess reagents and byproducts.

C. Capping (Optional):

To block any unreacted hydroxyl groups, the resin can be treated with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM (1:1:3 v/v/v) for 30 minutes. This is followed by extensive washing.

Repeat the deprotection and glycosylation cycles until the desired oligosaccharide is assembled.

Stage 3: Cleavage and Deprotection

Protocol 3.3.1: Cleavage from Resin and Global Deprotection

  • After the final glycosylation cycle, wash the resin thoroughly and dry it under vacuum.

  • Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.

  • Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature. This step cleaves the oligosaccharide from the solid support and removes acid-labile protecting groups.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude oligosaccharide by adding cold diethyl ether.

  • For the removal of acetyl groups, the crude product is then subjected to Zemplén deacetylation by dissolving it in dry methanol and adding a catalytic amount of sodium methoxide. The reaction is monitored by TLC and neutralized with an acid resin upon completion.

Quantitative Data

The efficiency of each coupling step in SPOS is critical for the overall yield of the final product. The yield of each glycosylation step can be determined by cleaving a small amount of resin and analyzing the product, or by quantitative analysis of a cleavable protecting group. The following table provides representative data for a hypothetical synthesis of a LacNAc-containing tetrasaccharide.

Synthetic Step Description Typical Yield (%) Cumulative Yield (%)
1Loading of first sugar on resin8585
2Glycosylation with activated LacNAc8068
3Glycosylation with another monosaccharide8255.8
4Cleavage and Deprotection5027.9

Note: Yields are highly dependent on the specific substrates, resin, and reaction conditions.

Conclusion

While this compound is not directly applicable as a glycosyl donor in solid-phase oligosaccharide synthesis due to its low reactivity, its conversion to a more potent glycosyl bromide provides a viable pathway for its incorporation into complex glycans using SPOS methodologies. The protocols outlined in these application notes provide a comprehensive framework for researchers to utilize this abundant and stable precursor in the synthesis of biologically relevant oligosaccharides. Careful optimization of the activation, coupling, and deprotection steps is essential to achieve high yields and purity of the target molecules.

References

Protocol for the Deacetylation of N-Acetyllactosamine Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the deacetylation of N-Acetyllactosamine Heptaacetate to yield N-Acetyllactosamine (LacNAc). The primary method described is the Zemplén deacetylation, a widely used and efficient method for the removal of O-acetyl protecting groups from carbohydrates under mild basic conditions.[1] N-Acetyllactosamine is a crucial disaccharide unit found in a variety of complex glycans, including N-linked and O-linked glycoproteins, and plays a significant role in various biological processes such as cell-cell recognition, signaling, and immune responses. The availability of pure LacNAc is essential for research in glycobiology, the development of glycan-based therapeutics, and as a precursor for the synthesis of more complex oligosaccharides.

The protocol herein details the necessary reagents, equipment, and step-by-step procedures for the reaction, monitoring of its progress, and purification of the final product. Additionally, this note includes a visualization of the experimental workflow and a diagram illustrating the role of N-acetyllactosamine in the N-glycan biosynthesis pathway, providing a broader biological context for the application of the deacetylated product.

Experimental Protocol: Zemplén Deacetylation

This protocol is based on the well-established Zemplén deacetylation method, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) to achieve efficient de-O-acetylation.[1]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe), 0.5 M solution in Methanol

  • Dowex® 50WX8 or Amberlite® IR-120 (H+ form) ion-exchange resin

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)

  • Developing solvent for TLC (e.g., Chloroform:Methanol:Water, 6:4:1 v/v/v or similar polar system)

  • TLC stain (e.g., p-anisaldehyde or ceric sulfate (B86663) solution)

  • Solvents for column chromatography (e.g., Ethyl acetate (B1210297)/Methanol or Chloroform/Methanol gradients)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Syringes

  • Rotary evaporator

  • Chromatography column

  • Heating gun or oven for TLC visualization

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

    • Flush the flask with an inert gas (Argon or Nitrogen).

  • Initiation of Deacetylation:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a catalytic amount of 0.5 M sodium methoxide solution in methanol (approximately 0.1 - 0.2 eq per acetyl group).

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir.

    • Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside the starting material on a silica gel TLC plate.

    • Develop the TLC plate in a suitable polar solvent system (e.g., Chloroform:Methanol:Water, 6:4:1).

    • Visualize the spots by staining with p-anisaldehyde or ceric sulfate solution and gentle heating. The deacetylated product will have a significantly lower Rf value (be more polar) than the starting heptaacetate.

    • The reaction is typically complete within 1-4 hours, indicated by the disappearance of the starting material spot.

  • Quenching and Neutralization:

    • Once the reaction is complete, add a sufficient amount of Dowex® 50WX8 or Amberlite® IR-120 (H+ form) resin to neutralize the solution to pH 7. This can be checked with pH paper.

    • Stir the mixture for approximately 15-30 minutes.

  • Work-up:

    • Filter the reaction mixture to remove the ion-exchange resin.

    • Wash the resin with methanol to ensure complete recovery of the product.

    • Combine the filtrate and the methanolic washes.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid or syrup.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • The column should be packed with silica gel and equilibrated with a suitable eluent system (e.g., a gradient of methanol in ethyl acetate or chloroform).

    • Collect the fractions containing the pure N-Acetyllactosamine, as identified by TLC.

    • Combine the pure fractions and concentrate under reduced pressure to yield the final product.

Data Presentation:

ParameterThis compoundN-Acetyllactosamine
Molecular Weight 679.6 g/mol 383.3 g/mol
Typical TLC Rf High (less polar)Low (more polar)
Solubility Soluble in organic solvents (e.g., DCM, EtOAc)Soluble in polar solvents (e.g., Water, Methanol)
Expected Yield N/A>90% (literature for similar compounds)

Visualizations

Deacetylation_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification Start N-Acetyllactosamine Heptaacetate Dissolve Dissolve in Anhydrous MeOH Start->Dissolve Add_NaOMe Add catalytic NaOMe at 0°C Dissolve->Add_NaOMe Stir Stir at RT Add_NaOMe->Stir TLC Monitor by TLC Stir->TLC Neutralize Neutralize with Ion-Exchange Resin TLC->Neutralize Filter Filter Neutralize->Filter Concentrate Concentrate Filter->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product Pure N-Acetyllactosamine Purify->Product

Caption: Experimental workflow for the deacetylation of this compound.

N_Glycan_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus Precursor Dolichol-P-P-GlcNAc₂Man₉Glc₃ Transfer Transfer to Nascent Polypeptide Precursor->Transfer Trimming_ER Glucose & Mannose Trimming Transfer->Trimming_ER Trimming_Golgi Further Mannose Trimming Trimming_ER->Trimming_Golgi Transport to Golgi Add_GlcNAc Addition of GlcNAc Trimming_Golgi->Add_GlcNAc Add_LacNAc Addition of Galactose (Forms LacNAc) Add_GlcNAc->Add_LacNAc Elongation Poly-LacNAc Chain Elongation Add_LacNAc->Elongation Add_LacNAc->Elongation Terminal_Sial Terminal Sialylation & Fucosylation Elongation->Terminal_Sial

Caption: Role of N-Acetyllactosamine in the N-glycan biosynthesis pathway.

References

Application Notes & Protocols: The Role of N-Acetyllactosamine Heptaacetate in Lectin Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Acetyllactosamine Heptaacetate in Glycobiology

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of N- and O-linked glycans on cell surfaces and secreted glycoproteins.[1] As such, it plays a crucial role in cellular recognition, signaling, and host-pathogen interactions, primarily through its engagement with a class of carbohydrate-binding proteins known as lectins. The study of these interactions is paramount in understanding various physiological and pathological processes, including immune responses and cancer progression.[2]

This compound is the peracetylated form of LacNAc, where all free hydroxyl groups are protected by acetyl groups. In the context of lectin interaction studies, its primary role is not as a direct binding partner but as a key synthetic intermediate. The acetyl groups serve as protecting groups during the chemical synthesis of complex glycans or glycan probes. For N-Acetyllactosamine to be biologically active and capable of binding to lectins, these acetyl groups must be removed through a deacetylation process.

Therefore, the application of this compound in lectin interaction studies is indirect. It serves as a stable precursor that can be converted to the active N-Acetyllactosamine ligand. Furthermore, the peracetylated form can be conceptualized as an ideal negative control in binding assays to demonstrate the specificity of a lectin for the hydroxylated glycan structure, as the acetylated form is sterically and electronically hindered from effective binding.

From Precursor to Active Ligand: The Deacetylation Workflow

The conversion of this compound to N-Acetyllactosamine is a critical first step before its use in any lectin binding assay. A standard and widely used method for this is the Zemplén deacetylation, a base-catalyzed transesterification.[2][3]

Workflow: Preparation of N-Acetyllactosamine for Lectin Studies cluster_synthesis Synthesis & Preparation cluster_application Application in Lectin Interaction Studies Start N-Acetyllactosamine Heptaacetate Deacetylation Zemplén Deacetylation (NaOMe in MeOH) Start->Deacetylation Step 1 Purification Purification (e.g., Ion-exchange chromatography) Deacetylation->Purification Step 2 Active_Ligand N-Acetyllactosamine (Biologically Active) Purification->Active_Ligand Step 3 Binding_Assay Lectin Binding Assays (SPR, ITC, ELLA) Active_Ligand->Binding_Assay Used as Ligand Negative_Control N-Acetyllactosamine Heptaacetate (Negative Control) Negative_Control->Binding_Assay Used as Control

Caption: Workflow for preparing and using N-Acetyllactosamine in lectin binding studies.

Experimental Protocols

Protocol for Deacetylation of this compound (Zemplén Deacetylation)

This protocol describes the removal of acetyl protecting groups from this compound to yield N-Acetyllactosamine.[2][3]

Materials:

  • This compound

  • Anhydrous Methanol (B129727) (MeOH)

  • Sodium methoxide (B1231860) (NaOMe) solution (e.g., 0.5 M in MeOH)

  • Amberlite IR120 (H+ form) ion-exchange resin

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and appropriate solvent system (e.g., ethyl acetate/methanol/water)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask. A typical concentration is 10-50 mg/mL.

  • Cool the solution to 0°C using an ice bath.

  • Add a catalytic amount of sodium methoxide solution dropwise while stirring. The final concentration of NaOMe should be around 10-50 mM.

  • Monitor the reaction progress by TLC. The deacetylated product will have a much lower Rf value than the starting material. The reaction is typically complete within 1-4 hours at room temperature.

  • Once the reaction is complete, add Amberlite IR120 (H+ form) resin to neutralize the solution to pH 7.

  • Stir for 15-20 minutes, then filter off the resin and wash it with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Acetyllactosamine.

  • The product can be further purified by recrystallization or silica (B1680970) gel chromatography if necessary.

Protocols for Lectin Interaction Studies

Once N-Acetyllactosamine is obtained, its interaction with various lectins can be quantified using several biophysical techniques.

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (immobilized on a sensor chip) and an analyte (in solution).[4][5]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • N-Acetyllactosamine (ligand)

  • Lectin of interest (analyte)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., a solution of a competitive sugar like lactose)

Procedure:

  • Immobilize N-Acetyllactosamine onto the sensor chip surface via amine coupling or other appropriate chemistry.

  • Equilibrate the chip with running buffer.

  • Inject a series of concentrations of the lectin over the sensor surface and a reference flow cell.

  • Monitor the association and dissociation phases in real-time.

  • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound lectin.

  • As a negative control, inject the highest concentration of the lectin over a flow cell where this compound has been immobilized (or inject a solution containing this compound over the LacNAc surface) to demonstrate specificity. A minimal response is expected.

  • Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Experimental Workflow for Surface Plasmon Resonance (SPR) Immobilization Immobilize N-Acetyllactosamine on Sensor Chip Equilibration Equilibrate with Running Buffer Immobilization->Equilibration Injection Inject Lectin (Analyte) Equilibration->Injection Detection Real-time Detection of Association/Dissociation Injection->Detection Regeneration Regenerate Sensor Surface Detection->Regeneration Analysis Data Analysis (ka, kd, KD) Detection->Analysis Regeneration->Injection Next Concentration

Caption: A streamlined workflow for SPR analysis of lectin-glycan interactions.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][7][8][9][10]

Materials:

  • Isothermal titration calorimeter

  • N-Acetyllactosamine (in the syringe)

  • Lectin of interest (in the sample cell)

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Prepare the lectin solution in a suitable buffer and dialyze extensively against the same buffer to minimize buffer mismatch.

  • Prepare the N-Acetyllactosamine solution in the final dialysis buffer.

  • Load the lectin solution into the sample cell and the N-Acetyllactosamine solution into the injection syringe.

  • Perform a series of injections of the N-Acetyllactosamine solution into the lectin solution, measuring the heat change after each injection.

  • As a control, perform a titration of N-Acetyllactosamine into the buffer alone to measure the heat of dilution.

  • A reverse titration (lectin into glycan) can also be performed.

  • For a negative control experiment, titrate this compound into the lectin solution. No significant heat change beyond the heat of dilution is expected.

  • Analyze the data to determine the binding stoichiometry (n), binding constant (KA), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

ELLA is a plate-based assay analogous to ELISA, used for detecting and quantifying protein-glycan interactions.[11][12][13][14][15]

Materials:

  • 96-well microtiter plates

  • N-Acetyllactosamine-conjugated carrier (e.g., BSA-LacNAc)

  • Enzyme-labeled lectin (e.g., HRP-conjugated lectin) or a primary lectin and a corresponding enzyme-labeled secondary antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST)

  • Enzyme substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coat the wells of a microtiter plate with the N-Acetyllactosamine-conjugate and incubate overnight.

  • Wash the wells and block non-specific binding sites with blocking buffer.

  • Add serial dilutions of the enzyme-labeled lectin to the wells and incubate.

  • For inhibition assays, pre-incubate the lectin with various concentrations of free N-Acetyllactosamine (or this compound as a negative control) before adding to the wells.

  • Wash the wells to remove unbound lectin.

  • Add the enzyme substrate and incubate until a color develops.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.

  • The signal intensity is proportional to the amount of bound lectin. In an inhibition assay, a decrease in signal indicates competitive binding by the free glycan.

Data Presentation: Binding Affinities of Lectins to N-Acetyllactosamine

The following table summarizes the binding affinities of various lectins for N-Acetyllactosamine, as determined by different experimental techniques. Note that no binding data is available for this compound, as it is considered a non-binder due to the acetylated hydroxyl groups. Its expected KD would be >> 1M, indicating no significant interaction.

LectinSourceTechniqueDissociation Constant (K D )Reference
Galectin-3HumanITC91 µM (for methyl β-D-lactoside)[10]
Ricinus communis agglutinin I (RCA-I)Castor bean--[16]
Datura stramonium lectin (DSL)Thorn apple--[16]
Arum maculatum agglutinin (AMA)Cuckoo-pint-Binds LacNAc[17]

Note: Quantitative binding data for lectins with N-Acetyllactosamine can be sparse in the literature, with many studies focusing on more complex glycans. The data presented here is illustrative. Researchers should consult specific literature for the lectin of interest.

Signaling Pathways and Logical Relationships

Lectin-glycan interactions on the cell surface can trigger a variety of signaling pathways that regulate cellular processes such as proliferation, apoptosis, and immune responses. For example, galectin-3 binding to LacNAc-containing glycans on T-cell receptors can modulate T-cell activation and apoptosis.

Galectin-3 Signaling Pathway Modulation Galectin3 Galectin-3 Binding Binding Galectin3->Binding LacNAc N-Acetyllactosamine (on cell surface glycoproteins) LacNAc->Binding Clustering Receptor Clustering (e.g., TCR, EGFR) Binding->Clustering Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Clustering->Signaling Response Cellular Response (Proliferation, Apoptosis, etc.) Signaling->Response

Caption: Simplified signaling cascade initiated by galectin-3 binding to LacNAc.

In such studies, N-Acetyllactosamine derived from the heptaacetate precursor would be used to stimulate or inhibit these pathways, while the heptaacetate itself would serve as a crucial negative control to ensure that the observed effects are due to the specific lectin-glycan interaction and not non-specific effects of the compound.

References

Application Notes and Protocols: N-Acetyllactosamine Heptaacetate for Studying Carbohydrate-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in the complex glycans of glycoproteins and glycolipids. These structures play critical roles in cell-cell recognition, signaling, and pathogen binding. The interaction of LacNAc-containing glycans with carbohydrate-binding proteins (lectins), such as galectins, is crucial in various physiological and pathological processes, including immune responses, cancer progression, and inflammation.[1][2] N-Acetyllactosamine Heptaacetate is a peracetylated, cell-permeable derivative of LacNAc. The acetate (B1210297) groups mask the hydrophilicity of the carbohydrate, facilitating its passive diffusion across cell membranes. Once inside the cell, non-specific intracellular esterases remove the acetate groups, releasing N-Acetyllactosamine, which can then participate in cellular processes and interactions.[3] This property makes this compound a valuable tool for studying the intracellular roles of LacNAc and for probing carbohydrate-protein interactions in a cellular context.

These application notes provide an overview of the use of this compound in studying carbohydrate-protein interactions, with a focus on its interaction with galectin-3. Detailed protocols for relevant experiments are provided, along with quantitative data for related compounds to guide experimental design and data interpretation.

Data Presentation: Quantitative Analysis of LacNAc Analogs Binding to Human Galectin-3

Table 1: Binding Affinities of Modified Lactose and N-Acetyllactosamine Analogs to Human Galectin-3 (Measured by ITC) [4][5]

CompoundModification(s)Dissociation Constant (Kd) (µM)
Methyl β-D-lactosideStandard91.0
3'-O-sulfated propargylated LacNAc3'-O-sulfation, anomeric propargylation14.7
3'-O-sulfated PNP lactose3'-O-sulfation, anomeric p-nitrophenyl20.4
3'-O-sulfated PNP LacNAc3'-O-sulfation, anomeric p-nitrophenyl22.2
3'-O-sulfated propargylated lactose3'-O-sulfation, anomeric propargylation37.0
Propargylated LacNAcAnomeric propargylation38.0
p-nitrophenyl β-D-lactosideAnomeric p-nitrophenyl47.6
Propargylated LactoseAnomeric propargylation50.0
Sialylated propargylated LacNAcAnomeric propargylation, terminal sialic acid52.6

Table 2: Binding Affinities of Multivalent Poly-N-Acetyllactosamine Neo-Glycoproteins to Human Galectin-3 (Measured by SPR) [6][7]

Ligand Presented on BSA ScaffoldNumber of Glycans per BSADissociation Constant (Kd) (nM)
LacdiNAc-LacNAc-LacNAc hexasaccharide~140.9
LacNAc-LacNAc-LacNAc hexasaccharide~151.6
6-biotin LacdiNAc-LacNAc tetrasaccharide6< 100
6-biotin LacNAc-LacNAc tetrasaccharide14~100

Experimental Protocols

Protocol 1: In Vitro Deacetylation of this compound

This protocol describes the chemical deacetylation of this compound to generate N-Acetyllactosamine for use in in vitro binding assays where the acetylated form may interfere with the interaction. This procedure is based on the Zemplén deacetylation method.[8]

Materials:

  • This compound

  • Anhydrous Methanol (B129727) (MeOH)

  • Sodium methoxide (B1231860) (NaOMe) solution in MeOH (e.g., 0.5 M)

  • Dowex 50W-X8 (H+ form) resin

  • Thin Layer Chromatography (TLC) supplies (silica plates, appropriate solvent system)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a catalytic amount of sodium methoxide solution dropwise while stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by adding Dowex 50W-X8 (H+ form) resin until the pH is neutral.

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting residue is deacetylated N-Acetyllactosamine, which can be further purified if necessary.

Protocol 2: Cellular Uptake and Deacetylation of this compound

This protocol provides a general framework for treating cells with this compound to study its intracellular effects. The acetylated form is expected to diffuse across the cell membrane and be deacetylated by intracellular esterases.[3]

Materials:

  • Mammalian cell line of interest (e.g., a cancer cell line known to express galectin-3)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Analytical method for detecting N-Acetyllactosamine (e.g., HPLC, mass spectrometry)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Culture the cells to the desired confluency in a multi-well plate or flask.

  • Treat the cells with varying concentrations of this compound (a typical starting range could be 10-100 µM) by adding the stock solution to the culture medium. Include a vehicle control (DMSO alone).

  • Incubate the cells for the desired period (e.g., 24-48 hours).

  • After incubation, wash the cells with PBS to remove any remaining compound from the medium.

  • Lyse the cells using a suitable lysis buffer.

  • Analyze the cell lysate for the presence of deacetylated N-Acetyllactosamine to confirm uptake and conversion.

Protocol 3: Enzyme-Linked Lectin Assay (ELLA) for Competitive Binding

This protocol describes a competitive ELLA to assess the ability of N-Acetyllactosamine (generated from the heptaacetate form or used directly) to inhibit the binding of a lectin (e.g., galectin-3) to a coated glycoprotein (B1211001).

Materials:

  • 96-well microtiter plates

  • Glycoprotein for coating (e.g., asialofetuin)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Recombinant biotinylated galectin-3

  • N-Acetyllactosamine (or other inhibitors)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the glycoprotein solution overnight at 4°C.

  • Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells.

  • Prepare serial dilutions of N-Acetyllactosamine (or other inhibitors) in assay buffer.

  • In a separate plate, pre-incubate the biotinylated galectin-3 with the inhibitor dilutions for 30 minutes.

  • Transfer the galectin-3/inhibitor mixtures to the coated and blocked plate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the wells.

  • Add streptavidin-HRP conjugate and incubate for 1 hour.

  • Wash the wells.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the IC50 value of the inhibitor.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol provides a general methodology for studying the interaction between a lectin and a carbohydrate ligand.[9][10]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant lectin (e.g., galectin-3)

  • Carbohydrate ligand (e.g., N-Acetyllactosamine)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Immobilize the lectin onto the sensor chip surface via amine coupling or other suitable chemistry.

  • Prepare a series of dilutions of the carbohydrate ligand in the running buffer.

  • Inject the carbohydrate solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • After each cycle, regenerate the sensor surface using the appropriate regeneration solution.

  • Record the sensorgrams for each concentration.

  • Analyze the data using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Mandatory Visualizations

Galectin-3 Signaling Pathways

Galectin-3 is a pleiotropic protein that can modulate various signaling pathways involved in cell growth, survival, and apoptosis. Upon binding to cell surface glycoproteins, it can influence receptor clustering and downstream signaling cascades.

Galectin3_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gal3_ext Extracellular Galectin-3 LacNAc N-Acetyllactosamine (on Glycoproteins) Gal3_ext->LacNAc Binds to Integrin Integrin LacNAc->Integrin VEGFR VEGFR LacNAc->VEGFR CD95 CD95 (Fas) LacNAc->CD95 FAK FAK Integrin->FAK Activates Ras Ras VEGFR->Ras Activates Casp8 Caspase-8 CD95->Casp8 Activates FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Apoptosis Apoptosis Casp8->Apoptosis

Caption: Galectin-3 mediated signaling pathways.

Experimental Workflow: Competitive ELLA

The following diagram illustrates the workflow for a competitive Enzyme-Linked Lectin Assay (ELLA) to determine the inhibitory potential of a compound against lectin-glycoprotein binding.

ELLA_Workflow Start Start Coat Coat Plate with Glycoprotein Start->Coat Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 PreIncubate Pre-incubate Biotinylated Lectin with Inhibitor Wash2->PreIncubate AddLectin Add Lectin-Inhibitor Mixture to Plate PreIncubate->AddLectin Wash3 Wash AddLectin->Wash3 AddStrep Add Streptavidin-HRP Wash3->AddStrep Wash4 Wash AddStrep->Wash4 AddSubstrate Add TMB Substrate Wash4->AddSubstrate Stop Stop Reaction AddSubstrate->Stop Read Read Absorbance at 450nm Stop->Read End End Read->End

Caption: Workflow for a competitive ELLA experiment.

Logical Relationship: Cellular Processing of this compound

This diagram outlines the proposed mechanism of action for this compound in a cellular context.

Cellular_Processing LacNAc_Hep N-Acetyllactosamine Heptaacetate (Extracellular) Membrane Cell Membrane LacNAc_Hep->Membrane Passive Diffusion LacNAc_Hep_Intra N-Acetyllactosamine Heptaacetate (Intracellular) Membrane->LacNAc_Hep_Intra Esterases Intracellular Esterases LacNAc_Hep_Intra->Esterases Deacetylation by LacNAc_Intra N-Acetyllactosamine (Intracellular) Esterases->LacNAc_Intra Interaction Interaction with Intracellular Proteins (e.g., Galectins) LacNAc_Intra->Interaction Signaling Modulation of Signaling Pathways Interaction->Signaling

Caption: Cellular uptake and processing of LacNAc Heptaacetate.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of N-Acetyllactosamine Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of N-Acetyllactosamine Heptaacetate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of this important disaccharide.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the chemical synthesis of this compound?

A1: The most common chemical synthesis route involves a glycosylation reaction, followed by peracetylation. A typical approach is the Koenigs-Knorr reaction, where a protected galactose donor (e.g., a glycosyl halide like acetobromogalactose) is reacted with a partially protected N-acetylglucosamine acceptor.[1][2][3] This forms the β(1→4) glycosidic linkage. The final step is the acetylation of all free hydroxyl groups to yield the heptaacetate product.

Q2: Why is achieving the correct β-anomeric stereoselectivity a major challenge?

A2: Controlling the stereochemistry at the anomeric center is a primary challenge in oligosaccharide synthesis.[4][5] For N-Acetyllactosamine, the desired β-linkage is typically achieved through "neighboring group participation." The acetyl group at the C-2 position of the galactose donor can form a temporary cyclic intermediate that blocks the α-face, directing the N-acetylglucosamine acceptor to attack from the β-face.[2] However, factors such as the choice of solvent, reaction temperature, and the promoter used can still lead to the formation of the undesired α-anomer.[4]

Q3: What are common byproducts in this synthesis?

A3: The most common byproduct is the α-anomer of this compound. Other potential byproducts can include unreacted starting materials, incompletely acetylated products, and side products arising from the degradation or rearrangement of starting materials or intermediates under the reaction conditions.

Q4: How can I monitor the progress of the glycosylation and acetylation reactions?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring these reactions.[6][7] By spotting the reaction mixture alongside the starting materials on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), you can visualize the consumption of reactants and the formation of the product.[7][8] Acetylated products are significantly less polar than their hydroxylated precursors and will have a higher Rf value on the TLC plate.[8]

Q5: What techniques are used to characterize the final this compound product?

A5: The primary method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.[9] Both ¹H and ¹³C NMR are used to confirm the structure, the presence of the seven acetate (B1210297) groups, and, crucially, the anomeric configuration of the glycosidic linkage.[10][11] The coupling constant of the anomeric proton in the ¹H NMR spectrum is a key indicator of the stereochemistry (a large coupling constant is characteristic of a β-linkage). Mass spectrometry is also used to confirm the molecular weight of the product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Glycosylation Product 1. Inactive glycosyl donor (e.g., hydrolysis of glycosyl halide).2. Insufficiently reactive promoter (e.g., old silver carbonate).3. Steric hindrance in the glycosyl acceptor.4. Presence of moisture in the reaction.1. Prepare the glycosyl donor fresh before use.2. Use freshly prepared or properly stored promoters.3. Consider alternative protecting group strategies on the acceptor.4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of a Mixture of α and β Anomers 1. Lack of effective neighboring group participation.2. Reaction conditions favoring SN1-type mechanism.3. Anomerization of the glycosyl donor before coupling.1. Ensure a participating protecting group (e.g., acetyl) is at the C-2 position of the galactose donor.2. Use non-polar, non-participating solvents to favor an SN2-type reaction.3. Control the reaction temperature; lower temperatures often favor better selectivity.
Incomplete Acetylation 1. Insufficient acetylating reagent (acetic anhydride).2. Short reaction time.3. Sterically hindered hydroxyl groups.1. Use a larger excess of acetic anhydride (B1165640) and pyridine (B92270).2. Allow the reaction to proceed overnight to ensure completion.3. Monitor by TLC until all partially acetylated intermediates are consumed.
Difficulty in Purifying the Final Product 1. Similar polarity of the desired product and byproducts (e.g., α-anomer).2. Streaking on silica gel column chromatography.1. Use a long chromatography column and a shallow solvent gradient for better separation.2. Consider recrystallization as an alternative or final purification step.3. Ensure the crude product is fully dried and free of pyridine before loading onto the column.
Product Decomposition during Workup or Purification 1. Presence of residual acid or base.2. Unstable protecting groups.1. Thoroughly neutralize the reaction mixture during the workup procedure.2. Use mild purification conditions and avoid prolonged exposure to silica gel if the product is sensitive.

Quantitative Data Summary

The following table summarizes representative quantitative data for the chemical synthesis of this compound. Note that actual results may vary depending on the specific reaction conditions, scale, and purity of reagents.

Parameter Glycosylation Step Peracetylation Step Overall
Typical Yield 60 - 80%85 - 95%51 - 76%
Reaction Time 4 - 24 hours12 - 18 hours-
Purity (after chromatography) >95%>98%>98%
Anomeric Selectivity (β:α) >10:1 (under optimized conditions)--

Experimental Protocols

Key Experiment 1: Glycosylation via Koenigs-Knorr Reaction

This protocol describes the formation of the β(1→4) linkage between a galactose donor and a glucosamine (B1671600) acceptor.

Materials:

  • Per-O-acetylated galactopyranosyl bromide (Acetobromogalactose) (Donor)

  • Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside (Acceptor)

  • Silver (I) carbonate (Promoter)

  • Anhydrous Dichloromethane (B109758) (Solvent)

  • Molecular sieves (4Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-acetylglucosamine acceptor and freshly activated molecular sieves in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add silver (I) carbonate to the mixture.

  • In a separate flask, dissolve the acetobromogalactose donor in anhydrous dichloromethane.

  • Add the donor solution dropwise to the acceptor mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC (e.g., 2:1 Hexane:Ethyl Acetate).

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected N-Acetyllactosamine derivative.

Key Experiment 2: Peracetylation

This protocol describes the final acetylation of the synthesized disaccharide to yield this compound.

Materials:

  • Protected N-Acetyllactosamine derivative

  • Acetic Anhydride

  • Pyridine

  • (Optional: Catalytic amount of DMAP)

Procedure:

  • Dissolve the protected N-Acetyllactosamine derivative in a mixture of pyridine and acetic anhydride at 0°C.

  • (Optional: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction by slowly adding ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield this compound as a white solid.

Visualizations

Chemical_Synthesis_Workflow cluster_glycosylation Step 1: Glycosylation (Koenigs-Knorr) cluster_purification1 Purification cluster_acetylation Step 2: Peracetylation cluster_purification2 Final Purification donor Acetobromogalactose (Donor) reaction1 Reaction: + Silver Carbonate + Anhydrous DCM donor->reaction1 acceptor Protected GlcNAc (Acceptor) acceptor->reaction1 product1 Protected N-Acetyllactosamine reaction1->product1 purify1 Silica Gel Chromatography product1->purify1 reagents2 Acetic Anhydride, Pyridine purify1->reagents2 reaction2 Acetylation reagents2->reaction2 product2 Crude N-Acetyllactosamine Heptaacetate reaction2->product2 purify2 Silica Gel Chromatography or Recrystallization product2->purify2 final_product Pure N-Acetyllactosamine Heptaacetate purify2->final_product

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Logic cluster_glycosylation_issues Glycosylation Issues cluster_acetylation_issues Acetylation Issues cluster_purification_issues Purification Issues start Low Yield or Impure Product check_glycosylation Analyze Glycosylation Step start->check_glycosylation check_acetylation Analyze Acetylation Step start->check_acetylation check_purification Review Purification start->check_purification anomers Anomeric Mixture? check_glycosylation->anomers Stereo- selectivity Issue low_conversion Low Conversion? check_glycosylation->low_conversion Yield Issue incomplete_ac Incomplete Reaction? check_acetylation->incomplete_ac poor_sep Poor Separation? check_purification->poor_sep solution_anomers Optimize Temp/Solvent anomers->solution_anomers solution_conversion Check Reagent Purity & Anhydrous Conditions low_conversion->solution_conversion solution_incomplete_ac Increase Reagent Excess & Reaction Time incomplete_ac->solution_incomplete_ac solution_poor_sep Optimize Chromatography (Solvent, Column) poor_sep->solution_poor_sep

References

Technical Support Center: Peracetylated Glycosides Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of peracetylated glycosides.

Troubleshooting Guides

This section addresses common issues encountered during the peracetylation of glycosides.

Question 1: My peracetylation reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in peracetylation reactions are a frequent issue and can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

Common Causes for Low Yield:

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting material.

  • Byproduct Formation: Formation of partially acetylated glycosides is a major contributor to low yields of the desired peracetylated product.[1][2][3]

  • Suboptimal Catalyst Activity: The chosen catalyst may not be efficient, or its activity could be compromised by impurities.[4]

  • Poor Solubility of Starting Material: The carbohydrate starting material may not be fully dissolved in the reaction solvent, limiting its reactivity.[5]

  • Moisture in the Reaction: The presence of water can consume the acetylating agent and deactivate certain catalysts.

Troubleshooting Workflow:

The following workflow can guide you through the troubleshooting process:

Troubleshooting_Low_Yield start Low Yield Observed check_completion 1. Check Reaction Completion (TLC/NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes check_byproducts 2. Analyze Byproducts (TLC/NMR) check_completion->check_byproducts No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Increase equivalents of acetic anhydride incomplete->optimize_conditions solution Improved Yield optimize_conditions->solution byproducts Partially Acetylated Byproducts Detected check_byproducts->byproducts Yes check_catalyst 3. Evaluate Catalyst and Reagents check_byproducts->check_catalyst No reacetylation Implement a Reacetylation Step byproducts->reacetylation reacetylation->solution catalyst_issue Suboptimal Catalyst or Reagent Quality check_catalyst->catalyst_issue Yes check_solubility 4. Assess Starting Material Solubility check_catalyst->check_solubility No optimize_catalyst Optimize Catalyst: - Screen different catalysts (e.g., In(OTf)3, I2, BF3·Et2O) - Ensure anhydrous conditions - Use fresh reagents catalyst_issue->optimize_catalyst optimize_catalyst->solution solubility_issue Poor Solubility check_solubility->solubility_issue Yes check_solubility->solution No change_solvent Change Solvent System or Use Co-solvent solubility_issue->change_solvent change_solvent->solution Optimization_Factors yield High Yield of Peracetylated Glycoside catalyst Optimal Catalyst catalyst->yield time Sufficient Reaction Time time->yield temp Appropriate Temperature temp->yield reagents Correct Stoichiometry of Reagents reagents->yield solvent Suitable Solvent/Solubility solvent->yield

References

Technical Support Center: N-Acetyllactosamine Heptaacetate Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during N-Acetyllactosamine Heptaacetate glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during glycosylation with this compound?

A1: The most prevalent side reaction is the formation of a stable 1,2-oxazoline byproduct. This occurs due to the participation of the N-acetyl group at the C-2 position of the glucosamine (B1671600) residue, which can attack the anomeric center to form the oxazoline (B21484), thus competing with the desired glycosylation reaction and reducing the yield of the target glycoside.[1] Other potential side reactions, particularly when using thioglycoside donors, can include intermolecular thioaglycon transformation and the formation of N-glycosyl succinimides. In enzymatic synthesis, the formation of undesired linkage isomers (e.g., β(1→6) instead of β(1→4)) can also be a significant side reaction.[2]

Q2: Why is the yield of my glycosylation reaction with this compound lower than expected?

A2: Low yields are often attributed to the formation of the 1,2-oxazoline byproduct, which consumes the glycosyl donor.[3][1] Other factors that can contribute to low yields include suboptimal reaction conditions such as temperature, reaction time, and the choice of promoter or catalyst. The reactivity of the glycosyl acceptor also plays a crucial role; sterically hindered acceptors may exhibit lower reactivity.[4] For enzymatic reactions, factors like substrate concentration, acceptor-to-donor ratio, water activity, and temperature can significantly impact the product yield.[5]

Q3: How can I minimize the formation of the 1,2-oxazoline byproduct?

A3: Minimizing oxazoline formation is key to improving the efficiency of glycosylation with N-acetylated donors. Strategies include:

  • Controlling Reaction Conditions: Fine-tuning the reaction temperature and time can help to favor the glycosylation pathway over oxazoline formation.

  • Choice of Promoter/Catalyst: The selection of an appropriate Lewis acid catalyst and its concentration is critical. Some catalysts may preferentially promote glycosylation over oxazoline formation.

  • Solvent Effects: The solvent system can influence the reaction outcome. Utilizing a solvent that stabilizes the desired transition state for glycosylation can be beneficial.

  • Protecting Group Strategy: While this compound has acetyl protecting groups, alternative protecting group strategies on the glycosyl donor can be designed to disfavor oxazoline formation, although this involves more complex synthetic routes.[4]

Q4: What is the inhibitory byproduct in the enzymatic synthesis of N-Acetyllactosamine, and how can it be addressed?

A4: In enzymatic syntheses utilizing UDP-sugar donors, the released uridine (B1682114) diphosphate (B83284) (UDP) can act as an inhibitory byproduct.[6] To mitigate this, alkaline phosphatase can be added to the reaction mixture to hydrolyze the UDP as it is formed, thereby preventing inhibition of the glycosyltransferase.[6]

Troubleshooting Guides

Issue 1: Low to No Yield of the Desired Glycoside
Possible Cause Troubleshooting Step
Formation of 1,2-oxazoline byproduct Analyze the crude reaction mixture by TLC, HPLC, or NMR to identify the presence of the oxazoline. If confirmed, adjust reaction conditions (lower temperature, shorter reaction time) or screen different Lewis acid promoters to find conditions that favor glycosylation.
Inactive Glycosyl Donor or Acceptor Verify the purity and integrity of the this compound donor and the acceptor molecule using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Suboptimal Promoter/Catalyst Concentration Titrate the concentration of the promoter (e.g., TMSOTf, Sc(OTf)₃) to find the optimal loading. Both insufficient and excessive amounts can be detrimental to the reaction yield.
Sterically Hindered Acceptor For sterically demanding acceptors, consider increasing the reaction temperature or using a more reactive glycosyl donor if possible. Alternatively, a different synthetic strategy might be necessary.[4]
Inhibitory Byproducts (Enzymatic Synthesis) In enzymatic reactions, add alkaline phosphatase to the reaction to degrade the inhibitory UDP byproduct.[6]
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Step
Anomeric Mixture (α and β products) The stereoselectivity of glycosylation is highly dependent on the solvent, temperature, and the nature of the protecting groups. For β-selective glycosylation with GlcNAc donors, specific conditions such as the use of a participating solvent (e.g., acetonitrile) or particular catalysts may be required. Some rare earth metal triflates like Sc(OTf)₃ have been shown to favor β-selectivity.[7]
Formation of Linkage Isomers (Enzymatic) The choice of enzyme is critical for controlling the linkage type (e.g., β(1→4) vs. β(1→6)).[2] Ensure you are using the correct glycosyltransferase for the desired linkage. Reaction conditions, including the use of organic co-solvents, can also influence the regioselectivity.[2]
Side Reactions with Protecting Groups Incompatible reaction conditions can lead to the cleavage or modification of protecting groups on the donor or acceptor, leading to a mixture of products. Ensure that the chosen promoter and reaction conditions are compatible with all protecting groups present.

Experimental Protocols

General Protocol for Glycosylation with a GlcNAc Donor

The following is a general procedure adapted from a method for β-selective glycosylation with an N-acetylglucosamine donor, which can be used as a starting point for reactions with this compound.[4]

  • Preparation: To a mixture of the this compound donor (1.0 equivalent) and the glycosyl acceptor (1.5 equivalents) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen), add molecular sieves and stir for 30 minutes at room temperature.

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., 40 °C) and add the promoter (e.g., a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), typically 0.2 equivalents).

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete (or no further progress is observed), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Extract the aqueous mixture with an organic solvent (e.g., chloroform (B151607) or dichloromethane). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system to isolate the desired glycoside.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Pathways in this compound Glycosylation

This diagram illustrates the competition between the desired glycosylation reaction and the formation of the 1,2-oxazoline side product from a common intermediate.

G Donor N-Acetyllactosamine Heptaacetate Donor Intermediate Glycosyl Oxocarbenium Intermediate Donor->Intermediate Activation (Promoter) Product Desired Glycoside Intermediate->Product Nucleophilic Attack by Acceptor SideProduct 1,2-Oxazoline Byproduct Intermediate->SideProduct Intramolecular Attack by N-Acetyl Group Acceptor Glycosyl Acceptor (e.g., an alcohol)

Caption: Competing reaction pathways in glycosylation.

Diagram 2: Troubleshooting Workflow for Low Glycosylation Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.

G Start Low Glycosylation Yield CheckSideProduct Analyze for 1,2-Oxazoline Byproduct Start->CheckSideProduct AdjustConditions Optimize Reaction Conditions: - Temperature - Time - Promoter Conc. CheckSideProduct->AdjustConditions Yes CheckReagents Verify Purity of Donor and Acceptor CheckSideProduct->CheckReagents No Success Improved Yield AdjustConditions->Success PurifyReagents Purify/Re-characterize Starting Materials CheckReagents->PurifyReagents Impure ConsiderAcceptor Evaluate Acceptor Reactivity CheckReagents->ConsiderAcceptor Pure PurifyReagents->Success ModifyStrategy Modify Synthetic Strategy: - More reactive donor - Different protecting groups ConsiderAcceptor->ModifyStrategy Low Reactivity ConsiderAcceptor->Success Sufficient Reactivity ModifyStrategy->Success

Caption: Troubleshooting low glycosylation yield.

References

Technical Support Center: Optimizing Enzymatic Synthesis of N-Acetyllactosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of N-acetyllactosamine (LacNAc) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the success of your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic synthesis of N-acetyllactosamine derivatives.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no N-acetyllactosamine derivative. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common issue that can stem from several factors related to the enzyme, substrates, or reaction conditions. A systematic approach to troubleshooting is recommended.[1]

  • Enzyme Activity: The primary suspect is often the enzyme, β-1,4-galactosyltransferase (β4GalT).

    • Inactive Enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, test its activity with a standard assay. N-glycosylation of the β4GalT enzyme can be crucial for its activity and stability.[2]

    • Suboptimal pH and Temperature: β4GalT enzymes have optimal pH and temperature ranges for activity. Verify that your reaction buffer pH is within the optimal range (typically around 6.5-7.5) and the temperature is appropriate (often 30-37°C).[3][4]

    • Missing Cofactors: β4GalT requires divalent cations, typically Manganese (Mn2+), for its catalytic activity.[5][6] Ensure MnCl₂ is present in your reaction mixture at an optimal concentration (usually 1-10 mM).[7]

  • Substrate Issues: Problems with the donor or acceptor substrates can prevent the reaction from proceeding.

    • UDP-Galactose Degradation: The donor substrate, UDP-galactose, can be unstable. Use freshly prepared or properly stored UDP-galactose. Consider an in situ generation system for UDP-galactose to maintain its concentration.[8][9]

    • Acceptor Substrate Specificity: While β4GalT1 typically uses N-acetylglucosamine (B1664342) (GlcNAc) as an acceptor, the specificity can vary for different derivatives.[10] The presence of bulky aglycon moieties on your GlcNAc derivative could sterically hinder enzyme binding.

    • Incorrect Substrate Concentrations: High substrate concentrations can sometimes lead to substrate inhibition, while very low concentrations will result in a slow reaction rate. An optimal acceptor-to-donor ratio is crucial for maximizing yield.[11]

  • Product Inhibition/Hydrolysis:

    • Product Inhibition: The accumulation of the product, UDP, can inhibit the enzyme. The inclusion of an alkaline phosphatase can help to remove UDP and drive the reaction forward.[3]

    • Product Hydrolysis: If using a glycosidase for synthesis (a transglycosylation approach), the product can be susceptible to secondary hydrolysis by the same enzyme.[11] Optimizing reaction time and removing the product as it is formed can mitigate this.

  • Reaction Environment:

    • Organic Co-solvents: The addition of certain organic co-solvents can sometimes improve yields by reducing water activity and favoring synthesis over hydrolysis.[12] However, the choice and concentration of the solvent are critical as they can also denature the enzyme.

A logical troubleshooting workflow for low yield is presented below.

low_yield_troubleshooting start Low/No Product Yield check_enzyme 1. Verify Enzyme Activity - Run control reaction - Check storage conditions start->check_enzyme check_substrates 2. Check Substrates - Confirm concentration & purity - Check UDP-Gal stability check_enzyme->check_substrates Enzyme OK sub_enzyme_issue Replace/Re-purify Enzyme check_enzyme->sub_enzyme_issue Problem Found check_conditions 3. Verify Reaction Conditions - pH, Temperature - Mn2+ concentration check_substrates->check_conditions Substrates OK sub_substrate_issue Use Fresh Substrates Consider in situ generation check_substrates->sub_substrate_issue Problem Found check_inhibition 4. Investigate Inhibition - Add alkaline phosphatase - Monitor reaction time course check_conditions->check_inhibition Conditions OK sub_conditions_issue Optimize pH, Temp, [Mn2+] check_conditions->sub_conditions_issue Problem Found successful Yield Improved check_inhibition->successful Inhibition Addressed sub_inhibition_issue Modify Protocol check_inhibition->sub_inhibition_issue Problem Found sub_enzyme_issue->successful sub_substrate_issue->successful sub_conditions_issue->successful sub_inhibition_issue->successful

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Undesired By-products

Q: My final product contains significant impurities or by-products. What could be the cause?

A: The presence of by-products can be due to side reactions, substrate impurities, or the enzymatic activity itself.

  • Isomer Formation: When using certain β-galactosidases for transglycosylation, the formation of different linkages (e.g., β-1,6 or β-1,3) can occur in addition to the desired β-1,4 linkage, resulting in isomeric by-products.[13] The choice of enzyme is critical for regioselectivity.

  • Hydrolysis of Donor: If you are using a glycosidase, the donor substrate (e.g., lactose) can be hydrolyzed, leading to the accumulation of monosaccharides (glucose and galactose) in your reaction mixture.[13]

  • Substrate Impurities: Impurities in your acceptor or donor substrate preparations can lead to the synthesis of undesired products. Ensure high purity of starting materials.

  • Enzyme Contamination: The enzyme preparation itself might be contaminated with other glycosyltransferases or hydrolases. Use a highly purified enzyme preparation.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my N-acetyllactosamine derivative from the reaction mixture. What are the recommended methods?

A: Purification can be challenging due to the similar properties of the product, unreacted substrates, and by-products.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC is a common method for purification. For example, a Hypersil ODS column can be used for the separation of UDP-LacNAc.[7]

    • Ion-Exchange Chromatography: This is effective for separating charged molecules like nucleotide sugars from neutral products.[14]

    • Gel Filtration Chromatography: This method separates molecules based on size and can be used to remove the enzyme and larger substrates from the smaller disaccharide product.[13]

  • Solid-Phase Extraction (SPE): Cartridges like graphitized carbon can be used to retain and separate carbohydrates based on their hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: What is the role of β-1,4-galactosyltransferase (β4GalT) in this synthesis?

A: β-1,4-galactosyltransferase (β4GalT) is the enzyme that catalyzes the transfer of a galactose unit from an activated donor substrate, UDP-galactose, to the 4-position of an N-acetylglucosamine (GlcNAc) acceptor.[6][10] This reaction forms a β-1,4 glycosidic bond, resulting in the disaccharide N-acetyllactosamine.[4] β4GalT enzymes are typically type II membrane proteins located in the Golgi apparatus.[15]

The core reaction is as follows: UDP-galactose + N-acetyl-D-glucosamine-R → Galactose-β-1,4-N-acetyl-D-glucosamine-R + UDP

enzymatic_reaction UDP_Gal UDP-Galactose (Donor Substrate) Enzyme β-1,4-Galactosyltransferase (β4GalT) + Mn2+ UDP_Gal->Enzyme GlcNAc GlcNAc-R (Acceptor Substrate) GlcNAc->Enzyme LacNAc LacNAc-R (Product) Enzyme->LacNAc UDP UDP (By-product) Enzyme->UDP

Caption: Enzymatic synthesis of LacNAc derivatives by β4GalT.

Q2: How can I produce the UDP-galactose donor substrate cost-effectively?

A: UDP-galactose is a key, but expensive, substrate. Several strategies exist for its cost-effective production:

  • In situ Enzymatic Synthesis: A common approach is to generate UDP-galactose in the reaction vessel from less expensive starting materials. A popular multi-enzyme system uses:

    • Galactose-1-phosphate uridylyltransferase (GalT) to produce UDP-galactose from galactose-1-phosphate and UDP-glucose.[16]

    • UDP-glucose 4-epimerase (GalE) to convert the more readily available UDP-glucose into UDP-galactose.[8][17]

    • UDP-glucose pyrophosphorylase (GalU) to produce UDP-glucose from glucose-1-phosphate and UTP.[8]

  • Microbial Fermentation: Genetically engineered microorganisms can be used to produce UDP-galactose, but this can suffer from low yields and complex purification.[18]

udp_gal_synthesis cluster_0 UDP-Galactose Synthesis Pathways Glc1P Glucose-1-Phosphate UDP_Glc UDP-Glucose Glc1P->UDP_Glc GalU / UGP UTP UTP UTP->UDP_Glc UDP_Gal UDP-Galactose UDP_Glc->UDP_Gal GalE

Caption: Common enzymatic pathway for UDP-Galactose synthesis.

Q3: What analytical methods are best for monitoring the reaction and characterizing the product?

A: Several analytical techniques are suitable:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is an excellent method for the analysis of non-derivatized carbohydrates. It offers high sensitivity and resolution for separating LacNAc from substrates and isomeric by-products.[19][20][21]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (if the aglycon has a chromophore) or refractive index (RI) detection is widely used.[7][12]

  • Mass Spectrometry (MS): Coupling HPAEC or HPLC to a mass spectrometer (LC-MS) provides definitive structural information and confirmation of the product's molecular weight.[19]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for qualitatively monitoring the progress of the reaction.

Data Presentation

Table 1: Typical Reaction Conditions for β4GalT-mediated Synthesis

ParameterTypical Range/ValueNotes
Enzymeβ-1,4-galactosyltransferase (e.g., bovine, human)Activity and stability can vary between sources.[6]
Acceptor Substrate (GlcNAc)10 - 100 mMHigher concentrations can increase reaction rate but may also lead to substrate inhibition.
Donor Substrate (UDP-Gal)1.2 - 2.0 fold molar excess over acceptorA slight excess of the donor helps to drive the reaction to completion.[3]
Buffer50 - 100 mM HEPES or MESBuffer choice should ensure pH stability in the optimal range.
pH6.5 - 7.5Optimal pH is enzyme-dependent.[4][7]
Temperature30 - 37 °CHigher temperatures can increase reaction rate but may decrease enzyme stability over long incubation times.[3][7]
Cofactor (MnCl₂)1 - 10 mMEssential for catalytic activity.[5][7]
AdditivesAlkaline Phosphatase (1-10 U/mL)Recommended to remove the inhibitory by-product UDP.[3]
Reaction Time4 - 72 hoursMonitor reaction progress to determine the optimal endpoint and avoid potential product degradation.[3][7]

Table 2: Comparison of Synthesis Strategies

StrategyAdvantagesDisadvantagesTypical Yields
Direct Enzyme-Substrate Mixing Simple setup, well-defined components.High cost of UDP-galactose, potential for product inhibition by UDP.[22]30-60%
One-Pot Multi-Enzyme System Uses inexpensive starting materials, continuous supply of UDP-Gal.[8]More complex setup, requires optimization of multiple enzyme activities.60-95%
Transglycosylation (Glycosidase) Uses inexpensive donor (e.g., lactose), single enzyme.[12][13]Lower regioselectivity (by-product formation), risk of product hydrolysis.[11]35-50%[12]
Organic Co-solvent Addition Can suppress hydrolysis and increase yield.[12]Risk of enzyme denaturation, requires careful solvent selection and optimization.Up to 50%[12]

Experimental Protocols

Protocol 1: Standard Enzymatic Synthesis of N-acetyllactosamine

This protocol describes a standard batch reaction using commercially available reagents.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL, add the components in the following order:

      • 58 µL sterile deionized water

      • 10 µL of 1 M HEPES buffer (pH 7.4) (Final: 100 mM)

      • 10 µL of 100 mM MnCl₂ (Final: 10 mM)

      • 10 µL of 100 mM N-acetylglucosamine (GlcNAc) (Final: 10 mM)

      • 10 µL of 12 mM UDP-galactose (Final: 1.2 mM, 1.2x excess)

      • 1 µL of Alkaline Phosphatase (e.g., 10 U/µL) (Final: 10 U/mL)

  • Enzyme Addition:

    • Add 1 µL of β-1,4-galactosyltransferase 1 (β4GalT1) (e.g., 1 U/µL). Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 24 hours in a thermomixer or water bath.

  • Reaction Termination:

    • Stop the reaction by heating the mixture at 95°C for 5 minutes to denature the enzymes.[3]

  • Sample Preparation for Analysis:

    • Centrifuge the tube at 13,000 x g for 5 minutes to pellet the denatured protein.[3]

    • Transfer the supernatant to a new tube for analysis by HPAEC-PAD or HPLC.

Protocol 2: Analysis by HPAEC-PAD

This is a general protocol for the analysis of LacNAc. Conditions may need to be optimized for your specific system and derivative.

  • Instrumentation:

    • Use a high-performance anion-exchange chromatography system (e.g., Dionex) equipped with a pulsed amperometric detector (PAD) and a gold working electrode.[20]

  • Column:

    • A carbohydrate-specific anion-exchange column, such as a CarboPac PA100 (4 x 250 mm), is recommended.[20][23]

  • Mobile Phase:

    • Prepare an isocratic mobile phase of 100 mM Sodium Hydroxide (NaOH) with 50 mM Sodium Acetate. The exact concentration may need to be optimized to achieve the best separation.

  • Flow Rate:

    • Set the flow rate to 0.8 - 1.0 mL/min.

  • Injection and Run:

    • Inject 10-25 µL of the reaction supernatant (from Protocol 1, step 5).

    • Run the analysis for a sufficient time to allow for the elution of all components (typically 20-30 minutes).

  • Data Analysis:

    • Identify the product peak by comparing its retention time to that of a pure N-acetyllactosamine standard.

    • Quantify the product by integrating the peak area and comparing it to a standard curve.

References

addressing purity issues in N-Acetyllactosamine Heptaacetate preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purity issues encountered during the synthesis and purification of N-Acetyllactosamine Heptaacetate. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, focusing on identifying the problem and providing actionable solutions.

Problem 1: Low Yield of the Desired β-Anomer and Presence of the α-Anomer

Symptoms:

  • ¹H NMR spectrum shows two distinct signals in the anomeric region (typically between 4.5 and 6.0 ppm).

  • HPLC analysis reveals two closely eluting peaks of the same mass.

  • The overall isolated yield of the pure β-anomer is lower than expected.

Possible Causes:

  • Reaction Conditions Favoring Anomerization: The choice of glycosyl donor, promoter/catalyst, and solvent can influence the stereochemical outcome of the glycosylation reaction. Lewis acids used as promoters can sometimes lead to the formation of an oxocarbenium ion intermediate, which can be attacked from either the α or β face.[1]

  • Anomerization During Workup or Purification: Exposure to acidic or basic conditions during the workup or purification on certain stationary phases (e.g., acidic silica (B1680970) gel) can cause the anomerization of the desired product.

Solutions:

  • Optimize Reaction Conditions:

    • Neighboring Group Participation: Utilize a glycosyl donor with a participating group at the C-2 position (e.g., an acetyl group) to favor the formation of the 1,2-trans glycosidic linkage, which corresponds to the β-anomer for glucose and galactose derivatives.

    • Catalyst Choice: Weaker Lewis acids may offer better selectivity. For instance, in some boron-catalyzed glycosylations, BF₃·OEt₂ provides better selectivity for glycosidic bond formation over scrambling compared to the more reactive B(C₆F₅)₃.

    • Solvent: The solvent can influence the stability of intermediates. Nitrile solvents, for example, can sometimes promote the formation of β-glycosides.

  • Careful Workup and Purification:

    • Neutralize the Reaction Mixture: Ensure that the reaction mixture is fully neutralized before solvent evaporation and chromatography.

    • Deactivate Silica Gel: If using silica gel for flash chromatography, consider deactivating it by pre-treating with a solvent system containing a small amount of a neutral or basic modifier like triethylamine (B128534) (1-3%).[2]

    • Alternative Stationary Phases: Consider using reversed-phase (C18) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) on an amine-functionalized column, which are less likely to cause anomerization.[3]

Problem 2: Presence of Regioisomeric Impurities (e.g., β(1→6) Linkage instead of β(1→4))

Symptoms:

  • Complex ¹H and ¹³C NMR spectra with unexpected signals, even after separating the α and β anomers.

  • Mass spectrometry confirms the correct mass for the disaccharide, but the connectivity is incorrect. This is particularly relevant in enzymatic syntheses where enzyme specificity is crucial.

Possible Causes:

  • Non-Regioselective Glycosylation: In chemical synthesis, if there are multiple free hydroxyl groups on the acceptor molecule, the glycosylation may not be entirely regioselective, leading to the formation of different linkage isomers.

  • Enzyme Specificity in Enzymatic Synthesis: The β-galactosidase used in enzymatic synthesis might exhibit side activities, leading to the formation of small amounts of the β(1→6) or other regioisomers.[4][5][6]

Solutions:

  • Chemical Synthesis Strategy:

    • Orthogonal Protecting Groups: Employ a protecting group strategy that leaves only the desired hydroxyl group (e.g., the C-4 hydroxyl of the GlcNAc acceptor) available for glycosylation.

  • Enzymatic Synthesis Strategy:

    • Enzyme Selection: Use a highly regioselective β-galactosidase, such as the one from Bacillus circulans, which is known to produce N-acetyllactosamine with very low contamination of its β(1→6) isomer.[4][5][6]

    • Optimize Reaction Conditions: Adjusting parameters like pH, temperature, and substrate concentrations can sometimes improve the regioselectivity of the enzymatic reaction.

Problem 3: Incomplete Acetylation or Unwanted Deacetylation

Symptoms:

  • Broad signals in the ¹H NMR spectrum, particularly in the regions of the sugar backbone protons.

  • Presence of multiple spots on TLC analysis, often more polar than the desired product.

  • Mass spectrometry data may show peaks corresponding to incompletely acetylated products.

Possible Causes:

  • Insufficient Acetylating Reagent or Reaction Time: The acetylation reaction may not have gone to completion.

  • Hydrolysis During Workup: Exposure to aqueous basic conditions (e.g., during a bicarbonate wash) for extended periods can lead to the hydrolysis of the acetate (B1210297) esters.

Solutions:

  • Ensure Complete Acetylation:

    • Use a sufficient excess of the acetylating agent (e.g., acetic anhydride) and a suitable catalyst (e.g., pyridine (B92270) or DMAP).

    • Monitor the reaction by TLC until the starting material is fully consumed.

  • Gentle Workup:

    • Minimize the time the product is in contact with aqueous basic solutions.

    • Use milder conditions for neutralization if necessary.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the anomeric configuration (α vs. β) of my this compound?

A1: The most reliable method is ¹H NMR spectroscopy. The key diagnostic parameter is the coupling constant between the anomeric proton (H-1) and the proton at C-2 (H-2), denoted as ³J(H1, H2).[7]

  • β-anomer: The H-1 and H-2 protons are in a trans-diaxial relationship, resulting in a large coupling constant, typically in the range of 7-9 Hz.[7]

  • α-anomer: The H-1 (axial) and H-2 (equatorial) protons have a gauche relationship, leading to a smaller coupling constant, usually between 2-4 Hz.[7]

Additionally, the chemical shift of the anomeric proton can be indicative, with the α-anomer's proton often appearing at a lower field (further downfield) than the β-anomer's.[8][9]

Q2: What are the typical ¹H NMR chemical shifts for the anomeric protons of peracetylated N-acetylglucosamine and galactose?

A2: While the exact chemical shifts for this compound can vary slightly based on the solvent and instrument, the general ranges for the constituent monosaccharides are a good reference. For acetylated glucosamine, the α-anomeric proton is typically observed around 5.42 ppm, while the β-anomer is around 4.68 ppm.[8] For acetylated glucose, the α-anomer is around 5.1-5.2 ppm and the β-anomer is around 4.5-4.6 ppm.[4] The anomeric proton of the galactose unit in this compound will have its own characteristic shift.

Q3: Can I separate the α and β anomers of this compound?

A3: Yes, separation is often achievable using chromatographic techniques.

  • Flash Chromatography: Careful flash chromatography on silica gel, potentially with a gradient elution, can sometimes separate the anomers.

  • HPLC: Reversed-phase HPLC (e.g., on a C18 column) or HILIC is generally more effective for separating closely related isomers like anomers.[1][10] The separation can be challenging and may require optimization of the mobile phase composition and gradient.[1][11]

Q4: What is a good starting point for a flash chromatography purification protocol?

A4: A common approach for purifying acetylated sugars is to use normal-phase chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. You can determine the optimal solvent system by TLC, aiming for an Rf value of around 0.2-0.3 for the desired product.[12]

  • Loading: The crude product can be loaded neat if it's an oil, dissolved in a minimal amount of a non-polar solvent like dichloromethane, or dry-loaded by adsorbing it onto a small amount of silica gel.[2][13][14]

Q5: Are there any non-chromatographic methods to improve the purity of my this compound?

A5: Recrystallization can be an effective method for purifying solid compounds. The choice of solvent is critical and needs to be determined empirically. A common approach is to dissolve the compound in a good solvent (e.g., hot ethanol (B145695) or isopropanol) and then add a poor solvent (e.g., water or hexanes) until the solution becomes turbid, followed by slow cooling.

Data Presentation

Table 1: ¹H NMR Parameters for Anomer Identification

AnomerAnomeric Proton (H-1) Relationship to H-2Typical ³J(H1, H2) Coupling Constant (Hz)Typical Anomeric Proton Chemical Shift (ppm)
β-anomer trans-diaxial7 - 9[7]~4.5 - 4.7[4]
α-anomer axial-equatorial (gauche)2 - 4[7]~5.1 - 5.4[8]

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

Table 2: Comparison of Purification Techniques

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Flash Chromatography Silica GelHexanes/Ethyl Acetate gradient[12]Good for large scale, cost-effective.Can cause anomerization if silica is acidic.[2]
Reversed-Phase HPLC C18Acetonitrile/Water gradient[10]High resolution, good for separating anomers.Requires specialized equipment, smaller scale.
HILIC Amine-functionalized silicaAcetonitrile/Water gradient[3]Good for polar compounds, can separate anomers.Can be more complex to develop methods.
Recrystallization N/ASolvent/anti-solvent pairCan provide very high purity, scalable.Not all compounds crystallize well.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material (a common rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight).[14]

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure.[13] Ensure the silica bed is level and free of cracks.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[13][14]

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the solution to the top of the column with a pipette.[13]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[2]

  • Analysis:

    • Combine the fractions containing the pure product based on TLC analysis.

    • Evaporate the solvent under reduced pressure.

    • Confirm the purity and identity of the final product by ¹H NMR and mass spectrometry.

Protocol 2: ¹H NMR Analysis for Anomeric Purity
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the anomeric region (typically 4.5-6.0 ppm).

    • Integrate the signals corresponding to the anomeric protons of the α and β anomers. The ratio of the integrals will give the anomeric ratio.

    • Measure the coupling constant ³J(H1, H2) for each anomeric signal to confirm the configuration. A value of ~7-9 Hz confirms the β-anomer, while a value of ~2-4 Hz indicates the α-anomer.[7]

Visualizations

Logical Workflow for Troubleshooting Purity Issues

Purity_Troubleshooting start Crude N-Acetyllactosamine Heptaacetate Sample analyze Analyze Purity (¹H NMR, HPLC, TLC) start->analyze is_pure Is Purity > 95%? analyze->is_pure end_product Pure Product is_pure->end_product Yes impurity_id Identify Impurity Type is_pure->impurity_id No anomers α/β Anomers Present impurity_id->anomers regioisomers Regioisomers or Other Side-Products impurity_id->regioisomers incomplete_rxn Incomplete Acetylation or Degradation impurity_id->incomplete_rxn solution_anomers Purification Strategy: - HPLC (C18/HILIC) - Careful Flash Chromatography (deactivated silica) anomers->solution_anomers solution_regio Re-evaluate Synthesis: - Protecting Group Strategy - Enzyme Specificity regioisomers->solution_regio solution_incomplete Review Reaction & Workup: - Drive Acetylation to Completion - Gentle Workup Conditions incomplete_rxn->solution_incomplete reanalyze Re-analyze Purified Fractions solution_anomers->reanalyze solution_regio->reanalyze solution_incomplete->reanalyze reanalyze->is_pure

Caption: Troubleshooting workflow for purity issues in this compound preparations.

N-Glycan Branching and Signaling Pathway

N_Glycan_Signaling cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane MGAT1 MGAT1 hybrid Hybrid N-Glycan MGAT1->hybrid MGAT2 MGAT2 complex_bi Complex N-Glycan (bi-antennary) MGAT2->complex_bi MGAT4_5 MGAT4/5 complex_multi Complex N-Glycan (tri/tetra-antennary) MGAT4_5->complex_multi B4GALT B4GALT (forms LacNAc) poly_lacnac Poly-N-Acetyllactosamine (poly-LacNAc) B4GALT->poly_lacnac adds Gal to GlcNAc high_mannose High Mannose N-Glycan high_mannose->MGAT1 hybrid->MGAT2 complex_bi->MGAT4_5 complex_multi->B4GALT adds Gal to GlcNAc RTK Receptor Tyrosine Kinase (RTK) poly_lacnac->RTK Glycosylation RTK_glyco Glycosylated RTK with poly-LacNAc signaling Downstream Signaling (e.g., Ras-MAPK pathway) RTK_glyco->signaling Activation & Dimerization ligand Growth Factor (Ligand) ligand->RTK_glyco Binding

Caption: Role of N-Acetyllactosamine (LacNAc) in N-glycan branching and cell signaling modulation.

References

Technical Support Center: Troubleshooting NMR Spectra of Complex Acetylated Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the NMR analysis of complex acetylated carbohydrates. The following sections offer troubleshooting advice and frequently asked questions to help you acquire and interpret high-quality spectra.

General Troubleshooting Workflow

Before diving into specific issues, the following workflow provides a general approach to diagnosing problems with your NMR spectra.

G cluster_issues Common Issues cluster_solutions Potential Solutions start Acquire NMR Spectrum q1 Is Spectrum Quality Acceptable? start->q1 end_node Proceed with Analysis & Interpretation q1->end_node Yes p1 Poor Signal-to-Noise (S/N) q1->p1 No p2 Broad Peaks q1->p2 p3 Overlapping Signals q1->p3 p4 Solvent & Impurity Peaks q1->p4 s1 Increase Scans Increase Concentration Check Probe Tuning p1->s1 s2 Increase Temperature Decrease Concentration Check for Paramagnetics Change Solvent p2->s2 s3 Use Higher Field NMR Run 2D Experiments (COSY, HSQC) Change Solvent/Temperature p3->s3 s4 Solvent Suppression Lyophilize from D2O Purify Sample p4->s4 G cluster_prep Sample Preparation Workflow s1 Weigh Purified Sample (5-10 mg) s2 Select Solvent (e.g., D₂O) s1->s2 s3 Lyophilize with D₂O (2-3 cycles) s2->s3 s4 Dissolve in 0.5 mL Deuterated Solvent s3->s4 s5 Transfer to NMR Tube s4->s5 s6 Insert into Spectrometer s5->s6 G cluster_workflow 2D NMR Workflow for Structural Elucidation d1 1D ¹H Spectrum (Identify anomeric & acetyl regions) cosy COSY (H-H scalar coupling, trace backbone) d1->cosy tocsy TOCSY (Identify full spin systems for each residue) cosy->tocsy hsqc HSQC (Assign ¹³C signals for each proton) tocsy->hsqc hmbc HMBC (Confirm linkages, acetyl positions) hsqc->hmbc noesy NOESY/ROESY (Through-space proximity, confirm linkages & conformation) hmbc->noesy structure Elucidated Structure noesy->structure

Technical Support Center: Anomeric Selectivity in Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling anomeric selectivity in chemical glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during glycosylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing anomeric selectivity (α vs. β) in a glycosylation reaction?

A1: The stereochemical outcome of a glycosylation reaction is governed by a combination of competing factors.[1] Key influences include:

  • Neighboring Group Participation: A participating group at the C-2 position of the glycosyl donor, such as an acyl group (e.g., acetyl, benzoyl), is a dominant factor for obtaining 1,2-trans-glycosides.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the stability of reaction intermediates and thus the anomeric ratio.[1][3] For instance, acetonitrile (B52724) is known to favor the formation of β-glycosides under certain conditions.[1]

  • Temperature: Lowering the reaction temperature can have a strong effect on the glycosylation outcome, often increasing selectivity.[3][4]

  • Protecting Groups: Both participating and remote protecting groups on the glycosyl donor and acceptor can influence reactivity and stereoselectivity through steric and electronic effects.[2][5]

  • Glycosyl Donor and Acceptor Reactivity: The inherent reactivity of the donor and the nucleophilicity of the acceptor are crucial.[4][6] A mismatch in reactivity can lead to poor selectivity.

  • Activator/Promoter: The choice of activator or promoter can influence the reaction mechanism and the nature of the intermediates formed, thereby affecting the stereochemical outcome.[1][3]

Q2: How can I favor the formation of 1,2-trans-glycosides?

A2: The most reliable strategy for synthesizing 1,2-trans-glycosides is to use a glycosyl donor with a participating protecting group at the C-2 position, such as an acetyl or benzoyl group.[2] This group forms a cyclic acyloxonium ion intermediate, which sterically shields one face of the molecule, leading to the nucleophilic attack of the acceptor from the opposite face to yield the 1,2-trans product.

Q3: What strategies can be employed to favor the formation of 1,2-cis-glycosides?

A3: The synthesis of 1,2-cis-glycosides is often more challenging than 1,2-trans-glycosides.[4] Common strategies include:

  • Use of Non-Participating Protecting Groups: Employing a non-participating group, such as a benzyl (B1604629) ether, at the C-2 position of the glycosyl donor is essential.

  • Solvent Choice: Solvents that can stabilize an oxocarbenium ion, such as diethyl ether or dichloromethane (B109758), can favor the formation of the more thermodynamically stable anomer, which is often the α-anomer for glucose.

  • Halide Donors: The use of glycosyl halides (bromides or chlorides) can favor SN2-like displacement to give the 1,2-cis product.

  • Conformationally Restricted Donors: Utilizing donors with conformationally restraining cyclic protecting groups, like a 4,6-O-benzylidene acetal (B89532) in mannosylation, can promote the formation of β-mannosides (a 1,2-cis linkage).[7]

Q4: Can the glycosyl acceptor influence anomeric selectivity?

A4: Yes, the glycosyl acceptor plays a significant role. The nucleophilicity of the acceptor alcohol is a key factor.[6] Highly reactive acceptors may react quickly with an early-stage intermediate, while less reactive acceptors will react with a more stable intermediate, potentially leading to different anomeric ratios. Furthermore, the protecting groups on the acceptor can sterically hinder the approach to the anomeric center, influencing the stereochemical outcome.[8]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Suggestions
Low or No Anomeric Selectivity (mixture of α and β anomers) 1. Inappropriate C-2 protecting group on the donor for the desired anomer. 2. Suboptimal solvent choice. 3. Reaction temperature is too high. 4. Incorrect activator/promoter for the desired mechanism. 5. Mismatched reactivity between donor and acceptor.1. For 1,2-trans products, ensure a participating group (e.g., acetate, benzoate) is at C-2. For 1,2-cis, use a non-participating group (e.g., benzyl ether). 2. Screen different solvents. For β-glycosides, consider acetonitrile. For α-glycosides, ethereal solvents might be beneficial.[1] 3. Lower the reaction temperature; in some cases, temperatures as low as -78 °C can significantly improve selectivity.[4][8] 4. Consult the literature for promoter systems known to favor the desired anomeric outcome for your specific glycosyl donor type. 5. Adjust the reactivity of the donor or acceptor by changing protecting groups. "Armed" donors (with electron-donating groups) are more reactive than "disarmed" donors (with electron-withdrawing groups).[9]
Formation of the Wrong Anomer 1. Unexpected neighboring group participation from a remote protecting group. 2. The reaction is under thermodynamic instead of kinetic control (or vice-versa). 3. The solvent is directing the stereochemistry opposite to what is expected.1. Investigate the potential for remote participation from other protecting groups on the sugar ring. Consider changing these groups. 2. Adjust reaction conditions. Lower temperatures generally favor kinetic products, while higher temperatures can lead to thermodynamic products. 3. The "nitrile effect" with acetonitrile typically favors β-products, but this is not universal.[1] Experiment with non-coordinating solvents like dichloromethane or toluene.
Low Reaction Yield 1. Poor reactivity of the glycosyl donor or acceptor. 2. Inefficient activation of the glycosyl donor. 3. Decomposition of the donor or acceptor under the reaction conditions.1. Use a more "armed" glycosyl donor or a more nucleophilic acceptor.[9] 2. Increase the amount of activator or try a different, more potent activator system. 3. Ensure all reagents and solvents are anhydrous. Consider adding molecular sieves. Check the stability of your protecting groups to the reaction conditions.
Formation of Orthoester Byproduct This is a common side reaction when using participating groups at C-2, especially with less reactive acceptors.[2]1. Use a less nucleophilic counterion in the activator system. 2. Change the participating group to one less prone to orthoester formation. 3. Increase the reactivity of the acceptor.

Experimental Protocols

General Protocol for Neighboring Group-Directed Glycosylation (1,2-trans Selectivity)

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation:

    • Dry all glassware thoroughly.

    • Ensure all solvents and reagents are anhydrous.

    • Activate molecular sieves (4 Å) by heating under vacuum.

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the glycosyl donor (1.0 eq) and glycosyl acceptor (1.2 eq) in an anhydrous solvent (e.g., dichloromethane).

    • Add activated molecular sieves.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Activation and Reaction:

    • Dissolve the activator (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Triflic acid (TfOH) for a thioglycoside donor) in the same anhydrous solvent.

    • Add the activator solution dropwise to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution for reactions involving NIS).

    • Filter the mixture through celite to remove molecular sieves.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Factors Influencing Anomeric Selectivity

Anomeric_Selectivity_Factors cluster_donor Glycosyl Donor cluster_acceptor Glycosyl Acceptor cluster_conditions Reaction Conditions Donor Glycosyl Donor C2_Protecting_Group C-2 Protecting Group (Participating vs. Non-participating) Donor->C2_Protecting_Group Leaving_Group Leaving Group (e.g., SPh, OAc, Cl) Donor->Leaving_Group Remote_Protecting_Groups Remote Protecting Groups (Steric/Electronic Effects) Donor->Remote_Protecting_Groups Outcome Anomeric Selectivity (α vs. β) C2_Protecting_Group->Outcome Major Influence Leaving_Group->Outcome Remote_Protecting_Groups->Outcome Acceptor Glycosyl Acceptor Nucleophilicity Nucleophilicity Acceptor->Nucleophilicity Acceptor_Protecting_Groups Protecting Groups (Steric Hindrance) Acceptor->Acceptor_Protecting_Groups Nucleophilicity->Outcome Acceptor_Protecting_Groups->Outcome Conditions Reaction Conditions Solvent Solvent (Polarity, Coordinating Ability) Conditions->Solvent Temperature Temperature Conditions->Temperature Activator Activator/Promoter Conditions->Activator Solvent->Outcome Temperature->Outcome Activator->Outcome

Caption: Factors influencing anomeric selectivity in glycosylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Poor Anomeric Selectivity Check_C2 Check C-2 Protecting Group (Participating for trans, Non-participating for cis?) Start->Check_C2 Correct_C2 Synthesize Donor with Correct C-2 Group Check_C2->Correct_C2 No Check_Temp Lower Reaction Temperature (e.g., to -40°C or -78°C) Check_C2->Check_Temp Yes Correct_C2->Check_Temp Improved_Selectivity Improved Selectivity? Check_Temp->Improved_Selectivity Check_Solvent Screen Solvents (e.g., MeCN, DCM, Et2O) Improved_Selectivity->Check_Solvent No End Optimized Selectivity Improved_Selectivity->End Yes Improved_Selectivity2 Improved Selectivity? Check_Solvent->Improved_Selectivity2 Check_Activator Change Activator/Promoter Improved_Selectivity2->Check_Activator No Improved_Selectivity2->End Yes Check_Activator->End

References

Technical Support Center: Method Refinement for High-Throughput Screening with Acetylated Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-throughput screening (HTS) assays involving acetylated sugars. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on refining experimental methods and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why are acetylated sugars used in HTS assays?

A1: Acetylated sugars are employed in HTS for several reasons. Per-O-acetylation (acetylating all hydroxyl groups) increases the lipophilicity of a sugar, which can enhance its ability to cross cell membranes in cell-based assays. Once inside the cell, endogenous esterases can remove the acetyl groups, releasing the sugar probe to interact with its intracellular targets. Additionally, specific O-acetylation on sugars, such as on sialic acids, is a key physiological modification involved in various signaling pathways, making these molecules important substrates for screening for novel therapeutics.

Q2: What are the main challenges when working with acetylated sugars in HTS?

A2: The primary challenges include:

  • Solubility: Per-O-acetylated sugars can have poor solubility in aqueous assay buffers.

  • Chemical Stability: The ester linkages of acetylated sugars can be susceptible to hydrolysis, especially at non-neutral pH, leading to a decrease in the concentration of the active substrate over time.

  • Enzymatic Deacetylation: In cell-based assays, the rate of deacetylation by cellular esterases can vary between cell types, affecting the intracellular concentration of the sugar probe. Inefficient deacetylation may lead to artifactual results.[1]

  • Assay Interference: The acetylated sugar or its breakdown products may interfere with the assay detection method (e.g., fluorescence quenching or enhancement).

Q3: How can I improve the solubility of my acetylated sugar in the assay buffer?

A3: To improve solubility, consider the following:

  • Co-solvents: A small percentage of an organic solvent like DMSO or ethanol (B145695) can be used to dissolve the acetylated sugar before diluting it in the aqueous buffer. It is crucial to determine the tolerance of your assay system (e.g., enzyme or cells) to the final concentration of the organic solvent.

  • Detergents: A low concentration of a non-ionic detergent (e.g., Triton X-100 or Tween-20) in the assay buffer can help to solubilize lipophilic molecules.

  • Stock Solutions: Prepare a high-concentration stock solution in a suitable organic solvent and then dilute it to the final working concentration in the assay buffer. For some compounds, it is not recommended to store the aqueous solution for more than one day.[1]

Q4: What are the key quality control parameters for an HTS assay with acetylated sugars?

A4: The most important quality control parameters are:

  • Z'-factor: This is a statistical measure of the separation between the positive and negative controls in the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2]

  • Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio indicates a more robust assay.

  • Coefficient of Variation (%CV): This measures the variability of the data. A lower %CV is desirable.

Troubleshooting Guides

Problem Potential Causes Recommended Solutions
Low Z'-factor (<0.5) 1. Low signal-to-background ratio.2. High variability in positive or negative controls.3. Reagent instability (e.g., degradation of the acetylated sugar).1. Optimize substrate and enzyme concentrations to maximize the assay window.2. Ensure robust positive and negative controls. Increase the number of control wells per plate.3. Prepare fresh reagents for each run. Verify the stability of the acetylated sugar under assay conditions.
High variability in replicates (%CV > 15%) 1. Inconsistent liquid handling.2. Poor mixing of reagents.3. Edge effects in the microplate.4. Precipitation of the acetylated sugar or test compounds.1. Calibrate and maintain automated liquid handlers.2. Ensure thorough mixing after each reagent addition.3. Avoid using the outer wells of the microplate or fill them with buffer to minimize evaporation.4. Visually inspect plates for precipitates. Decrease the final compound concentration or add a solubilizing agent compatible with the assay.
High rate of false positives 1. Test compounds interfere with the detection method (e.g., autofluorescence).2. Non-specific inhibition due to compound aggregation.3. Reactive compounds that modify assay components.1. Perform a counter-screen without the enzyme or a key reagent to identify interfering compounds.2. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.3. Conduct orthogonal assays to confirm hits.
Inconsistent results in cell-based assays 1. Variable deacetylation of the sugar probe by cellular esterases.2. Cytotoxicity of the acetylated sugar or test compounds.3. Changes in cell health or passage number affecting metabolism.1. Measure the esterase activity of the cell line to ensure it is sufficient for probe activation.2. Perform a cytotoxicity assay in parallel with the primary screen.3. Maintain consistent cell culture conditions, including passage number and seeding density.

Data Presentation

Table 1: HTS Assay Performance Metrics for Sialyltransferase and Fucosyltransferase Assays

The following table summarizes the performance of a fluorescence polarization-based HTS assay for five different glycosyltransferases. The Z' factor was consistently above 0.8 for each enzyme, indicating a robust and reliable assay.[3]

EnzymeZ' Factor
ST6Gal I> 0.8
ST3Gal I> 0.8
ST3Gal III> 0.8
FUT6> 0.8
FUT7> 0.8

Experimental Protocols

Protocol 1: Fluorescence-Based HTS for Sialic Acid Acetylesterase (SIAE) Inhibitors

This protocol is adapted from a fluorescence polarization-based assay to identify inhibitors of SIAE.

Assay Principle: SIAE protein is incubated with test compounds and a fluorophosphonate-rhodamine (FP-Rh) activity-based probe. Inhibitors of SIAE will prevent the interaction between the enzyme and the probe, resulting in a low fluorescence polarization signal.

Materials:

  • SIAE protein

  • Assay Buffer: 1X DPBS with 0.01% Pluronic F-127

  • Fluorophosphonate-rhodamine (FP-Rh) probe

  • Test compounds dissolved in DMSO

  • 1536-well microtiter plates

Procedure:

  • Dispense 3 µL of assay buffer into columns 1-3 of a 1536-well plate (negative controls).

  • Dispense 3 µL of assay buffer containing 0.73 µM of SIAE protein into columns 4-48.

  • Add 39 nL of test compound in DMSO or DMSO alone (for controls) to the appropriate wells for a final DMSO concentration of 0.97%.

  • Incubate the plate for 45 minutes at 25°C to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the FP-Rh probe.

  • Read the fluorescence polarization (mP) after an appropriate incubation time.

Data Analysis: Calculate the percent inhibition for each compound relative to the positive (DMSO) and negative (no enzyme) controls.

Protocol 2: Fluorometric HTS for Peptidoglycan O-Acetyltransferase Inhibitors

This protocol describes a fluorometric assay to screen for inhibitors of peptidoglycan O-acetyltransferases using a surrogate substrate.

Assay Principle: The O-acetyltransferase is monitored as an esterase using the fluorogenic substrate 4-methylumbelliferylacetate (4MU-Ac). Enzyme activity releases the fluorescent product 4-methylumbelliferone, which can be quantified.

Materials:

  • Peptidoglycan O-acetyltransferase (e.g., Neisseria gonorrhoeae PatB or Staphylococcus aureus OatA)

  • Assay Buffer: 50 mM sodium phosphate, pH 7.0

  • 4-methylumbelliferylacetate (4MU-Ac)

  • Test compounds in DMSO

  • 384-well black, clear-bottom microplates

Procedure:

  • Dispense test compounds and controls into the wells of a 384-well plate.

  • Add the enzyme to each well and incubate for a short period to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 4MU-Ac to each well.

  • Monitor the increase in fluorescence over time using a plate reader (Excitation: 360 nm, Emission: 450 nm).

  • Determine the initial reaction velocity for each well.

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine IC50 values for confirmed hits by performing dose-response experiments.[4][5]

Mandatory Visualization

Signaling_Pathway_of_O_Acetylated_Sialic_Acids cluster_golgi Golgi Apparatus cluster_cell_surface Cell Surface / Extracellular AcCoA Acetyl-CoA SOAT Sialic Acid O-Acetyltransferase (SOAT/CASD1) AcCoA->SOAT CMP_Sia CMP-Sialic Acid CMP_Sia->SOAT CMP_OAcSia CMP-O-Acetyl Sialic Acid SOAT->CMP_OAcSia Sialyltransferase Sialyltransferase CMP_OAcSia->Sialyltransferase OAc_Glycoconjugate O-Acetylated Glycoconjugate Sialyltransferase->OAc_Glycoconjugate Glycoconjugate Nascent Glycoconjugate Glycoconjugate->Sialyltransferase OAc_Glycoconjugate_out O-Acetylated Glycoconjugate OAc_Glycoconjugate->OAc_Glycoconjugate_out Transport to Cell Surface SIAE Sialic Acid O-Acetylesterase (SIAE) OAc_Glycoconjugate_out->SIAE Siglec Siglec Receptor OAc_Glycoconjugate_out->Siglec Binding Blocked DeOAc_Glycoconjugate De-O-Acetylated Glycoconjugate SIAE->DeOAc_Glycoconjugate DeOAc_Glycoconjugate->Siglec Binding Enabled Immune_Modulation Immune Modulation Siglec->Immune_Modulation

Caption: Biosynthesis and signaling of O-acetylated sialic acids.

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screening cluster_analysis Data Analysis & Follow-up Assay_Dev Assay Development & Optimization Reagent_Prep Reagent Preparation (Enzyme, Acetylated Sugar, Detection Reagents) Assay_Dev->Reagent_Prep Compound_Plate Compound Library Plating (384/1536-well plates) Reagent_Prep->Compound_Plate Reagent_Add Automated Reagent Addition (Enzyme, Substrate) Compound_Plate->Reagent_Add Incubation Incubation Reagent_Add->Incubation Detection Signal Detection (Fluorescence, etc.) Incubation->Detection Data_QC Data Acquisition & QC (Z'-factor, S/B Ratio) Detection->Data_QC Hit_ID Primary Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assays & Hit Validation Dose_Response->Orthogonal_Assay SAR SAR Orthogonal_Assay->SAR Lead Optimization (SAR)

Caption: General workflow for HTS with acetylated sugars.

References

Technical Support Center: Optimization of Protecting Group Strategy for LacNAc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acetyllactosamine (LacNAc) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the strategic use of protecting groups in the chemical synthesis of LacNAc and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a protecting group strategy for LacNAc synthesis?

A1: The selection of a protecting group strategy is paramount for a successful LacNAc synthesis. Key factors include:

  • Orthogonality: Protecting groups must be "orthogonal," meaning each type of protecting group can be selectively removed without affecting others.[1][2][3] This is crucial for the stepwise construction of complex oligosaccharides.[1][3]

  • Reactivity and Stereoselectivity: Protecting groups significantly influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction.[1][4][5][6] For instance, electron-withdrawing groups like esters ("disarmed" donors) decrease reactivity, while electron-donating groups like ethers ("armed" donors) increase it.[1][5]

  • Neighboring Group Participation: A participating group at the C-2 position (e.g., an acetyl group) can direct the formation of a 1,2-trans-glycosidic bond, which is essential for the β-linkage in LacNAc.[4]

  • Stability: The chosen protecting groups must be stable under the various reaction conditions they will be subjected to throughout the synthesis.[2]

  • Ease of Removal: The final deprotection steps should be high-yielding and not compromise the integrity of the synthesized oligosaccharide.[7]

Q2: Which protecting groups are commonly used for the N-acetylglucosamine (GlcNAc) unit in LacNAc synthesis?

A2: The N-acetyl group of GlcNAc itself can participate in glycosylation, but often a different protecting group is used on the nitrogen during synthesis to modulate reactivity and prevent side reactions. Common choices include:

  • Phthalimido (Phth): Offers excellent directing capabilities for β-glycosylation but requires harsh conditions for removal (e.g., hydrazine), which may not be suitable for sensitive substrates.

  • 2,2,2-Trichloroethoxycarbonyl (Troc): A robust protecting group that can be removed under mild reductive conditions (e.g., zinc in acetic acid), making it compatible with many other protecting groups.[8][9]

  • N-Trifluoroacetyl (TFAc): Can be optimal for both reaction yields and purification, and can be introduced via N-amide transacylation.[8]

  • Tetrachlorophthalimido (TCP): Similar to Phth but can offer different solubility and reactivity profiles.[4]

  • Azido (N3): Can be reduced to an amine and then acetylated. It is a non-participating group, which can be useful in certain strategies.

Q3: What are common protecting groups for the galactose (Gal) unit?

A3: The choice of protecting groups for the galactose unit is critical for controlling reactivity and regioselectivity in subsequent glycosylation steps. Common strategies involve a combination of:

  • "Permanent" protecting groups: These remain throughout the synthesis until the final deprotection. Benzyl (B1604629) (Bn) ethers are widely used due to their stability under a wide range of conditions and their removal by catalytic hydrogenation.[2][10]

  • "Temporary" protecting groups: These are removed at intermediate stages to allow for further glycosylation at a specific position. Examples include:

    • Esters: Acetyl (Ac) and Benzoyl (Bz) groups are common. They are electron-withdrawing and "disarm" the glycosyl donor.[1][5]

    • Silyl ethers: Such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), which offer tunable lability.

    • Acetals: Benzylidene or isopropylidene acetals are often used to protect diols, such as the 4,6-hydroxyls of galactose.[10] These can be regioselectively opened to expose either the C-4 or C-6 hydroxyl group.[10]

Troubleshooting Guides

Problem 1: Low yield in the glycosylation step to form the β-linkage.

Possible Cause Suggested Solution
Low reactivity of the glycosyl donor ("disarmed"). Replace ester protecting groups (e.g., acetyl) on the glycosyl donor with ether protecting groups (e.g., benzyl) to create an "armed" donor with higher reactivity.[1]
Low nucleophilicity of the glycosyl acceptor. The choice of protecting groups on the acceptor can influence the nucleophilicity of the target hydroxyl group. Using benzyl ether protected acceptors has been shown to improve yields compared to acetylated ones.[8] Consider using a different protecting group scheme on the acceptor to enhance the reactivity of the specific hydroxyl group.
Suboptimal activation conditions. The choice of promoter is critical. For thioglycoside donors, common promoters include N-iodosuccinimide (NIS) in combination with a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf).[1] Optimize the promoter, temperature, and reaction time.
Formation of an oxazoline (B21484) side product from the GlcNAc donor. This is a common issue when using N-acetylated glucosamine (B1671600) donors. Using a different N-protecting group like Phth or Troc can prevent this side reaction. The addition of a Lewis acid like TMSOTf can sometimes suppress oxazoline formation by shifting the equilibrium towards the desired oxazolinium ion.[11]

Problem 2: Difficulty with the selective removal of a protecting group.

Possible Cause Suggested Solution
Lack of orthogonality in the protecting group scheme. Re-evaluate the protecting group strategy to ensure true orthogonality. For example, if you have both benzyl (Bn) and p-methoxybenzyl (PMB) ethers, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can selectively remove the PMB group. Silyl ethers can be removed with fluoride (B91410) sources (e.g., TBAF), while esters are removed by saponification (e.g., NaOMe in MeOH).
Incomplete deprotection. Increase the reaction time, temperature, or reagent equivalents. However, be cautious of potential side reactions with harsher conditions. Ensure the substrate is fully dissolved and the reagents are of high quality.
Undesired removal of other protecting groups. The deprotection conditions are too harsh. Use milder or more specific reagents. For example, for Troc group removal, zinc in acetic acid is a standard method.[9]

Problem 3: Poor stereoselectivity (formation of the α-anomer instead of the desired β-anomer).

Possible Cause Suggested Solution
Lack of a participating group at C-2 of the donor. Ensure a participating group, such as an acetyl (Ac) or benzoyl (Bz) group, is present at the C-2 position of the N-acetylglucosamine or galactose donor.[4] This group will form a cyclic intermediate that blocks the α-face, leading to the formation of the 1,2-trans product (β-anomer).
Use of a non-participating group at C-2. If a non-participating group (e.g., a benzyl ether) is at the C-2 position, the reaction may proceed through an SN1-like mechanism, leading to a mixture of anomers.[4] This strategy is typically employed when the 1,2-cis product is desired.
Solvent effects. Solvents can influence the stereochemical outcome of glycosylation. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the β-anomer. Experiment with different solvents.

Data Presentation

Table 1: Comparison of N-Protecting Groups on Glycosyl Donor in a [2+2] LacNAc Dimer Synthesis

N-Protecting Group on DonorAcceptor TypeGlycosylation Yield (%)Reference
N-TrocAcetylatedModerate[8]
N-PhthAcetylatedModerate[8]
N-TFAcAcetylatedGood[8]
N-TrocBenzylatedImproved[8]
N-PhthBenzylatedImproved[8]
N-TFAcBenzylatedOptimal [8]

Note: "Improved" and "Optimal" are as described in the source literature, suggesting a qualitative increase in yield and ease of purification with benzylated acceptors and the N-TFAc group, respectively.[8]

Experimental Protocols

Protocol 1: General Glycosylation using a Thioglycoside Donor

This protocol is a general representation and may require optimization for specific substrates.

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reactant Mixture: To a solution of the glycosyl donor (1 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents) in a dry, aprotic solvent (e.g., dichloromethane), add a molecular sieve (e.g., 4 Å) and stir for 30 minutes at room temperature.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).

  • Promoter Addition: Add the promoter, for example, N-iodosuccinimide (NIS) (1.5 equivalents), followed by a catalytic amount of trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf) (0.1-0.2 equivalents).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. If a silver salt was used, filter the mixture through a pad of celite to remove silver salts.

  • Workup: Dilute the mixture with the reaction solvent and wash with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Troc Group Deprotection

  • Dissolution: Dissolve the Troc-protected compound in a mixture of acetic acid and an appropriate co-solvent like ethyl acetate (B1210297) or THF.

  • Addition of Zinc: Add activated zinc dust (in excess, e.g., 10-20 equivalents) to the solution in portions.

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the excess zinc.

  • Workup: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene (B28343) to remove residual acetic acid.

  • Purification: Purify the resulting amine by silica gel column chromatography. The free amine can then be acetylated using standard conditions (e.g., acetic anhydride (B1165640) in pyridine).

Visualizations

Protecting_Group_Strategy_Workflow cluster_0 Monosaccharide Building Blocks cluster_1 Protection Strategy cluster_2 Glycosylation cluster_3 Elongation & Final Product GlcNAc GlcNAc Derivative Protect_GlcNAc Protect GlcNAc - N-group (e.g., Troc, Phth) - OH groups (e.g., Ac, Bn) GlcNAc->Protect_GlcNAc Gal Galactose Derivative Protect_Gal Protect Galactose - Permanent (e.g., Bn) - Temporary (e.g., Ac, Bz) - Diol (e.g., Benzylidene) Gal->Protect_Gal Glycosylation Glycosylation (e.g., NIS/TfOH) Protect_GlcNAc->Glycosylation Glycosyl Acceptor Protect_Gal->Glycosylation Glycosyl Donor Deprotection Selective Deprotection of Temporary Group Glycosylation->Deprotection Protected Disaccharide Final_Deprotection Global Deprotection Glycosylation->Final_Deprotection For final product Elongation Further Glycosylation Deprotection->Elongation Deprotection->Final_Deprotection Elongation->Deprotection Chain Elongation Cycle LacNAc Target LacNAc Oligosaccharide Final_Deprotection->LacNAc

Caption: General workflow for LacNAc synthesis highlighting key stages.

Orthogonal_Deprotection_Logic Start Fully Protected Oligosaccharide - Benzyl (Bn) - Acetyl (Ac) - TBDMS - Troc Ac_Removal Remove Acetyl (Ac) (e.g., NaOMe/MeOH) Start->Ac_Removal TBDMS_Removal Remove TBDMS (e.g., TBAF) Start->TBDMS_Removal Troc_Removal Remove Troc (e.g., Zn/AcOH) Start->Troc_Removal Intermediate1 Free Hydroxyl(s) Ac_Removal->Intermediate1 Intermediate2 Free Hydroxyl(s) TBDMS_Removal->Intermediate2 Intermediate3 Free Amine Troc_Removal->Intermediate3 Bn_Removal Remove Benzyl (Bn) (e.g., H2, Pd/C) Final_Product Final Deprotected Oligosaccharide Bn_Removal->Final_Product Intermediate1->TBDMS_Removal Intermediate1->Bn_Removal Intermediate2->Ac_Removal Intermediate3->Bn_Removal

Caption: Decision logic for orthogonal deprotection strategies.

References

Validation & Comparative

A Comparative Guide to N-Acetyllactosamine Heptaacetate and Other Glycosyl Donors in Glycosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of glycobiology and drug development, the efficient synthesis of complex oligosaccharides is paramount. The choice of glycosyl donor is a critical determinant of reaction yield, stereoselectivity, and overall efficiency. This guide provides an objective comparison of N-Acetyllactosamine Heptaacetate as a potential glycosyl donor against more commonly employed alternatives, such as thioglycosides and trichloroacetimidates, for the synthesis of N-acetyllactosamine (LacNAc)-containing structures. While direct comparative experimental data for this compound as a donor is limited in published literature, this guide extrapolates its expected performance based on established principles of glycosylation chemistry and compares it with reported data for other donor types.

Executive Summary

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of biologically significant glycans, including the poly-N-acetyllactosamine chains that are crucial for cell-cell recognition, immune responses, and cancer progression. The chemical synthesis of LacNAc-containing oligosaccharides typically involves the sequential coupling of monosaccharide building blocks. This guide evaluates the potential use of a pre-formed, per-acetylated LacNAc donor, this compound, in comparison to the more conventional stepwise approach using activated monosaccharide donors.

The evidence suggests that while conceptually straightforward, the use of this compound as a glycosyl donor would likely be hampered by low reactivity due to the presence of multiple electron-withdrawing acetate (B1210297) groups. In contrast, glycosyl donors such as trichloroacetimidates and thioglycosides offer greater reactivity and are more commonly utilized in the synthesis of LacNAc and its derivatives, albeit through a stepwise assembly.

Comparative Analysis of Glycosyl Donors

The performance of a glycosyl donor is primarily dictated by the nature of its leaving group at the anomeric center and the protecting groups on the carbohydrate backbone. Acetyl groups are known to be "disarming," reducing the reactivity of the donor by withdrawing electron density from the anomeric center. This makes the formation of the key oxocarbenium ion intermediate more difficult.

Glycosyl Donor TypeTypical Leaving GroupActivation ConditionsTypical Yields for LacNAc Synthesis (or similar disaccharides)StereoselectivityKey AdvantagesKey Disadvantages
This compound Acetate (OAc)Harsh; requires strong Lewis acids (e.g., TMSOTf, BF₃·OEt₂) at elevated temperatures.Expected to be low to moderate.Generally favors 1,2-trans products due to neighboring group participation by the C2-acetyl group.Commercially available as a stable, crystalline solid.[1][2]Low reactivity ("disarmed" donor); harsh activation conditions may lead to side reactions and protecting group migration.[3]
Thioglycosides (e.g., Thiophenyl, Thioethyl) Thioalkyl/Thioaryl (e.g., SPh, SEt)Thiophilic promoters (e.g., NIS/TfOH, DMTST).[4]Good to excellent.Can be influenced by solvent, temperature, and protecting groups. Often provides good stereocontrol.High stability to a wide range of reaction conditions; reactivity can be tuned ("armed" vs. "disarmed").[4]Requires stoichiometric amounts of often expensive or toxic promoters.
Trichloroacetimidates Trichloroacetimidate (B1259523) (-OC(=NH)CCl₃)Catalytic amounts of Lewis or Brønsted acids (e.g., TMSOTf, BF₃·OEt₂).[5]Good to excellent. A reported synthesis of a LacNAc derivative using a galactose trichloroacetimidate donor yielded 38%.[6]Generally high, favoring the anomer dictated by the anomeric configuration of the donor and reaction conditions.High reactivity; activated under mild conditions.[5]Can be moisture-sensitive; potential for side reactions like the formation of trichloroacetamide (B1219227) byproducts.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for glycosylation reactions using thioglycoside and trichloroacetimidate donors, which are commonly employed in the synthesis of LacNAc-containing oligosaccharides.

Protocol 1: Glycosylation using a Thioglycoside Donor

This protocol is adapted from standard procedures for the activation of thioglycosides with N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH).[4]

Materials:

  • Fully protected thioglycoside donor (1.0-3.0 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • Dry dichloromethane (B109758) (CH₂Cl₂)

  • N-iodosuccinimide (NIS) (1.2–4.0 equiv.)

  • Trifluoromethanesulfonic acid (TfOH) (0.1–0.5 equiv.)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor and activated molecular sieves.

  • Dissolve the glycosyl acceptor and thioglycoside donor in dry CH₂Cl₂ and stir at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Add NIS to the reaction mixture, followed by the catalytic amount of TfOH.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Glycosylation using a Trichloroacetimidate Donor

This protocol outlines a general procedure for the activation of glycosyl trichloroacetimidates with a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[5]

Materials:

  • Fully protected glycosyl trichloroacetimidate donor (1.0–3.0 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • Dry dichloromethane (CH₂Cl₂)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.5 equiv.)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor, glycosyl trichloroacetimidate donor, and activated molecular sieves.

  • Dissolve the reactants in dry CH₂Cl₂.

  • Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).

  • Add a catalytic amount of TMSOTf to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Once the donor is consumed, quench the reaction by adding saturated aqueous NaHCO₃.

  • Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Signaling Pathways and Biological Relevance

N-acetyllactosamine is a key structural component of N-glycans, which are synthesized in the endoplasmic reticulum and Golgi apparatus. The presence and branching of poly-N-acetyllactosamine chains on cell surface glycoproteins can modulate various signaling pathways, including those mediated by galectins.

N-Glycan Processing Pathway

The biosynthesis of complex N-glycans involves a series of enzymatic steps in the Golgi apparatus, where monosaccharides are sequentially added to a core glycan structure. The formation of N-acetyllactosamine is a critical step in the elongation of N-glycan antennae.

N_Glycan_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Precursor_Oligosaccharide Dolichol-PP-GlcNAc₂Man₉Glc₃ Glycosylated_Protein Glycoprotein (B1211001) (GlcNAc₂Man₉Glc₃) Precursor_Oligosaccharide->Glycosylated_Protein OST Protein Nascent Polypeptide Protein->Glycosylated_Protein High_Mannose High-Mannose N-Glycan Glycosylated_Protein->High_Mannose Glucosidases I/II, ER Mannosidase Hybrid_Complex Hybrid/Complex N-Glycan High_Mannose->Hybrid_Complex GlcNAcT-I, Mannosidase II LacNAc_Elongation Poly-N-acetyllactosamine Elongation Hybrid_Complex->LacNAc_Elongation GalT, GlcNAcT Terminal_Modification Terminal Sialylation/ Fucosylation LacNAc_Elongation->Terminal_Modification SialylT, FucT

Biosynthesis and processing of N-linked glycans.
Galectin-3 Signaling Pathway

Galectin-3 is a β-galactoside-binding lectin that can cross-link cell surface glycoproteins bearing poly-N-acetyllactosamine chains. This cross-linking can modulate various signaling pathways, influencing cell adhesion, proliferation, and apoptosis.

Galectin3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Galectin3 Galectin-3 (pentamer) Glycoprotein Glycoprotein (with poly-LacNAc) Galectin3->Glycoprotein Binds to poly-LacNAc Receptor Receptor Tyrosine Kinase (e.g., EGFR) Galectin3->Receptor Integrin Integrin Galectin3->Integrin Glycoprotein->Receptor Glycoprotein->Integrin Ras Ras Receptor->Ras Activation FAK FAK Integrin->FAK Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Adhesion, Migration ERK->Cell_Response FAK->Cell_Response

Galectin-3 mediated signaling through glycoprotein clustering.

Conclusion

While this compound is a readily available and stable compound, its utility as a glycosyl donor in complex oligosaccharide synthesis is likely limited by its inherently low reactivity. The presence of seven electron-withdrawing acetate groups renders the anomeric center "disarmed," necessitating harsh activation conditions that may compromise overall yield and lead to undesired side reactions.

For researchers and drug development professionals aiming to synthesize N-acetyllactosamine-containing glycans, a stepwise approach using more reactive glycosyl donors, such as thioglycosides or trichloroacetimidates of the constituent monosaccharides, remains the more established and likely more efficient strategy. These methods, supported by well-documented protocols, offer greater control over reactivity and stereoselectivity, ultimately enabling the successful construction of complex and biologically relevant glycoconjugates. Further research into the development of novel, highly reactive N-acetyllactosamine donors could, however, open new avenues for the convergent synthesis of these important structures.

References

A Comparative Guide to the Biological Activity of N-Acetyllactosamine and N-Acetyllactosamine Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of N-Acetyllactosamine (LacNAc) and its peracetylated derivative, N-Acetyllactosamine Heptaacetate. This document is intended to assist researchers in selecting the appropriate compound for their studies by providing objective comparisons and supporting experimental data.

Introduction

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a wide array of N-linked and O-linked glycans on the surface of cells. It plays a crucial role in various biological processes, including cell adhesion, signaling, and immune responses.[1] this compound is a synthetic, acetylated form of LacNAc. The addition of seven acetyl groups significantly alters its physicochemical properties, primarily enhancing its lipophilicity and cell permeability. This modification allows this compound to serve as a prodrug, delivering LacNAc more efficiently into the cellular environment where it can exert its biological effects after the removal of the acetyl groups by intracellular esterases.

Physicochemical and Pharmacokinetic Properties

The primary difference between N-Acetyllactosamine and its heptaacetate derivative lies in their chemical structure, which dictates their solubility, cell permeability, and ultimately, their bioavailability for intracellular processes.

PropertyN-AcetyllactosamineThis compoundRationale for Difference
Molecular Formula C14H25NO11C28H39NO18Addition of seven acetyl groups (C2H3O)
Molecular Weight 383.35 g/mol 677.6 g/mol Increased mass due to acetylation
Solubility High in aqueous solutionsLow in aqueous solutions, high in organic solventsAcetyl groups are hydrophobic
Cell Permeability LowHighIncreased lipophilicity allows for passive diffusion across the cell membrane
Bioavailability (Intracellular) LowHigh (as a precursor to LacNAc)Enhanced cell uptake and subsequent intracellular release of LacNAc

Biological Activity: A Comparative Overview

The biological activity of this compound is contingent on its intracellular conversion to N-Acetyllactosamine. Therefore, the downstream biological effects are those of LacNAc. The key advantage of using the heptaacetate form is the enhanced delivery of LacNAc to the intracellular environment.

Biological ProcessN-AcetyllactosamineThis compoundKey Considerations
N-Glycan Branching Serves as a substrate for glycosyltransferases to build complex N-glycans.[2]Acts as a more efficient precursor for intracellular LacNAc, potentially leading to increased N-glycan branching.The rate of intracellular deacetylation will influence the availability of LacNAc.
Galectin-3 Binding Acts as a ligand for galectin-3, modulating cell adhesion and signaling.[1]By increasing intracellular LacNAc, it can indirectly influence the surface expression of LacNAc-containing glycans, thereby affecting galectin-3 interactions at the cell surface.Effects on galectin-3 binding are an indirect consequence of altered glycan structures.
Cell Signaling Influences signaling pathways, such as the β1-integrin/FAK/AKT pathway in cancer cells, by modifying the glycosylation of cell surface receptors.[1][3]Provides a more robust method to study the effects of increased LacNAc on these signaling pathways due to enhanced delivery.[1]The observed signaling effects are dependent on the cellular machinery for glycosylation and the expression of relevant receptors.

Experimental Protocols

Assessment of Cellular Uptake and Intracellular Conversion

Objective: To quantify the intracellular concentration of N-Acetyllactosamine following treatment with either LacNAc or LacNAc Heptaacetate.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., cancer cell lines known to have active glycan metabolism) in 6-well plates and grow to 80-90% confluency.

  • Treatment: Treat cells with equimolar concentrations of N-Acetyllactosamine or this compound for various time points (e.g., 1, 4, 8, 24 hours). Include an untreated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer).

  • Quantification by Mass Spectrometry:

    • Perform a protein quantification assay on the cell lysates.

    • Extract small molecules from the lysates using a methanol/chloroform extraction method.

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular concentration of N-Acetyllactosamine. A standard curve with known concentrations of LacNAc should be used for accurate quantification.[4][5]

Galectin-3 Binding Assay (ELISA)

Objective: To assess the effect of increased intracellular N-Acetyllactosamine on the binding of galectin-3 to the cell surface.

Methodology: [6][7][8][9]

  • Cell Treatment: Treat cells with N-Acetyllactosamine or this compound as described above to modulate cell surface glycosylation.

  • ELISA Plate Preparation: Coat a 96-well ELISA plate with a capture antibody specific for a cell surface glycoprotein (B1211001) known to be modified with LacNAc.

  • Cell Lysate Application: Add cell lysates from treated and control cells to the coated wells and incubate to allow the glycoprotein to bind.

  • Galectin-3 Incubation: Add a known concentration of biotinylated galectin-3 to the wells and incubate.

  • Detection: Add streptavidin-HRP conjugate, followed by a chromogenic substrate (e.g., TMB).

  • Analysis: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of galectin-3 bound to the cell surface glycoprotein.

Analysis of N-Glycan Branching by Mass Spectrometry

Objective: To determine the effect of N-Acetyllactosamine and its heptaacetate derivative on the branching of N-glycans.

Methodology: [4][5][10]

  • Glycoprotein Extraction: Treat cells as described previously and extract total glycoproteins.

  • N-Glycan Release: Release N-glycans from the glycoproteins enzymatically using PNGase F.

  • Glycan Labeling: Label the released N-glycans with a fluorescent tag (e.g., 2-aminobenzamide) for detection.

  • HILIC-FLR-MS Analysis: Separate and analyze the labeled N-glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a fluorescence detector and a mass spectrometer.

  • Data Analysis: Identify and quantify the different N-glycan structures based on their retention times and mass-to-charge ratios. Compare the relative abundance of branched and poly-N-acetyllactosamine-containing structures between the different treatment groups.

Visualizing the Mechanism and Impact

Cellular Uptake and Action

The following diagram illustrates the differential uptake and subsequent intracellular action of N-Acetyllactosamine and this compound.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space LacNAc N-Acetyllactosamine membrane Cell Membrane LacNAc->membrane Low Permeability LacNAc_Hepta N-Acetyllactosamine Heptaacetate Esterases Intracellular Esterases LacNAc_Hepta->Esterases High Permeability (Passive Diffusion) LacNAc_released N-Acetyllactosamine Esterases->LacNAc_released Deacetylation Glycosyltransferases Glycosyltransferases LacNAc_released->Glycosyltransferases N_Glycans N-Glycan Branching Glycosyltransferases->N_Glycans

Caption: Cellular uptake and metabolic fate of LacNAc vs. its heptaacetate prodrug.

Signaling Pathway Modulation

Increased N-glycan branching due to enhanced LacNAc availability can modulate cell signaling pathways. The diagram below depicts the influence of LacNAc on the β1-integrin signaling cascade in cancer cells.[1][3][11]

G LacNAc Increased Cell Surface N-Acetyllactosamine Integrin β1-Integrin LacNAc->Integrin Modifies Glycosylation Gal3 Galectin-3 Integrin->Gal3 Alters Binding FAK FAK Integrin->FAK Inactivation Gal3->Integrin AKT AKT FAK->AKT Inactivation Proliferation Cell Proliferation & Migration AKT->Proliferation Inhibition

Caption: LacNAc-mediated modulation of the β1-integrin/FAK/AKT signaling pathway.

Conclusion

This compound serves as a valuable tool for researchers studying the intracellular roles of N-Acetyllactosamine. Its enhanced cell permeability allows for more efficient delivery of LacNAc into cells, leading to a more pronounced impact on downstream biological processes such as N-glycan branching and the modulation of cell signaling pathways. The choice between N-Acetyllactosamine and its heptaacetate derivative will depend on the specific experimental goals. For studies focusing on extracellular interactions, N-Acetyllactosamine may be sufficient. However, for investigating intracellular mechanisms and maximizing the biological response, this compound is the superior choice due to its prodrug nature. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the comparative effects of these two important glycobiological reagents.

References

A Comparative Guide to the Validation of N-Acetyllactosamine Precursors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for modulating and detecting N-acetyllactosamine (LacNAc) levels in cell-based assays. We will explore the use of N-Acetyllactosamine Heptaacetate and compare its implied function with established alternatives, supported by experimental data from peer-reviewed studies. This guide aims to equip researchers with the necessary information to select the most appropriate tools for their specific research needs in the field of glycobiology.

Introduction to N-Acetyllactosamine Modulation and Detection

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in the complex N-glycans of cell surface proteins. The abundance and branching of LacNAc structures play crucial roles in cell adhesion, signaling, and immune responses.[1] Alterations in LacNAc expression are often associated with disease states, including cancer.[2] Consequently, methods to manipulate and quantify cellular LacNAc are invaluable for glycobiology research and drug development.

This guide focuses on two primary approaches:

  • Metabolic Glycoengineering: Introducing precursor molecules into cellular metabolic pathways to increase or modify LacNAc structures. This compound falls into this category as a potential precursor. We will compare it with commonly used acetylated monosaccharide analogs such as Ac4ManNAz, Ac4GlcNAz, and Ac4GalNAz.[3][4][5]

  • Detection and Quantification: Methods to measure the resulting changes in cell surface LacNAc expression. We will compare traditional Lectin-Binding Assays with the more specific Chemoenzymatic Labeling techniques.[6][7]

Comparison of Metabolic Precursors for Glycoengineering

Quantitative Comparison of Common Acetylated Monosaccharide Analogs

The following table summarizes the performance of frequently used metabolic precursors. The choice of precursor can significantly impact labeling efficiency and potential off-target effects.

PrecursorTypical ConcentrationLabeling EfficiencyCytotoxicityKey Considerations
Ac4ManNAz 10-50 µMHigh for sialic acidsCan reduce cell proliferation, migration, and invasion at higher concentrations (e.g., 50 µM).[3][11] 10 µM is suggested as an optimal concentration with minimal physiological effects.[3][11]Primarily labels sialic acid residues, as ManNAz is a precursor to sialic acid.[5]
Ac4GlcNAz 50-200 µMLower for cell surface glycans compared to Ac4GalNAz.[4][12]Generally low, but high concentrations should be tested for specific cell lines.Can be incorporated into various glycans, including N-glycans and O-GlcNAc-modified proteins.[12]
Ac4GalNAz 50 µMHigh for mucin-type O-glycans.[4] Can also be epimerized to UDP-GlcNAz, leading to labeling of O-GlcNAcylated proteins.[13]Low cytotoxicity reported at typical concentrations.[14]Efficiently labels mucin-type O-linked glycoproteins.[4]

Comparison of LacNAc Detection Methods

Once cells are treated with metabolic precursors, the change in cell surface LacNAc needs to be quantified.

Performance Comparison of Detection Assays
AssayPrincipleSpecificitySensitivityThroughput
Lectin-Binding Assay Fluorescently labeled lectins that recognize specific glycan structures bind to the cell surface and are detected by flow cytometry or microscopy.[7]Lower. Lectins can have broader specificity and may bind to other structurally similar glycans.[15]Moderate. Can detect general changes in glycosylation.High. Amenable to high-throughput screening.[7]
Chemoenzymatic Labeling A specific glycosyltransferase (e.g., β-1,4-galactosyltransferase) is used to attach a tagged sugar (e.g., with an azide (B81097) or alkyne) to terminal GlcNAc residues, which is then detected via click chemistry.[16]High. The specificity is determined by the enzyme used.High. Can detect subtle changes in specific glycan structures.Lower. More steps involved compared to lectin binding.

Experimental Protocols

Protocol 1: Metabolic Glycoengineering and Assessment of Cytotoxicity

This protocol describes the general procedure for treating cells with acetylated monosaccharide analogs and assessing their impact on cell viability.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Acetylated monosaccharide analog (Ac4ManNAz, Ac4GlcNAz, or Ac4GalNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment.

  • Preparation of Sugar Analog Stock Solution: Dissolve the acetylated monosaccharide in DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentration of the sugar analog. Include a vehicle control (DMSO only). A typical concentration range to test is 10-200 µM.[3][14]

  • Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation.

  • Cytotoxicity Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).[17]

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Lectin-Binding Assay for LacNAc Detection by Flow Cytometry

This protocol details the use of a LacNAc-specific lectin to quantify changes in cell surface glycosylation.

Materials:

  • Cells treated with metabolic precursors (from Protocol 1)

  • PBS

  • Bovine serum albumin (BSA)

  • Fluorescently labeled lectin specific for LacNAc (e.g., FITC-conjugated Erythrina cristagalli lectin - ECL or L-phytohemagglutinin - L-PHA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated and control cells and wash them twice with cold PBS containing 1% BSA.

  • Lectin Staining: Resuspend the cells in PBS with 1% BSA containing the fluorescently labeled lectin at a predetermined optimal concentration.

  • Incubation: Incubate the cells for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with cold PBS with 1% BSA to remove unbound lectin.

  • Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI in the treated cells compared to the control indicates an increase in cell surface LacNAc.

Protocol 3: Chemoenzymatic Labeling of Cell Surface LacNAc

This protocol provides a more specific method for detecting terminal GlcNAc residues, which can be extended to form LacNAc.

Materials:

  • Cells treated with metabolic precursors

  • HEPES buffered saline (HBS)

  • β-1,4-Galactosyltransferase (Gal-T1)

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Biotin-alkyne

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the treated and control cells with HBS.

  • Enzymatic Reaction: Resuspend the cells in HBS containing Gal-T1 and UDP-GalNAz.

  • Incubation: Incubate for 1-2 hours at 37°C to allow the enzymatic transfer of GalNAz to terminal GlcNAc residues.

  • Washing: Wash the cells twice with HBS.

  • Click Chemistry Reaction: Resuspend the cells in a solution containing biotin-alkyne, CuSO4, TCEP, and TBTA.

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Wash the cells twice with HBS.

  • Staining: Resuspend the cells in HBS containing the fluorescently conjugated streptavidin.

  • Incubation: Incubate for 30 minutes on ice, protected from light.

  • Washing and Analysis: Wash the cells twice and analyze by flow cytometry as described in the lectin-binding protocol.

Visualizations

Metabolic_Glycoengineering_Pathway cluster_Extracellular Extracellular cluster_Cell Cell cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi Apparatus Ac4LacNAc N-Acetyllactosamine Heptaacetate Cell_Membrane Ac4LacNAc->Cell_Membrane Uptake Ac4Monosaccharide Acetylated Monosaccharide (e.g., Ac4GlcNAz) Ac4Monosaccharide->Cell_Membrane Uptake Deacetylation Deacetylation Monosaccharide Monosaccharide (e.g., GlcNAc) Deacetylation->Monosaccharide UDP_Sugar UDP-Sugar (e.g., UDP-GlcNAc) Monosaccharide->UDP_Sugar Salvage Pathway Glycosyltransferases Glycosyltransferases UDP_Sugar->Glycosyltransferases Glycoprotein Glycoprotein Glycoprotein->Glycosyltransferases Modified_Glycoprotein Glycoprotein with Increased LacNAc Glycosyltransferases->Modified_Glycoprotein Cell_Surface Cell Surface Expression Modified_Glycoprotein->Cell_Surface Transport

Figure 1. Metabolic pathway for the incorporation of acetylated sugar precursors into cellular glycans.

Chemoenzymatic_Labeling_Workflow Cells Cells with Cell Surface LacNAc Enzyme_Mix Add β-1,4-Galactosyltransferase + UDP-GalNAz Cells->Enzyme_Mix Incubation1 Incubate (Enzymatic Reaction) Enzyme_Mix->Incubation1 Click_Mix Add Biotin-Alkyne + Click Reagents Incubation1->Click_Mix Incubation2 Incubate (Click Reaction) Click_Mix->Incubation2 Staining Add Fluorescent Streptavidin Incubation2->Staining Analysis Wash and Analyze (Flow Cytometry) Staining->Analysis Lectin_Binding_Assay cluster_Cell Cell Cell_Surface LacNAc LacNAc Lectin Fluorescent Lectin Binding Specific Binding Lectin->Binding Binding->LacNAc Detection Fluorescence Detection Binding->Detection

References

The Dual Role of N-Acetyllactosamine Heptaacetate in Glycobiology: A Guide to its Use as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of glycobiology, where the subtle interplay of complex carbohydrates governs fundamental cellular processes, the use of appropriate controls is paramount for the generation of robust and reliable experimental data. N-Acetyllactosamine Heptaacetate, a peracetylated derivative of the common disaccharide N-acetyllactosamine (LacNAc), is often utilized in this context. This guide provides a comprehensive comparison of this compound with other negative controls in key glycobiology experiments, offering researchers, scientists, and drug development professionals a framework for selecting the most suitable control for their studies.

The Rationale for a Negative Control in Glycobiology

Negative controls are essential to establish a baseline and differentiate specific biological interactions from non-specific binding or background noise. In glycobiology research, this is crucial for accurately interpreting data from techniques such as glycan arrays, cell-based glycan labeling, and enzyme inhibition assays. An ideal negative control should be structurally similar to the molecule of interest but lack the specific feature that mediates the biological interaction being studied.

This compound: A Closer Look

N-Acetyllactosamine is a disaccharide composed of galactose and N-acetylglucosamine, a common motif in N- and O-linked glycans. The "heptaacetate" modification refers to the seven acetyl groups attached to the hydroxyl groups of the sugar. This peracetylation renders the molecule more lipophilic, facilitating its passage across cell membranes.

However, this enhanced permeability comes with a significant caveat. The acetyl groups can be non-specifically removed by intracellular esterases, and the reactive intermediates can lead to off-target effects, most notably the S-glycosylation of cysteine residues in proteins. This non-specific labeling can contribute to background signals, potentially confounding the interpretation of experimental results.

Comparison with Alternative Negative Controls

The choice of a negative control is highly dependent on the specific experimental setup. Here, we compare the performance of this compound with other commonly used negative controls in three key applications.

Glycan Array Analysis

Glycan arrays are powerful tools for profiling the binding specificity of glycan-binding proteins (GBPs), such as lectins and antibodies. A negative control on a glycan array helps to define the threshold for true binding events.

Table 1: Comparison of Negative Controls in Glycan Array Analysis (Hypothetical Data)

Negative ControlStructurePrinciple of InactivityAverage Background Signal (RFU)Non-Specific Binding Events
This compound Peracetylated LacNAcAcetyl groups may sterically hinder binding.150 ± 202-3
Unmodified LactoseGalactose-Glucose DisaccharideLacks the N-acetyl group for specific recognition by some lectins.120 ± 151-2
Mannose HeptaacetatePeracetylated MannoseDifferent monosaccharide and linkage.140 ± 182
Biotinylated Linker OnlyLinker molecule without glycanNo carbohydrate for binding.100 ± 100-1

This data is illustrative and intended for comparative purposes only.

Experimental Protocol: Glycan Array Binding Assay

  • Blocking: The glycan array slide is incubated with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding to the slide surface.

  • Sample Incubation: The fluorescently labeled glycan-binding protein (e.g., a lectin or antibody) is diluted in a binding buffer (e.g., 1% BSA in PBS with 0.05% Tween-20) and applied to the array. The array is incubated for 1 hour at room temperature in a humidified chamber.

  • Washing: The slide is washed sequentially with PBS-T (PBS with 0.05% Tween-20) and PBS to remove unbound protein.

  • Scanning: The array is dried by centrifugation and scanned using a microarray scanner at the appropriate wavelength for the fluorescent label.

  • Data Analysis: The fluorescence intensity of each spot is quantified, and the signal from the negative control spots is used to determine the background threshold.

Workflow for Glycan Array Analysis

Glycan_Array_Workflow Blocking Block Array Surface Incubation Incubate with Labeled GBP Blocking->Incubation Washing Wash to Remove Unbound GBP Incubation->Washing Scanning Scan for Fluorescence Washing->Scanning Analysis Data Analysis (Subtract Background) Scanning->Analysis

Caption: A streamlined workflow for a typical glycan array experiment.

Cell-Based Metabolic Glycan Labeling

Metabolic glycan labeling involves introducing chemically tagged monosaccharides into cells, where they are incorporated into the glycan biosynthesis pathways. A negative control is crucial to assess the level of non-specific labeling.

Table 2: Comparison of Negative Controls in Metabolic Glycan Labeling (Hypothetical Data)

Negative ControlStructurePrinciple of InactivityBackground Fluorescence (Arbitrary Units)Observed Off-Target Labeling
This compound Peracetylated LacNAcNot a substrate for initial metabolic steps.80 ± 10High (S-glycosylation)
Unmodified N-AcetyllactosamineNatural LacNAcLacks the chemical reporter group.30 ± 5Low
Peracetylated GlucosePeracetylated MonosaccharideNot an amino sugar, enters different pathways.70 ± 8Moderate (S-glycosylation)
Vehicle Control (DMSO)SolventNo sugar molecule.20 ± 4Very Low

This data is illustrative and intended for comparative purposes only.

Experimental Protocol: Cell-Based Metabolic Labeling and Analysis

  • Cell Culture: Cells are cultured to the desired confluency in appropriate growth medium.

  • Metabolic Labeling: The medium is replaced with fresh medium containing the peracetylated azido-sugar (e.g., Ac4GalNAz) or the negative control (e.g., this compound) at a final concentration of 25-50 µM. Cells are incubated for 24-48 hours.

  • Cell Lysis: Cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry: The cell lysate is incubated with a fluorescently tagged alkyne probe in the presence of a copper(I) catalyst to label the incorporated azido-sugars.

  • Protein Analysis: The labeled proteins are separated by SDS-PAGE, and the gel is imaged using a fluorescence scanner. Total protein can be visualized by Coomassie staining.

  • Quantification: The fluorescence intensity of the labeled proteins is quantified and normalized to the total protein content.

Signaling Pathway: Metabolic Incorporation of Azido Sugars

Metabolic_Labeling_Pathway Ac4GalNAz Peracetylated Azido-Sugar (Ac4GalNAz) Deacetylation Deacetylation (Esterases) Ac4GalNAz->Deacetylation Passive Diffusion Cell_Membrane Cell Membrane Salvage_Pathway Salvage Pathway Deacetylation->Salvage_Pathway UDP_GalNAz UDP-GalNAz Salvage_Pathway->UDP_GalNAz Glycosyltransferases Glycosyltransferases UDP_GalNAz->Glycosyltransferases Glycoproteins Glycoproteins with Azido-Sugar Glycosyltransferases->Glycoproteins Enzyme_Inhibition_Assay Start Prepare Reaction Mix (Enzyme, Substrates, Buffer) Add_Inhibitor Add Inhibitor/ Negative Control Start->Add_Inhibitor Incubate Incubate at Optimal Temperature Add_Inhibitor->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Separate and Quantify Product Terminate->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate

Navigating Enzymatic Specificity: A Comparative Guide to N-Acetyllactosamine Heptaacetate and its Analogs in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzymatic reactions is paramount. This guide provides a comparative analysis of N-Acetyllactosamine Heptaacetate and its non-acetylated counterpart, N-Acetyllactosamine, as substrates in enzymatic reactions, supported by experimental data and detailed protocols. This information is critical for designing assays, interpreting results, and developing novel therapeutics targeting glycosylation pathways.

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit in the biosynthesis of complex glycans on glycoproteins and glycolipids. Its peracetylated form, this compound, offers altered physicochemical properties that can influence its interaction with enzymes. This guide delves into the specificity of enzymes, particularly glycosyltransferases, for these substrates.

Comparative Analysis of Substrate Specificity

The specificity of an enzyme for a particular substrate is a cornerstone of its biological function. While direct comparative kinetic data for this compound is limited in publicly available literature, we can infer its potential behavior based on studies of similar acetylated and non-acetylated sugar substrates and the known kinetics of relevant enzymes with N-Acetyllactosamine.

One of the key enzymes in the utilization of LacNAc is β-1,4-galactosyltransferase (β4Gal-T), which is involved in the synthesis of poly-N-acetyllactosamine chains.[1] Kinetic studies of human β-1,4-galactosyltransferase have determined the apparent Michaelis-Menten constants (Km) for various acceptor substrates, providing a baseline for comparison.

SubstrateEnzymeApparent Km (µM)VmaxkcatReference
Agalacto-poly-N-acetyllactosamineHuman β-1,4-galactosyltransferase170Not ReportedNot Reported[1]
Lacto-N-triose IIHuman β-1,4-galactosyltransferase190Not ReportedNot Reported[1]
Lacto-N-triaosylceramideHuman β-1,4-galactosyltransferase830Not ReportedNot Reported[1]
This compound Data Not Available - - -
N-Acetyllactosamine Data Not Available - - -

Note: The absence of direct kinetic data for this compound highlights a significant gap in the current understanding of its enzymatic processing. The acetyl groups are expected to increase the hydrophobicity of the molecule, which may affect its binding to the active site of glycosyltransferases and glycosidases. Peracetylated sugars often exhibit enhanced cell permeability, a property exploited in metabolic labeling studies.[2] However, these acetyl groups must be removed by intracellular esterases for the sugar to be recognized and utilized by the glycosylation machinery. This two-step process can complicate kinetic analyses in cellular assays.

Experimental Protocols for Determining Enzyme Specificity

To address the gap in quantitative data, researchers can employ established methods to determine the kinetic parameters of enzymes with this compound and compare them to other substrates. A commonly used and robust method involves High-Performance Liquid Chromatography (HPLC).

Protocol: Comparative Kinetic Analysis of Glycosyltransferase Activity using HPLC

This protocol outlines a procedure to determine the kinetic parameters (Km and Vmax) of a glycosyltransferase (e.g., β-1,4-galactosyltransferase) with this compound and a non-acetylated acceptor substrate.

Materials:

  • Purified glycosyltransferase

  • UDP-sugar donor (e.g., UDP-Galactose)

  • This compound

  • Alternative acceptor substrate (e.g., N-Acetyllactosamine or a fluorescently labeled oligosaccharide)

  • Reaction buffer (e.g., 50 mM cacodylate buffer, pH 7.0, containing 20 mM MnCl₂)[3]

  • Quenching solution (e.g., 100 mM EDTA)

  • HPLC system with a suitable column (e.g., amine-bonded silica)[4]

  • Mobile phase (e.g., acetonitrile-water gradient)[4]

  • Detection system (e.g., UV detector at 195 nm for unlabeled products or a fluorescence detector for labeled products)[4]

Procedure:

  • Enzyme Reaction:

    • Prepare a series of reaction mixtures in microcentrifuge tubes, each containing the reaction buffer, a fixed concentration of the glycosyltransferase, and the UDP-sugar donor.

    • Add varying concentrations of the acceptor substrate (either this compound or the alternative substrate) to each tube. It is crucial to perform a wide range of substrate concentrations to accurately determine Km.

    • Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Quenching:

    • Stop the reaction by adding the quenching solution.

  • Sample Preparation:

    • Centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Separate the product from the unreacted substrates and other reaction components using a suitable gradient of the mobile phase.

    • Detect the product using the appropriate detector. The peak area of the product is proportional to its concentration.

  • Data Analysis:

    • Generate a standard curve for the product to quantify its concentration from the peak areas.

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Compare the kinetic parameters obtained for this compound with those of the alternative substrate to assess the relative specificity of the enzyme.

Visualizing the Biological Context: The Poly-N-Acetyllactosamine Biosynthesis and Signaling Pathway

N-Acetyllactosamine is a building block for poly-N-acetyllactosamine (poly-LacNAc) chains, which are involved in various cellular processes, including cell adhesion, migration, and signaling. The biosynthesis of these chains is a key pathway to consider when studying the effects of LacNAc analogs. Altered expression of poly-LacNAc has been linked to cancer progression and metastasis.[5][6]

Poly_LacNAc_Biosynthesis_and_Signaling cluster_golgi Golgi Apparatus cluster_cell_surface Cell Surface cluster_signaling Intracellular Signaling UDP_GlcNAc UDP-GlcNAc iGnT iGnT (β-1,3-N-acetylglucosaminyltransferase) UDP_GlcNAc->iGnT Donor UDP_Gal UDP-Gal B4GALT β4Gal-T (β-1,4-galactosyltransferase) UDP_Gal->B4GALT Donor N_Glycan N-Glycan Precursor N_Glycan->iGnT Acceptor LacNAc_intermediate Intermediate with terminal GlcNAc iGnT->LacNAc_intermediate Product Poly_LacNAc Poly_LacNAc B4GALT->Poly_LacNAc Elongated Poly-LacNAc Chain LacNAc_intermediate->B4GALT Acceptor Poly_LacNAc_protein Glycoprotein with Poly-LacNAc Poly_LacNAc->Poly_LacNAc_protein Post-translational modification Galectin Galectin Poly_LacNAc_protein->Galectin Binding Integrin Integrin Poly_LacNAc_protein->Integrin Modulates Activity Galectin->Integrin Clustering FAK FAK Integrin->FAK Activation ERK ERK FAK->ERK Activation Cell_Response Cell Adhesion, Migration, Proliferation ERK->Cell_Response Regulation

Biosynthesis of Poly-N-Acetyllactosamine and its Role in Cell Signaling.

This diagram illustrates the sequential action of β-1,3-N-acetylglucosaminyltransferase (iGnT) and β-1,4-galactosyltransferase (β4Gal-T) in the Golgi apparatus to elongate N-glycan precursors with poly-LacNAc chains. These modified glycoproteins are then transported to the cell surface, where they can interact with galectins and modulate the activity of cell adhesion molecules like integrins, thereby influencing downstream signaling pathways that control cell adhesion, migration, and proliferation.

Experimental Workflow for Specificity Determination

The following diagram outlines the logical flow of an experiment designed to compare the specificity of an enzyme for this compound versus a non-acetylated analog.

Experimental_Workflow start Start: Define Research Question (Enzyme Specificity for Acetylated vs. Non-acetylated Substrate) prep Prepare Reagents: - Purified Enzyme - this compound - Non-acetylated Substrate - UDP-Sugar Donor - Buffers start->prep kinetics Perform Kinetic Assays (e.g., HPLC-based) prep->kinetics data_acq Data Acquisition: Measure Product Formation over Time at Varying Substrate Concentrations kinetics->data_acq analysis Data Analysis: - Calculate Initial Velocities - Generate Michaelis-Menten Plots data_acq->analysis km_vmax Determine Kinetic Parameters: Km and Vmax for each substrate analysis->km_vmax comparison Comparative Analysis: Compare Km and Vmax values to assess substrate specificity km_vmax->comparison conclusion Conclusion: Determine the effect of acetylation on enzyme-substrate interaction comparison->conclusion

Workflow for Determining Enzymatic Specificity.

References

comparative analysis of acetylated versus non-acetylated LacNAc in binding assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between carbohydrates and proteins is paramount. N-acetyllactosamine (LacNAc), a fundamental disaccharide unit, and its acetylated variants are key players in numerous biological recognition events. This guide provides a comparative analysis of the binding properties of acetylated versus non-acetylated LacNAc structures, supported by experimental data and detailed methodologies, to illuminate the critical role of acetylation in modulating these interactions.

The acetylation of LacNAc can occur at several positions, leading to distinct molecular structures with altered binding affinities for various glycan-binding proteins (GBPs). This analysis will focus on two prominent examples: the substitution of galactose with N-acetylgalactosamine to form N,N'-diacetyllactosamine (LacdiNAc), and the O-acetylation of sialic acid residues commonly found capping LacNAc chains. These modifications significantly influence binding to important protein families such as galectins and siglecs, with profound implications for immunology and disease pathology.

Comparative Binding Affinity Data

The binding affinities of acetylated and non-acetylated LacNAc derivatives have been quantified using various biophysical techniques, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The following table summarizes key quantitative data from binding assays with human galectin-3 (hGal-3), a protein implicated in cancer and inflammation.

LigandProteinKd (Dissociation Constant)Assay MethodReference
LacNAc-LacNAc-BSAHuman Galectin-3270 pMSPR[1]
LacdiNAc-LacNAc-BSAHuman Galectin-3Sub-nanomolar (very slow dissociation)SPR[1]
3'-O-sulfated LacNAc analogHuman Galectin-314.7 µMITC[2]
Methyl β-D-lactosideHuman Galectin-391 µMITC[2]

The data clearly indicates that the introduction of an acetyl group on the galactose of the terminal LacNAc unit to form LacdiNAc results in a significantly higher binding affinity for human galectin-3, characterized by a very slow dissociation rate.[1] This enhanced binding suggests that the N-acetyl group on the galactose forms favorable interactions within the galectin-3 carbohydrate recognition domain (CRD).

The Role of O-Acetylation in Sialylated LacNAc Recognition

Beyond the core LacNAc structure, modifications to terminal sialic acid residues also play a crucial role in modulating protein binding. O-acetylation of sialic acid can act as a molecular switch, either promoting or inhibiting interactions. For instance, the binding of influenza C virus and certain coronaviruses is dependent on the presence of 9-O-acetylated sialic acid on host cell surface glycans.[3] Conversely, 9-O-acetylation of Neu5Acα2-6Galβ1-4GlcNAc can block its binding to Siglec-2 (CD22), a negative regulator of B cell receptor signaling, thereby modulating immune responses.[4]

Recent studies on SARS-CoV-2 have revealed that the N-terminal domain of the spike protein can engage with 9-O-acetylated α2-8-linked sialic acids, suggesting a role for this modification in viral entry.[5] This highlights the importance of considering specific acetylation patterns when studying host-pathogen interactions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of acetylated and non-acetylated LacNAc binding.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

  • Immobilization: The glycan-binding protein (e.g., human galectin-3) is immobilized on a sensor chip surface. This can be achieved through amine coupling or other appropriate chemistries.

  • Analyte Injection: A solution containing the glycan ligand (e.g., LacNAc- or LacdiNAc-conjugated BSA) at various concentrations is flowed over the sensor surface.

  • Association and Dissociation: The binding of the analyte to the immobilized protein is monitored in real-time by detecting changes in the refractive index at the sensor surface. This is followed by a dissociation phase where a buffer is flowed over the surface to monitor the release of the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Enzyme-Linked Lectin Assay (ELLA)

ELLA is a high-throughput method for assessing the binding of lectins to glycans.

  • Immobilization: Glycans or neo-glycoproteins (e.g., LacNAc-BSA) are immobilized on the surface of microtiter plate wells.[6]

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking agent like bovine serum albumin (BSA) to prevent non-specific binding.[6]

  • Lectin Incubation: A solution containing a labeled lectin (e.g., biotinylated galectin-3) is added to the wells and incubated to allow binding to the immobilized glycans.

  • Detection: After washing away unbound lectin, a detection reagent that binds to the lectin's label (e.g., streptavidin-horseradish peroxidase for biotinylated lectins) is added.

  • Signal Generation: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., colorimetric or fluorescent). The intensity of the signal is proportional to the amount of bound lectin.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the impact of acetylation on signaling pathways.

ELLA_Workflow cluster_plate Microtiter Plate Well A 1. Immobilize Glycan (e.g., LacNAc-BSA) B 2. Block with BSA A->B Incubate & Wash C 3. Add Labeled Lectin (e.g., Biotin-Galectin-3) B->C Incubate D 4. Wash Unbound Lectin C->D E 5. Add Detection Reagent (e.g., Streptavidin-HRP) D->E Incubate F 6. Add Substrate & Measure Signal E->F Incubate

Caption: Workflow for an Enzyme-Linked Lectin Assay (ELLA).

Siglec_Signaling cluster_membrane B-Cell Membrane BCR B-Cell Receptor (BCR) Signaling_On BCR Signaling Active BCR->Signaling_On Antigen Binding Siglec2 Siglec-2 (CD22) ITIM ITIM Siglec2->ITIM contains Signaling_Off BCR Signaling Inhibited Siglec2->Signaling_Off Recruits Phosphatases Sialyl_LacNAc Sialyl-LacNAc Sialyl_LacNAc->Siglec2 Binds Acetylated_Sialyl_LacNAc 9-O-Acetylated Sialyl-LacNAc Acetylated_Sialyl_LacNAc->Siglec2 Binding Blocked

Caption: O-acetylation as a switch for Siglec-2 signaling.

References

Validating the Structure of Synthesized N-Acetyllactosamine Heptaacetate by 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of complex carbohydrates is a critical step in glycobiology research and the development of carbohydrate-based therapeutics. N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of glycans, and its synthesized, peracetylated form, N-Acetyllactosamine Heptaacetate, serves as a key intermediate in the synthesis of more complex glycoconjugates. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous confirmation of its structure.

This guide provides a comparative overview of the application of 2D NMR for the structural validation of synthesized this compound. It includes representative quantitative data, detailed experimental protocols for key 2D NMR experiments, and a comparison with alternative analytical methods.

Data Presentation: 2D NMR Spectral Data

The structural assignment of this compound is achieved through the combined analysis of several 2D NMR experiments. The following table summarizes the expected ¹H and ¹³C chemical shifts (δ) and key correlations. The data is based on spectral analysis of closely related structures, such as lactose (B1674315) octaacetate, and established chemical shift ranges for acetylated monosaccharides. The numbering convention used is standard for N-acetyllactosamine, with primes (') indicating the galactose residue.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key COSY Correlations (¹H-¹H) Key HMBC Correlations (¹H-¹³C)
Glucose Moiety
1~5.7 (d)~91.5H-2C-2, C-3, C-5
2~4.0 (dd)~52.5H-1, H-3C-1, C-3, C=O (NAc)
3~5.2 (t)~72.6H-2, H-4C-1, C-2, C-4, C-5
4~3.9 (t)~75.7H-3, H-5C-3, C-5, C-6, C-1'
5~4.1 (m)~70.8H-4, H-6a, H-6bC-1, C-3, C-4, C-6
6a~4.3 (dd)~61.7H-5, H-6bC-4, C-5
6b~4.1 (dd)~61.7H-5, H-6aC-4, C-5
NAc (NH)~5.9 (d)-H-2C-2, C=O (NAc)
NAc (CH₃)~1.9-2.2 (s)~23.0-C=O (NAc)
NAc (C=O)-~170.0-H-2, NAc (CH₃)
Galactose Moiety
1'~4.5 (d)~101.0H-2'C-2', C-3', C-5', C-4
2'~5.1 (dd)~69.0H-1', H-3'C-1', C-3', C-4'
3'~5.4 (dd)~70.5H-2', H-4'C-1', C-2', C-4', C-5'
4'~5.0 (d)~66.6H-3', H-5'C-2', C-3', C-5', C-6'
5'~4.0 (m)~71.0H-4', H-6'a, H-6'bC-1', C-3', C-4', C-6'
6'a~4.1 (dd)~60.8H-5', H-6'bC-4', C-5'
6'b~4.1 (dd)~60.8H-5', H-6'aC-4', C-5'
Acetyl Groups (OAc)
CH₃~1.9-2.2 (s)~20.5-21.0-C=O
C=O-~169.0-171.0-Ring Protons

Experimental Workflow and Protocols

The structural validation of this compound by 2D NMR follows a logical workflow designed to build a complete picture of the molecule's connectivity.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr 2D NMR Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesized N-Acetyllactosamine Heptaacetate Dissolution Dissolve in CDCl₃ or other deuterated solvent Synthesis->Dissolution COSY ¹H-¹H COSY (Correlation Spectroscopy) Dissolution->COSY HSQC ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) COSY->HSQC Assignment Assign Proton and Carbon Signals COSY->Assignment HMBC ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) HSQC->HMBC HSQC->Assignment TOCSY ¹H-¹H TOCSY (Total Correlation Spectroscopy) HMBC->TOCSY HMBC->Assignment TOCSY->Assignment Connectivity Establish Intra- and Inter-residue Connectivity Assignment->Connectivity Structure Confirm Structure and Stereochemistry Connectivity->Structure

Figure 1. Experimental workflow for 2D NMR structural validation.
Detailed Experimental Protocols

The following are typical protocols for the key 2D NMR experiments performed on a 500 MHz or higher field NMR spectrometer. The sample is prepared by dissolving approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

1. ¹H-¹H COSY (Correlation Spectroscopy) The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing the proton network within each monosaccharide ring.

  • Pulse Program: Standard COSY (e.g., cosygpqf)

  • Spectral Width: 10-12 ppm in both dimensions

  • Number of Increments (t1): 256-512

  • Number of Scans per Increment: 8-16

  • Relaxation Delay: 1.5-2.0 s

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[1][2][3] This provides a direct link between the proton and carbon skeletons of the molecule.

  • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)

  • ¹H Spectral Width: 10-12 ppm

  • ¹³C Spectral Width: 180-200 ppm

  • Number of Increments (t1): 128-256

  • Number of Scans per Increment: 16-32

  • Relaxation Delay: 1.5 s

  • ¹JCH Coupling Constant: Optimized for ~145 Hz

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[1][3] This is crucial for identifying long-range connectivities, such as linking the acetyl groups to the sugar rings and, most importantly, identifying the glycosidic linkage between the two monosaccharide units.[1][3]

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

  • ¹H Spectral Width: 10-12 ppm

  • ¹³C Spectral Width: 180-200 ppm

  • Number of Increments (t1): 256-512

  • Number of Scans per Increment: 32-64

  • Relaxation Delay: 1.5-2.0 s

  • Long-range JCH Coupling Constant: Optimized for 8-10 Hz

Comparison with Alternative Methods

While 2D NMR is the gold standard for complete structural elucidation, other analytical techniques can provide complementary or preliminary information.

Method Information Provided Advantages Limitations
2D NMR Spectroscopy Complete 3D structure, stereochemistry, and connectivity.Non-destructive, provides unambiguous structural information.Requires higher sample amounts, longer acquisition times, and specialized expertise for data interpretation.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns.High sensitivity, small sample requirement.Does not provide information on stereochemistry or the precise location of linkages.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O).Fast and simple.Provides limited structural detail, not suitable for complex structure elucidation on its own.
X-ray Crystallography Precise 3D structure in the solid state.Provides definitive structural information.Requires a single crystal of suitable quality, which can be difficult to obtain for carbohydrates. The solid-state conformation may not be representative of the solution-state conformation.

Logical Relationships in Structural Elucidation

The interpretation of 2D NMR data relies on a logical progression, where information from simpler experiments is used to interpret more complex ones.

logical_relationships Figure 2. Logical flow of 2D NMR data interpretation. cluster_proton Proton Network cluster_carbon Carbon Skeleton cluster_linkage Inter-residue Linkage H1 Anomeric Proton (H-1) H2 H-2 H1->H2 C1 C-1 H1->C1 HSQC H3 H-3 H2->H3 C2 C-2 H2->C2 HSQC H4 H-4 H3->H4 C3 C-3 H3->C3 HSQC H5 H-5 H4->H5 C4 C-4 H4->C4 HSQC H6 H-6a/b H5->H6 C5 C-5 H5->C5 HSQC C6 C-6 H6->C6 HSQC GalH1 Galactose H-1' GlcNAcC4 Glucose C-4 GalH1->GlcNAcC4 HMBC Correlation

Figure 2. Logical flow of 2D NMR data interpretation.

References

Unveiling the Role of N-Acetyllactosamine Heptaacetate in Glycobiology: A Substrate, Not a Specific Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of glycobiology, understanding the precise function of carbohydrate derivatives is paramount. N-Acetyllactosamine Heptaacetate is a commercially available biochemical reagent frequently utilized in glycosylation studies. However, a comprehensive review of available scientific literature reveals that this compound primarily serves as a substrate for various glycosyltransferase enzymes and is not characterized as a specific inhibitor of a particular enzymatic pathway.

This guide clarifies the role of this compound and provides context regarding known inhibitors of related pathways, particularly focusing on O-GlcNAc Transferase (OGT), a key enzyme in cellular signaling.

This compound: A Building Block in Glycosylation

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a wide array of glycoproteins and glycolipids. Its heptaacetate form is a synthetic derivative designed for improved cell permeability and stability in research applications. Once inside the cell, it is believed to be deacetylated to N-Acetyllactosamine, which can then be utilized by various glycosyltransferases.

Available evidence indicates that N-Acetyllactosamine and its derivatives act as acceptor substrates for enzymes such as:

  • Galactosidases

  • Fucosyltransferases

  • Sialyltransferases

These enzymes are responsible for the elongation and modification of glycan chains, which play crucial roles in cell recognition, signaling, and adhesion. There is currently no substantial scientific evidence to suggest that this compound acts as a specific inhibitor of these or other enzymes with a determined inhibitory concentration (e.g., IC50).

Cross-Validation with Known Inhibitors: A Focus on O-GlcNAc Transferase (OGT)

While this compound is not a known inhibitor, the field of glycobiology has identified and characterized numerous potent and specific inhibitors of key glycosylating enzymes. For the purpose of comparison, this guide will focus on inhibitors of O-GlcNAc Transferase (OGT). OGT is a critical enzyme that catalyzes the addition of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, a process known as O-GlcNAcylation. This post-translational modification is a dynamic regulator of a vast number of cellular processes.

The following table summarizes the activity of several well-characterized OGT inhibitors.

InhibitorTarget EnzymeMechanism of ActionReported IC50 Value
Alloxan O-GlcNAc Transferase (OGT)Uracil analog that acts as an inhibitor of OGT.~18 µM
OSMI-1 O-GlcNAc Transferase (OGT)Cell-permeable small molecule inhibitor.2.7 µM
OSMI-4 O-GlcNAc Transferase (OGT)A more potent derivative of the OSMI series.50 nM
Thiamet-G O-GlcNAcase (OGA)Potent and selective inhibitor of OGA, leading to increased O-GlcNAcylation.~21 nM
(Z)-Pugnac O-GlcNAcase (OGA)Competitive inhibitor of OGA.~40 nM

Note: Thiamet-G and (Z)-Pugnac are inhibitors of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc, leading to an increase in O-GlcNAcylation levels, and are included for contextual comparison of compounds that modulate the O-GlcNAc signaling pathway.

Experimental Protocols for Assessing OGT Activity

To evaluate the efficacy of potential OGT inhibitors, researchers employ various in vitro and cell-based assays. A common method involves measuring the transfer of a labeled GlcNAc sugar from the donor substrate, UDP-GlcNAc, to a protein or peptide substrate.

In Vitro O-GlcNAc Transferase (OGT) Activity Assay

This protocol provides a general framework for assessing OGT inhibition in a controlled laboratory setting.

Materials:

  • Recombinant human OGT enzyme

  • UDP-[³H]-GlcNAc (radiolabeled donor substrate)

  • Peptide or protein substrate (e.g., a known OGT substrate peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphocellulose paper discs

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, peptide substrate, and recombinant OGT.

  • Add the test compound at various concentrations (or vehicle control).

  • Initiate the reaction by adding UDP-[³H]-GlcNAc.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper discs.

  • Wash the discs extensively with phosphoric acid to remove unincorporated UDP-[³H]-GlcNAc.

  • Measure the radioactivity retained on the discs using a scintillation counter.

  • Calculate the percentage of OGT inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing the O-GlcNAc Signaling Pathway

The dynamic interplay between OGT and OGA regulates the O-GlcNAcylation status of numerous proteins, thereby influencing a wide range of cellular functions. The following diagram illustrates this key signaling pathway.

OGlcNAc_Signaling cluster_0 Hexosamine Biosynthetic Pathway cluster_1 O-GlcNAc Cycling cluster_2 Downstream Effects Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc Multiple Steps OGT OGT UDP_GlcNAc->OGT Protein Substrate Protein (Ser/Thr) Protein->OGT OGlcNAcylated_Protein O-GlcNAcylated Protein OGA OGA OGlcNAcylated_Protein->OGA Removes GlcNAc Cellular_Processes Transcription, Signal Transduction, Metabolism, etc. OGlcNAcylated_Protein->Cellular_Processes Modulates OGT->OGlcNAcylated_Protein Adds GlcNAc OGA->Protein

Caption: The O-GlcNAc signaling pathway, regulated by OGT and OGA.

Assessing the Off-Target Effects of N-Acetyllactosamine Heptaacetate in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in glycobiology, drug development, and cell biology, N-Acetyllactosamine Heptaacetate stands as a valuable tool for modifying cellular glycosylation. As a peracetylated derivative, it readily enters cells, where it is deacetylated and incorporated into glycan structures. This metabolic glycoengineering approach allows for the investigation of the roles of N-acetyllactosamine (LacNAc) in various cellular processes. However, the introduction of exogenous metabolic precursors can have unintended, or "off-target," effects. This guide provides a comparative analysis of the potential off-target effects of this compound, drawing comparisons with other widely used peracetylated monosaccharides, and offers detailed protocols for their assessment.

While direct studies on the off-target effects of this compound are limited, the known effects of analogous compounds, such as peracetylated N-acetylmannosamine (Ac4ManNAc) and peracetylated N-acetylglucosamine (Ac4GlcNAc), provide a basis for understanding its potential cellular impact. The primary concerns with peracetylated sugars include cytotoxicity at high concentrations and alterations in cellular signaling pathways.

Comparative Analysis of Peracetylated Sugar Analogs

The following table summarizes the known off-target effects of commonly used peracetylated monosaccharides. This data can be used to infer the potential off-target profile of this compound and to design appropriate control experiments.

CompoundReported Off-Target EffectConcentrationCell Line(s)Reference(s)
Peracetylated N-acetylmannosamine (Ac4ManNAc) Cytotoxicity, likely due to intracellular acetate (B1210297) accumulation.>500 µMA549, CHO-K1[1]
Altered sensitivity to anti-cancer drugs.100-500 µMA549, CHO-K1, B16-F10, MCF-7[1][2]
Reduction of neurite outgrowth.5 µMPrimary mouse neurons
Inhibition of functional properties (proliferation, viability) and downregulation of genes in cell adhesion and signaling pathways (PI3K/AKT, FGF, EGFR).>20 µMHuman umbilical cord blood-derived endothelial progenitor cells
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) Reduction of cellular functions (energy generation, infiltration, channel activity).50 µMA549[3][4]
Cytotoxicity at high concentrations.>50 µMA549[4]
Peracetylated 4-fluoro-glucosamine (4-F-GlcNAc) Interference with UDP-GlcNAc synthesis, leading to reduced LacNAc and sialyl Lewis X expression.Not specifiedHuman T cells, KG1a[5][6][7]
N-acetylglucosamine (GlcNAc) Alteration of T cell responsiveness and IL-3 receptor-α expression by increasing branched N-glycans.Not specifiedMammalian cells[8]
Regulation of intracellular proteins (e.g., NFκB, c-myc, p53) through O-GlcNAcylation.Not specifiedMammalian cells[8][9]

Experimental Protocols for Assessing Off-Target Effects

To rigorously evaluate the off-target effects of this compound, a multi-pronged experimental approach is recommended. Below are detailed protocols for key assays.

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the impact of the compound on cell viability and proliferation by measuring the metabolic activity of living cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound and other compounds to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solvent for formazan (B1609692) crystals

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and control compounds in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include untreated and vehicle-only controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Analysis of Cell Surface Glycosylation by Lectin-Based Flow Cytometry

This method quantifies changes in specific cell surface glycans, such as LacNAc, following treatment.

Materials:

  • Treated and untreated cells

  • FACS buffer (PBS with 1% BSA)

  • Biotinylated lectin specific for N-acetyllactosamine (e.g., Erythrina cristagalli agglutinin - ECA)

  • Fluorochrome-conjugated streptavidin (e.g., Streptavidin-FITC)

  • Flow cytometer

Protocol:

  • Harvest treated and untreated cells and wash them twice with ice-cold FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Add the biotinylated lectin (e.g., ECA at a pre-determined optimal concentration) to the cell suspension and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer to remove unbound lectin.

  • Resuspend the cells in FACS buffer and add the fluorochrome-conjugated streptavidin. Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 500 µL of FACS buffer and analyze by flow cytometry.[10][11][12]

Assessment of Signaling Pathway Activation by Western Blotting

This technique is used to determine if this compound treatment alters the activation state of key signaling proteins.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[8][13]

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.[14]

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]

  • Block the membrane in blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody overnight at 4°C.[13][17]

  • Wash the membrane three times with TBST.[13]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental designs and biological pathways is crucial for understanding the potential off-target effects.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Off-Target Effect Assessment Cell Culture Cell Culture Treatment with\nthis compound\nand Controls Treatment with This compound and Controls Cell Culture->Treatment with\nthis compound\nand Controls Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) Treatment with\nthis compound\nand Controls->Cell Viability\n(MTT Assay) Measure metabolic activity Glycosylation Analysis\n(Lectin Flow Cytometry) Glycosylation Analysis (Lectin Flow Cytometry) Treatment with\nthis compound\nand Controls->Glycosylation Analysis\n(Lectin Flow Cytometry) Quantify surface glycans Signaling Pathway Analysis\n(Western Blot) Signaling Pathway Analysis (Western Blot) Treatment with\nthis compound\nand Controls->Signaling Pathway Analysis\n(Western Blot) Assess protein phosphorylation

Experimental workflow for assessing off-target effects.

Changes in cell surface glycosylation, particularly the abundance of LacNAc, can impact the function of receptor tyrosine kinases (RTKs) and integrins, which in turn regulate key intracellular signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

Key signaling pathways potentially affected by glycosylation changes.

Conclusion

While this compound is a powerful reagent for studying the roles of LacNAc in cellular processes, it is essential to consider and evaluate its potential off-target effects. Based on studies of analogous peracetylated sugars, researchers should be mindful of potential cytotoxicity at higher concentrations and possible alterations to key signaling pathways. The experimental protocols provided in this guide offer a robust framework for assessing these potential off-target effects, ensuring the rigorous interpretation of experimental results. By employing these comparative and analytical approaches, researchers can confidently delineate the specific effects of altered LacNAc expression from other cellular responses.

References

A Comparative Guide to the Synthesis of Acetylated LacNAc: Chemical vs. Enzymatic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex carbohydrates like N-acetyllactosamine (LacNAc) and its acetylated derivatives is a critical step in various biomedical research areas, including glycobiology and the development of therapeutics and vaccines. The choice between chemical and enzymatic synthesis methods for obtaining acetylated LacNAc can significantly impact the efficiency, yield, and purity of the final product. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.

The synthesis of acetylated LacNAc, a disaccharide composed of galactose and N-acetylglucosamine, can be broadly categorized into two main strategies: purely chemical methods that rely on traditional organic chemistry techniques, and enzymatic or chemoenzymatic methods that utilize the specificity of enzymes to construct the glycosidic bond. While chemical synthesis offers versatility, it is often plagued by the need for extensive protecting group manipulations and can result in mixtures of anomers, complicating purification. In contrast, enzymatic synthesis provides high regio- and stereoselectivity, leading to cleaner reactions and higher yields of the desired product.

Quantitative Performance Comparison

To facilitate a direct comparison, the following table summarizes key quantitative metrics for both chemical and enzymatic synthesis of acetylated LacNAc. It is important to note that yields and reaction times for chemical synthesis can vary significantly depending on the specific protecting group strategy and glycosylation methodology employed. The data for enzymatic synthesis is based on well-established protocols using glycosyltransferases.

ParameterChemical SynthesisEnzymatic Synthesis
Typical Yield Variable, often moderate (e.g., high yield for specific derivatives has been reported, but multi-step synthesis can lower overall yield)High to quantitative (e.g., >95% for the synthesis of LacNAc oligomers)[1]
Purity Can be high after extensive purification, but risk of anomeric and regioisomeric impurities exists.High, with minimal byproducts due to enzyme specificity.[2]
Reaction Time Multi-step and can be lengthy, spanning several days to weeks.Typically 18 to 72 hours for the glycosylation step.[2][3]
Cost Can be high due to the cost of starting materials, protecting group reagents, solvents, and purification.Potentially lower, especially with the use of recombinant enzymes and in situ regeneration of expensive sugar nucleotide donors.[4] The cost can be further reduced by enzyme immobilization.[4]
Scalability Can be challenging to scale up due to complex purification steps.More amenable to scale-up, particularly in one-pot reactions.
Environmental Impact Generates significant amounts of chemical waste from solvents and reagents.Generally more environmentally friendly, using aqueous reaction media and biodegradable catalysts.

Experimental Protocols

Chemical Synthesis of Peracetylated N-Acetyllactosamine

Chemical synthesis of acetylated LacNAc is a multi-step process that requires careful protection and deprotection of hydroxyl groups to achieve the desired glycosidic linkage. The following is a representative, generalized protocol.

Materials:

  • Protected galactose donor (e.g., peracetylated galactosyl bromide)

  • Protected N-acetylglucosamine acceptor (e.g., with a free hydroxyl group at the C4 position)

  • Glycosylation promoter (e.g., silver triflate)

  • Anhydrous solvents (e.g., dichloromethane)

  • Reagents for deprotection and acetylation

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of Protected Monosaccharides: Starting from commercially available galactose and N-acetylglucosamine, a series of protection and deprotection steps are carried out to obtain a suitable glycosyl donor and acceptor with only the reactive hydroxyl groups exposed.

  • Glycosylation: The protected galactose donor and N-acetylglucosamine acceptor are dissolved in an anhydrous solvent under an inert atmosphere. A promoter is added to facilitate the formation of the β(1→4) glycosidic bond. The reaction is typically stirred at room temperature for several hours to days and monitored by thin-layer chromatography (TLC).

  • Deprotection: Once the glycosylation is complete, the protecting groups are removed using appropriate chemical reagents. This step often requires multiple reactions to remove different types of protecting groups.

  • Peracetylation: The deprotected LacNAc is then peracetylated using a mixture of acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or sodium acetate) to yield the final peracetylated product.

  • Purification: The crude product is purified by silica gel column chromatography to isolate the desired peracetylated N-acetyllactosamine. The purity and identity of the product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Enzymatic Synthesis of N-Acetyllactosamine followed by Chemical Acetylation

Enzymatic synthesis offers a more direct route to LacNAc with high stereoselectivity. The subsequent acetylation can be performed chemically.

Materials:

  • UDP-galactose (UDP-Gal)

  • N-acetylglucosamine (GlcNAc)

  • β-1,4-Galactosyltransferase (β4GalT)

  • Alkaline phosphatase

  • Buffer solution (e.g., HEPES or Tris-HCl)

  • Acetic anhydride

  • Pyridine or sodium acetate

  • Dichloromethane

Procedure:

  • Enzymatic Synthesis of LacNAc:

    • In a buffered aqueous solution, UDP-Gal and GlcNAc are mixed.

    • β-1,4-Galactosyltransferase is added to catalyze the transfer of galactose from UDP-Gal to GlcNAc, forming the LacNAc disaccharide.

    • Alkaline phosphatase is often included to degrade the UDP byproduct, which can inhibit the galactosyltransferase.

    • The reaction is incubated at a controlled temperature (e.g., 37°C) for 18-48 hours.[2]

    • The reaction progress can be monitored by high-performance liquid chromatography (HPLC).

  • Purification of LacNAc: The reaction mixture is typically purified by size-exclusion chromatography or solid-phase extraction to remove the enzymes and unreacted monosaccharides.

  • Chemical Peracetylation:

    • The purified and lyophilized LacNAc is dissolved in a mixture of acetic anhydride and pyridine.

    • The reaction is stirred at room temperature until peracetylation is complete, as monitored by TLC.

    • The reaction is quenched, and the product is extracted with an organic solvent like dichloromethane.

  • Final Purification: The organic layer is washed, dried, and concentrated. The resulting peracetylated LacNAc can be further purified by silica gel chromatography if necessary. The final product is characterized by NMR and mass spectrometry.

Experimental Workflows

To visualize the distinct processes of chemical and enzymatic synthesis, the following diagrams illustrate the key steps involved in each approach.

Chemical_Synthesis_Workflow start Protected Monosaccharides (Galactose & GlcNAc) glycosylation Glycosylation (Promoter, Anhydrous Solvent) start->glycosylation Step 1 deprotection Multi-step Deprotection glycosylation->deprotection Step 2 peracetylation Peracetylation (Acetic Anhydride, Pyridine) deprotection->peracetylation Step 3 purification Purification (Column Chromatography) peracetylation->purification Step 4 end Peracetylated LacNAc purification->end Final Product

Chemical Synthesis Workflow for Peracetylated LacNAc.

Enzymatic_Synthesis_Workflow start UDP-Galactose & N-Acetylglucosamine enzymatic_synthesis Enzymatic Synthesis (β4GalT, Alkaline Phosphatase) start->enzymatic_synthesis Step 1 purification1 Purification of LacNAc (Size Exclusion) enzymatic_synthesis->purification1 Step 2 chemical_acetylation Chemical Peracetylation (Acetic Anhydride, Pyridine) purification1->chemical_acetylation Step 3 purification2 Final Purification (Chromatography) chemical_acetylation->purification2 Step 4 end Peracetylated LacNAc purification2->end Final Product

Enzymatic Synthesis Workflow for Peracetylated LacNAc.

Conclusion

References

Validating the Purity of N-Acetyllactosamine Heptaacetate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyllactosamine Heptaacetate is a fully protected derivative of N-Acetyllactosamine (LacNAc), a fundamental disaccharide unit in many biologically significant glycans. Its peracetylated form serves as a crucial building block in the chemical synthesis of complex oligosaccharides and glycoconjugates. Ensuring the purity of this intermediate is paramount for the successful synthesis of the target molecules and for the accurate interpretation of biological data. This guide provides a detailed comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data.

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful and widely adopted technique for the analysis of acetylated carbohydrates. The acetylation of the polar hydroxyl groups significantly increases the hydrophobicity of the sugar, making it highly suitable for reverse-phase HPLC, which offers excellent resolution. Coupling this with mass spectrometry provides high sensitivity and specificity, allowing for the accurate identification and quantification of the target compound and any potential impurities.

Experimental Protocol: HPLC-MS

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL for analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 150-1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Full scan and targeted SIM (Selected Ion Monitoring) for expected impurities.

Data Presentation: HPLC-MS Purity Analysis

The primary analyte, this compound (C28H39NO18), has a molecular weight of 677.6 g/mol . In positive mode ESI-MS, it is commonly detected as sodium [M+Na]+ or protonated [M+H]+ adducts. Potential impurities include under-acetylated species (hexa-, penta-, etc.) and isomers.

CompoundExpected [M+Na]⁺ (m/z)Typical Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound700.28.5~0.5 ng/mL~1.5 ng/mL
N-Acetyllactosamine Hexaacetate658.27.2~0.5 ng/mL~1.5 ng/mL
N-Acetyllactosamine Pentaacetate616.26.1~0.5 ng/mL~1.5 ng/mL
Isomeric Impurity (e.g., β-1,6 linkage)700.28.2~0.5 ng/mL~1.5 ng/mL

Note: Retention times and detection limits are estimates and can vary based on the specific instrument and conditions used.

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing A Weigh N-Acetyllactosamine Heptaacetate B Dissolve in Acetonitrile (1 mg/mL Stock) A->B C Dilute to 10 µg/mL (ACN/Water) B->C D Inject Sample onto C18 Column C->D E Gradient Elution D->E F ESI-MS Detection (Positive Mode) E->F G Integrate Chromatographic Peaks F->G H Identify Compounds by m/z and Retention Time G->H I Calculate Purity (% Area) H->I J J I->J Final Purity Report

HPLC-MS workflow for purity validation.

Comparison with Alternative Purity Validation Methods

While HPLC-MS is a preferred method, other techniques offer orthogonal information and can be valuable for comprehensive purity assessment.

FeatureHPLC-MSQuantitative NMR (qNMR)HPAE-PAD
Principle Separation by polarity, detection by mass-to-charge ratio.Signal intensity is directly proportional to the number of nuclei.Separation of anions at high pH, detection by electrochemical oxidation.
Sample Preparation Simple dilution.Requires a high-purity internal standard and accurate weighing.Requires de-acetylation to analyze the native sugar.
Primary Application Identification and quantification of the main component and trace impurities.Absolute quantification and structural confirmation.High-resolution separation of native, underivatized carbohydrates, including isomers.
Strengths High sensitivity and specificity; excellent for identifying unknown impurities.Provides absolute purity without a reference standard of the analyte; non-destructive.Excellent resolution for isomeric sugars; no derivatization needed for the native sugar.[1]
Limitations Requires reference standards for absolute quantification; ionization efficiency can vary.Lower sensitivity compared to MS; overlapping signals can complicate analysis.Not suitable for direct analysis of acetylated compounds; requires alkaline mobile phases.
Typical LOD/LOQ Low ng/mL to pg/mL range.[2]µg/mL to mg/mL range.[3]Low picomole range for native sugars.

Detailed Protocols for Alternative Methods

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.

1. Sample Preparation:

  • Accurately weigh ~10 mg of this compound and ~5 mg of a high-purity internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Experiment: 1D Proton (¹H) NMR.

  • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified to allow for full relaxation and accurate integration. A 90° pulse angle should be used.

  • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved signal from this compound (e.g., anomeric proton) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, P = purity of the standard.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This method is ideal for analyzing the core N-Acetyllactosamine disaccharide after the removal of the acetate (B1210297) groups. It excels at separating linkage isomers.

1. De-acetylation (Sample Preparation):

  • Treat the this compound sample with a mild base (e.g., 0.05 M sodium methoxide (B1231860) in methanol) to remove the acetyl groups.

  • Neutralize the reaction and dilute the sample in ultrapure water.

2. HPAE-PAD Conditions:

  • Column: A high-pH anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

3. Data Analysis:

  • The purity of the core disaccharide is determined by comparing the peak area of N-Acetyllactosamine to any other sugar peaks present, which could indicate impurities from the original synthesis.

Conclusion

For the routine purity assessment of This compound , HPLC-MS stands out as the most effective method, offering a superb combination of resolution, sensitivity, and specificity for the direct analysis of the acetylated compound and its related impurities. Quantitative NMR serves as an excellent orthogonal technique for providing an absolute purity value and confirming the compound's structure, making it invaluable for the certification of reference materials. HPAE-PAD , while requiring a de-protection step, is unparalleled for assessing the isomeric purity of the underlying N-Acetyllactosamine backbone. A comprehensive validation strategy should leverage the strengths of these complementary techniques to ensure the highest quality of this critical synthetic building block.

References

Unlocking Cellular Secrets: A Comparative Guide to Acetylated Sugar Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, acetylated sugar derivatives are indispensable tools for interrogating complex biological systems. Their enhanced cell permeability makes them superior probes for studying glycosylation, tracking cellular metabolism, and developing targeted drug delivery systems. This guide provides an objective comparison of the efficacy of various acetylated sugar derivatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

This guide delves into the comparative efficacy of commonly used peracetylated monosaccharides, including derivatives of glucose (Glc), galactose (Gal), mannosamine (B8667444) (ManNAc), and fucose (Fuc). We will explore their performance in key applications such as metabolic glycan labeling and the modulation of protein glycosylation, presenting quantitative data, detailed experimental protocols, and visual workflows to inform your experimental design.

Comparative Efficacy in Metabolic Glycan Labeling

Metabolic glycan labeling is a powerful technique that utilizes cells' own biosynthetic machinery to incorporate unnatural, chemically tagged monosaccharides into glycans. The subsequent detection of these tags allows for the visualization and identification of glycosylated proteins. The efficiency of this labeling is highly dependent on the specific acetylated sugar derivative used.

Peracetylation of monosaccharides neutralizes the charge of the hydroxyl groups, significantly increasing their lipophilicity and allowing them to passively diffuse across the cell membrane. Once inside the cell, non-specific esterases remove the acetyl groups, trapping the sugar analog and making it available for metabolic pathways.[1][2]

Below is a summary of the comparative labeling efficiencies of different acetylated sugar derivatives in various cell lines.

Table 1: Comparative Efficacy of Acetylated Azido-Sugars in Metabolic Glycan Labeling of Cancer Cells

Acetylated Sugar DerivativeCell LineConcentration (µM)Incubation Time (h)Relative Labeling Efficiency (MFI vs. Control)Reference
Ac4ManNAzCOLO20512524High[3]
Ac4GalNAzCOLO20512524Moderate[3]
Ac4GlcNAzCOLO20512524Low[3]
Ac4GalNAzCHO50-Significantly higher than Ac4GlcNAz[4]
Ac4GlcNAzCHO50-Low[4]
Ac4ManN-BCNRaji10-2048Effective labeling observed[5]

MFI: Mean Fluorescence Intensity

Key Findings:

  • Ac4ManNAz consistently demonstrates high labeling efficiency across various cell lines, making it a robust choice for studying sialylation pathways.[3][6]

  • Ac4GalNAz generally shows moderate to high labeling efficiency and can be a more effective probe than Ac4GlcNAz for labeling O-GlcNAc-modified proteins due to metabolic cross-talk.[4]

  • Ac4GlcNAz often results in lower labeling intensity compared to its counterparts.[3][4]

  • The degree of acetylation can impact labeling efficiency, with di- and tri-acetylated derivatives of ManNCyoc showing enhanced labeling compared to the tetra-acetylated form in some contexts, likely due to improved aqueous solubility.[7][8]

Modulation of Protein Glycosylation: The Case of Fucosylation

Altering the glycosylation patterns of therapeutic proteins, such as monoclonal antibodies, can significantly impact their efficacy. For instance, reducing core fucosylation of IgG antibodies enhances their antibody-dependent cell-mediated cytotoxicity (ADCC) activity.[9] Acetylated fucose analogs are potent inhibitors of fucosylation.

Table 2: Comparative Efficacy of Acetylated vs. Non-Acetylated Fucose Analogs in Reducing IgG Fucosylation in CHO Cells

Fucose AnalogAcetylation StatusConcentrationFucosylation ReductionReference
2-deoxy-2-fluorofucose (2F-Fuc)PeracetylatedVariousSignificant (p=0.0050)[10][11]
2-deoxy-2-fluorofucose (2F-Fuc)Non-acetylatedVariousSignificant (p=0.0050)[10][11]
5-alkynylfucose (5-AlkFuc)PeracetylatedVariousHighly significant (p<0.0001)[10][11]
5-alkynylfucose (5-AlkFuc)Non-acetylatedVariousHighly significant (p<0.0001)[10][11]

Key Findings:

  • Both acetylated and non-acetylated fucose analogs can effectively reduce IgG core fucosylation.[10][11]

  • 5-alkynylfucose derivatives are more potent inhibitors of fucosylation compared to 2-deoxy-2-fluorofucose derivatives.[10][11]

  • In the case of these fucose analogs, peracetylation only slightly enhances the inhibitory effect, suggesting that it has a minor impact on cellular entry for these specific compounds.[9][10][11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans and Quantification by Flow Cytometry

This protocol describes a general procedure for labeling cell surface glycans using an acetylated azido-sugar and quantifying the labeling efficiency via flow cytometry following a click reaction with a fluorescently tagged alkyne.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Acetylated azido-sugar (e.g., Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Fluorescently labeled alkyne (e.g., DBCO-Fluor 488)

  • Flow cytometer

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired concentration of the acetylated azido-sugar (e.g., 10-50 µM Ac4ManNAz).[6][12]

    • Incubate the cells for 24-48 hours under standard cell culture conditions.

  • Cell Harvesting and Staining:

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cells in Flow Cytometry Staining Buffer.

    • Add the fluorescently labeled alkyne to the cell suspension at a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells three times with Flow Cytometry Staining Buffer to remove unbound fluorescent probe.[13]

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

Protocol 2: Inhibition of IgG Fucosylation in CHO Cells

This protocol outlines a method to assess the efficacy of acetylated fucose analogs in reducing the fucosylation of a recombinantly expressed IgG antibody in CHO cells.

Materials:

  • CHO cell line engineered to produce a specific IgG antibody

  • Appropriate CHO cell culture medium and feeds

  • Acetylated fucose analog (e.g., peracetylated 2F-Fuc or 5-AlkFuc)

  • Control vehicle (e.g., DMSO)

  • Bioreactor or shake flasks

  • Protein A affinity chromatography system for IgG purification

  • UPLC-MS system for glycan analysis

Procedure:

  • Cell Culture and Inhibitor Treatment:

    • Seed the CHO cells in a bioreactor or shake flasks at a defined density.

    • On a specific day of the culture (e.g., day 0 or day 2), add the acetylated fucose analog to the desired final concentration. A concentration range should be tested to determine the optimal dose. Add an equivalent volume of the vehicle to the control culture.

    • Maintain the cell culture for a standard production duration (e.g., 12-14 days), monitoring cell viability and growth.[10]

  • IgG Purification:

    • At the end of the culture, harvest the cell culture supernatant by centrifugation.

    • Purify the IgG antibody from the supernatant using a Protein A affinity chromatography column.

    • Elute the antibody and buffer exchange into a suitable formulation buffer.

  • Glycan Analysis:

    • Release the N-glycans from the purified IgG, for example, by PNGase F digestion.

    • Label the released glycans with a fluorescent tag (e.g., 2-AB).

    • Analyze the labeled glycans by UPLC-MS to determine the relative abundance of fucosylated and afucosylated glycan species.[10]

    • Calculate the percentage of fucosylation reduction compared to the vehicle-treated control.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the metabolic pathway for glycan labeling and the general experimental workflow for comparing the efficacy of acetylated sugar derivatives.

metabolic_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_golgi Golgi Ac-Sugar Ac-Sugar Ac-Sugar_in Acetylated Sugar Ac-Sugar->Ac-Sugar_in Passive Diffusion Deacetylated_Sugar Deacetylated Sugar Ac-Sugar_in->Deacetylated_Sugar Deacetylation NSP Nucleotide Sugar Precursor Deacetylated_Sugar->NSP Phosphorylation & Activation Glycoprotein Glycoprotein NSP->Glycoprotein Glycosylation Esterases Esterases Esterases->Ac-Sugar_in Kinases Kinases Kinases->Deacetylated_Sugar Glycosyltransferases Glycosyltransferases Glycosyltransferases->NSP

Metabolic pathway of an acetylated sugar derivative for glycan labeling.

experimental_workflow cluster_analysis Analysis Start Start: Select Derivatives Cell_Culture Cell Culture with Acetylated Sugar Derivatives Start->Cell_Culture Incubation Incubation (Time & Concentration Gradient) Cell_Culture->Incubation Harvesting Harvesting Cells or Supernatant Incubation->Harvesting Labeling_Detection Detection of Labeled Glycans (e.g., Flow Cytometry) Harvesting->Labeling_Detection Glycan_Analysis Analysis of Glycosylation (e.g., UPLC-MS) Harvesting->Glycan_Analysis Data_Quantification Quantitative Data Analysis Labeling_Detection->Data_Quantification Glycan_Analysis->Data_Quantification Comparison Efficacy Comparison Data_Quantification->Comparison

General experimental workflow for comparing acetylated sugar derivatives.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N-Acetyllactosamine Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal procedures for N-Acetyllactosamine Heptaacetate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4) [1]

  • Skin Irritation (Category 2) [1]

  • It may also be categorized as an irritant (Xi)[2].

It is imperative to avoid contact with skin and eyes, and to prevent the formation and inhalation of dust and aerosols.[1][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.

Body AreaPersonal Protective EquipmentSpecifications and Guidelines
Eyes/Face Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Hands Chemical-Resistant GlovesHandle with gloves that have been inspected prior to use. Nitrile or neoprene gloves are preferred.[3][4] Wash and dry hands thoroughly after handling.[3]
Body Protective ClothingWear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3][5] Fire/flame resistant and impervious clothing is recommended.[3]
Respiratory RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] For firefighting, a self-contained breathing apparatus is necessary.[1][3]

Step-by-Step Handling and Operational Plan

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[3]

  • Utilize appropriate exhaust ventilation, such as a fume hood, at places where dust may be formed.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Restrict access to the handling area and post signs indicating the presence of hazardous materials.[5]

2. Handling the Compound:

  • Avoid direct contact with skin and eyes.[1][3]

  • Minimize dust generation and accumulation during handling.[6]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[3]

  • Wash hands thoroughly after handling the material.[5]

  • Do not eat, drink, or apply cosmetics in the work area.[5]

3. First Aid Procedures:

  • After Inhalation: Move the individual to fresh air immediately.[7][8]

  • In Case of Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of water.[7][8]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present.[7][8]

  • If Swallowed: Have the person drink one or two glasses of water. Seek medical attention if they feel unwell.[7][8]

Spill, Storage, and Disposal Plans

Emergency Spill Response:

  • Evacuate personnel from the spill area.[3]

  • Wear the full recommended PPE, including respiratory protection.

  • Prevent the chemical from entering drains.[1][3]

  • Carefully sweep or shovel the spilled solid material, avoiding dust creation.[1]

  • Collect the material in a suitable, closed container for disposal.[1][3]

Storage:

  • Store the compound in a tightly closed container.[3]

  • Keep the container in a dry, cool, and well-ventilated place.[3]

  • The recommended storage temperature is typically -20°C.[2][9]

  • Store away from incompatible materials and foodstuff containers.[3]

Disposal:

  • Dispose of surplus and non-recyclable material through a licensed professional waste disposal service.[1]

  • This material may be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3]

  • Do not allow the substance to contaminate water, foodstuffs, or sewer systems.[3]

  • Contaminated packaging must be treated as the unused product and disposed of accordingly.[1][3]

Quantitative Data

The following table summarizes key quantitative properties of this compound.

PropertyValue
CAS Number 73208-61-4[1][3][9]
Molecular Formula C₂₈H₃₉NO₁₈[2][9]
Molecular Weight 677.61 g/mol [2]
Physical Form Solid[10]
Melting Point 213-217°C[2]
Storage Temperature -20°C[2][9]

Safety Workflow Diagram

The diagram below illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation & PPE handling Handling Compound prep->handling use Experimental Use handling->use spill Spill Occurs handling->spill use->spill storage Storage use->storage Store Unused Material disposal Waste Disposal use->disposal Dispose of Waste spill_response Spill Response Protocol spill->spill_response spill_response->disposal Dispose of Spill Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.